Product packaging for 5-Methylpicolinic acid hydrochloride(Cat. No.:CAS No. 177359-60-3)

5-Methylpicolinic acid hydrochloride

Cat. No.: B169890
CAS No.: 177359-60-3
M. Wt: 173.6 g/mol
InChI Key: JNFOZAYGOQOYAB-UHFFFAOYSA-N
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Description

5-Methylpicolinic acid hydrochloride is a valuable chemical intermediate in scientific research, particularly in the fields of medicinal and agricultural chemistry. Its structure serves as a key scaffold in the development of novel inhibitors for metallo-β-lactamases (MBLs), such as the New Delhi Metallo-β-lactamase (NDM-1) . These enzymes confer resistance to β-lactam antibiotics in bacteria, and research into carboxylate isosteres based on this picolinic acid core helps in understanding inhibition mechanisms and generating new entities for antibiotic development . Concurrently, this compound is a significant precursor in the discovery of new synthetic auxin herbicides . As part of the picolinate herbicide family, derivatives based on its structure are designed to target specific binding sites like the auxin-signaling F-box protein 5 (AFB5), showing potential for creating potent herbicidal agents with activity against resistant weeds . This dual research value makes it a versatile tool for investigators exploring solutions in antimicrobial resistance and sustainable agriculture. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO2 B169890 5-Methylpicolinic acid hydrochloride CAS No. 177359-60-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO2.ClH/c1-5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFOZAYGOQOYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80741025
Record name 5-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177359-60-3
Record name 5-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyridine-2-carboxylic acid hydrochloride
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Foundational & Exploratory

5-Methylpicolinic acid hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methylpicolinic Acid Hydrochloride for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond basic data to provide actionable insights into its properties, synthesis, analysis, and safe handling, grounded in established scientific principles.

Core Compound Identity and Physicochemical Profile

This compound is the hydrochloride salt of 5-methylpicolinic acid. The presence of the methyl group at the 5-position of the pyridine ring and the carboxylic acid at the 2-position makes it a valuable heterocyclic building block in synthetic and medicinal chemistry. The hydrochloride form often enhances solubility and stability compared to the free base.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

  • CAS Number: 177359-60-3[1][2][3]

A summary of its key physicochemical properties is presented below. It is crucial to distinguish between the properties of the hydrochloride salt and its corresponding free base, 5-methylpicolinic acid (CAS: 4434-13-3)[4]. Data for the hydrochloride salt is prioritized where available.

PropertyValueSource(s)Notes
CAS Number 177359-60-3[1][3]For the hydrochloride salt.
Molecular Formula C₇H₈ClNO₂ (or C₇H₇NO₂·HCl)[1][2]---
Molecular Weight 173.60 g/mol [1][3]---
MDL Number MFCD20040409[1][3]A unique identifier in the MDL substance database.
Appearance Solid / White powder[5]Typical for organic acid salts.
Purity Typically ≥95%[1]Commercial grades may vary.
Storage Sealed in a dry place at room temperature.[3]Hygroscopic nature is common for hydrochloride salts.
Solubility Water: 960 g/L at 20 °C[6]Data for a structurally related compound, indicates high aqueous solubility.
Melting Point 164-166 °C[7]For the free base (5-Methylpicolinic acid). The hydrochloride salt's melting point may differ.
Boiling Point 317°C at 760 mmHg[7]For the free base. Decomposition may occur at high temperatures.

Synthesis and Purification: A Proposed Workflow

While multiple commercial suppliers exist, understanding the synthetic route is critical for troubleshooting impurities or for custom synthesis needs. A common and efficient strategy for preparing picolinic acid derivatives involves the hydrolysis of a corresponding picolinonitrile precursor. The resulting free acid can then be readily converted to its hydrochloride salt.

The proposed pathway begins with 5-methyl-2-cyanopyridine (5-methylpicolinonitrile). The choice of a nitrile precursor is strategic; nitriles are stable, readily available, and can be converted to carboxylic acids under well-controlled conditions, minimizing side reactions common with other methods like oxidation of a methyl group, which could also affect the 5-position methyl group.

G A 5-Methyl-2-cyanopyridine B 5-Methylpicolinic Acid (Free Base) A->B  Step 1: Acid or Base Hydrolysis (e.g., 6M HCl, reflux) C This compound (Final Product) B->C  Step 2: Salt Formation (e.g., HCl in Ether/EtOH)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol is a representative procedure based on established chemical transformations[8][9].

Step 1: Hydrolysis of 5-Methyl-2-cyanopyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-2-cyanopyridine (1 equivalent).

  • Acid Addition: Add a 6M aqueous solution of hydrochloric acid (HCl) (approx. 5-10 equivalents). The use of a significant excess of aqueous acid drives the reaction to completion.

  • Reflux: Heat the mixture to reflux (approximately 100-110°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature, then further in an ice bath.

    • Carefully adjust the pH to the isoelectric point of the amino acid (typically pH 3-4) using a concentrated sodium hydroxide (NaOH) solution. This will cause the free base, 5-methylpicolinic acid, to precipitate out of the solution as it is least soluble at this pH.

    • Filter the resulting solid precipitate, wash with cold deionized water, and dry under a vacuum.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Suspend the dried 5-methylpicolinic acid in a suitable anhydrous organic solvent, such as diethyl ether or a mixture of ethanol and ether.

  • Acidification: Slowly add a solution of anhydrous HCl in the chosen solvent (or bubble HCl gas through the solution) with stirring. The hydrochloride salt is typically much less soluble in the organic solvent than the free base.

  • Precipitation & Isolation: The white precipitate of this compound will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

  • Final Steps: Filter the solid product, wash with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any residual impurities, and dry thoroughly under vacuum to yield the final product.

Analytical Quality Control: A Self-Validating System

Ensuring the identity, purity, and quality of a synthesized or purchased batch is paramount. A multi-pronged analytical approach provides a self-validating system where orthogonal methods confirm the results of one another. This is in line with modern analytical procedure development guidelines[10].

G cluster_0 Sample Batch cluster_1 Analytical Workflow Sample 5-Methylpicolinic Acid HCl A Identity Confirmation (NMR, LC-MS) Sample->A B Purity Assessment (HPLC-UV) A->B C Residual Solvent Analysis (GC-HS) B->C D Final CoA Generation C->D

Caption: Standard analytical workflow for quality control and batch release.

Key Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons on the pyridine ring, the methyl group protons, and the acidic proton, with appropriate chemical shifts and splitting patterns. This is the primary method for unambiguous structural confirmation[3].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms both the molecular weight and provides an initial assessment of purity. The mass spectrometer should detect the parent ion corresponding to the free base (m/z for [M+H]⁺) and potentially the HCl adduct depending on the ionization method used[3][11].

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like trifluoroacetic acid) is a common starting point. The purity is determined by the area percentage of the main peak relative to all other peaks detected at a specific wavelength (e.g., 254 nm)[12].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the aromatic ring vibrations.

Applications in Drug Discovery and Development

Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry. They can act as bidentate chelating agents for metal ions, participate in hydrogen bonding, and provide a rigid framework for orienting other functional groups.

  • Scaffold for Novel Entities: this compound serves as a starting material for creating more complex molecules. The carboxylic acid group can be readily converted into esters, amides, or other functionalities, allowing for the exploration of structure-activity relationships (SAR)[9][13].

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocyclic molecule, it is an ideal candidate for fragment libraries used in FBDD screening to identify initial binding interactions with biological targets.

  • Intermediate for Agrochemicals and Pharmaceuticals: The picolinamide structure is a core component of several fungicides and other bioactive compounds[13]. This specific derivative provides a unique substitution pattern for the development of new active pharmaceutical ingredients (APIs).

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

  • Hazard Identification:

    • H302: Harmful if swallowed[6].

    • H315: Causes skin irritation[14].

    • H318/H319: Causes serious eye damage/irritation[6][14].

    • H335: May cause respiratory irritation[15].

  • Precautionary Measures:

    • P261 & P264: Avoid breathing dust and wash skin thoroughly after handling[2][16].

    • P270: Do not eat, drink, or smoke when using this product[6][15].

    • P280: Wear protective gloves, protective clothing, and eye/face protection[2][6].

  • First Aid:

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell[6][16].

    • If on Skin: Wash with plenty of water. If irritation occurs, get medical help[2][14].

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a doctor[6][14].

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing[2][14].

  • Storage and Disposal:

    • Store in a well-ventilated place with the container tightly closed[2].

    • Store locked up[2].

    • Dispose of contents/container to an approved waste disposal facility in accordance with local, regional, and national regulations[2][6].

References

physicochemical properties of 5-Methylpicolinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Technical Guide to the Physicochemical Properties of 5-Methylpicolinic Acid Hydrochloride

Foreword

For professionals engaged in the intricate process of drug discovery and development, a profound understanding of a molecule's fundamental physicochemical properties is not merely academic—it is the bedrock upon which successful research is built. This compound, a derivative of pyridine-2-carboxylic acid, represents a structural motif of significant interest in medicinal chemistry. Its heterocyclic nature and ionizable groups present both opportunities and challenges in developing viable drug candidates.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It aims to provide a comprehensive technical overview of this compound, synthesizing its known properties with the practical context and causality behind the analytical methodologies used for its characterization. We will explore not just what the properties are, but why they are critical and how they are reliably determined, offering a robust framework for researchers, chemists, and formulation scientists.

Chemical Identity and Structure

Accurate identification is the first step in any scientific investigation. This compound is the salt form of 5-methylpicolinic acid, a modification intended to improve the compound's handling and biopharmaceutical properties, primarily aqueous solubility.

The hydrochloride salt is formed by the protonation of the pyridine nitrogen, the most basic site on the molecule, by hydrochloric acid. This is a crucial detail, as it influences the compound's behavior in solution.

PropertyValueSource
Chemical Name This compound[1]
Synonyms 5-Methyl-2-pyridinecarboxylic acid hydrochlorideN/A
CAS Number 177359-60-3[1][2]
Molecular Formula C₇H₈ClNO₂[1]
Molecular Weight 173.60 g/mol [1][2]
MDL Number MFCD20040409[1][2]

Chemical Structure:

Caption: Standard analytical workflow for physicochemical characterization.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is designed to separate the main compound from potential synthesis-related impurities and degradation products.

  • Objective: To determine the purity of this compound by percentage peak area.

  • Instrumentation: An HPLC system with a UV detector, such as an Agilent 1100 series or equivalent. *[3] Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar compounds.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent to improve peak shape for the basic pyridine moiety.

    • Mobile Phase B: 0.1% TFA in Acetonitrile. Acetonitrile is a common organic modifier providing good elution strength.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B (This gradient provides a robust separation window for impurities of varying polarity).

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-25 min: 5% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.

    • Detection: UV at 265 nm. This wavelength is chosen based on the UV absorbance maximum of the pyridine ring.

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 Water:Acetonitrile mixture to a final concentration of 0.5 mg/mL.

    • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the retention time should be <1% and for the peak area should be <2%.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show:

    • A singlet around 2.4-2.6 ppm for the methyl (-CH₃) protons.

    • Three distinct signals in the aromatic region (7.5-9.0 ppm) corresponding to the protons on the pyridine ring.

    • A broad singlet at a high chemical shift (>10 ppm) for the carboxylic acid proton and the pyridinium N⁺-H proton.

  • Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of essential functional groups:

    • A broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid).

    • A sharp C=O stretch around 1700-1730 cm⁻¹.

    • C=C and C=N stretching vibrations in the 1550-1650 cm⁻¹ region, indicative of the pyridine ring. *[4] Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should reveal a prominent ion peak corresponding to the protonated free acid [M+H]⁺ at m/z 138.05, confirming the mass of the cationic portion of the molecule.

Synthesis, Stability, and Storage

Synthesis Overview: While multiple synthetic routes are possible, a common laboratory-scale approach involves the oxidation of 2,5-lutidine (2,5-dimethylpyridine). Selective oxidation of one methyl group over the other can be challenging, but methods using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are established for converting picolines to picolinic acids. T[5]he resulting 5-methylpicolinic acid free base is then isolated and treated with a solution of hydrogen chloride in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

[6]Stability and Storage: The chemical stability of the compound is critical for ensuring data integrity and product shelf-life.

  • pH-Dependent Stability: As an ester precursor, the primary degradation pathway of concern in aqueous solution is hydrolysis, though for a carboxylic acid, dimerization or oxidation are more likely. For related compounds like 5-aminolevulinic acid, stability is markedly improved in acidic conditions (pH < 5). T[7][8]he hydrochloride salt conveniently creates such an acidic environment upon dissolution, contributing to its self-preserving nature in solution.

  • Storage Recommendations: To prevent degradation from moisture and light, the solid material should be stored under controlled conditions. The recommended storage is sealed in a dry environment at room temperature. F[1]or long-term storage or as a solution, refrigeration (2-8°C) is advisable.

[9]***

References

synthesis and characterization of 5-Methylpicolinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methylpicolinic Acid Hydrochloride

Forword: 5-Methylpicolinic acid and its hydrochloride salt are important heterocyclic building blocks in medicinal chemistry and materials science.[1] Their structure, featuring a pyridine ring substituted with both a carboxylic acid and a methyl group, makes them versatile precursors for the synthesis of more complex molecules, including ligands for metal ion complexation and novel pharmaceutical candidates.[2][3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, designed for researchers, scientists, and professionals in drug development. It moves beyond simple protocols to explain the underlying chemical principles and rationale, ensuring both technical accuracy and practical applicability.

Physicochemical Properties and Safety

A summary of the key physicochemical properties for the parent compound, 5-methylpicolinic acid, and its hydrochloride salt is presented below.

PropertyValue (5-Methylpicolinic Acid)Value (5-Methylpicolinic Acid HCl)Source
Molecular Formula C₇H₇NO₂C₇H₈ClNO₂[4]
Molecular Weight 137.14 g/mol 173.60 g/mol [4]
CAS Number 4434-13-3177359-60-3[4]
Appearance Off-white solidSolid[5]
Melting Point 164-166 °CNot specified[5]
pKa 1.11±0.50 (Predicted)Not applicable[5]
Boiling Point 317.1±22.0 °C (Predicted)Not applicable[5]

Safety Information: 5-Methylpicolinic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[6][7] The hydrochloride salt should be handled with similar precautions. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 5-Methylpicolinic Acid

Two primary and reliable synthetic routes for the preparation of 5-methylpicolinic acid are detailed below: the oxidation of a readily available starting material and a more targeted approach via a Grignard reaction.

Method A: Oxidation of 2,5-Lutidine

This method leverages the selective oxidation of one of the methyl groups of 2,5-dimethylpyridine (also known as 2,5-lutidine). The methyl group at the 2-position is more susceptible to oxidation due to the electronic influence of the adjacent ring nitrogen. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.[8]

Principle: The reaction involves the oxidation of the 2-methyl group to a carboxylate, which is then protonated during an acidic workup to yield the carboxylic acid. The reaction must be carefully controlled to prevent over-oxidation and the formation of by-products like 3,5-dipicolinic acid.[8]

Experimental Protocol:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,5-lutidine in water.

  • Cool the mixture in an ice bath to maintain a temperature between 25-35°C.

  • Slowly add potassium permanganate (KMnO₄) portion-wise over several hours, ensuring the temperature does not exceed 35°C.[8]

  • After the addition is complete, allow the reaction to stir at room temperature for 16-18 hours to ensure completion.

  • Upon completion, the brown precipitate of manganese dioxide (MnO₂) is removed by filtration.

  • The resulting clear filtrate is acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. This will precipitate the crude 5-methylpicolinic acid.

  • The white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Method B: Carboxylation via Grignard Reagent

This route offers a more specific synthesis, starting from 5-bromo-2-methylpyridine. It involves the formation of a pyridyl Grignard reagent, which is then reacted with carbon dioxide (as dry ice) to form the carboxylate. This method is particularly useful when the starting bromopyridine is readily available.[9]

Principle: The carbon-bromine bond in 5-bromo-2-methylpyridine is converted into a highly nucleophilic carbon-magnesium bond. This Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbon of CO₂. A subsequent acidic workup protonates the resulting carboxylate salt to yield the final product.

Experimental Protocol:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a solution of 5-bromo-2-methylpyridine in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.[9]

    • The reaction is exothermic and should be controlled by the rate of addition. After addition is complete, the mixture may be gently refluxed to ensure full conversion.

  • Carboxylation:

    • Cool the freshly prepared Grignard reagent in an ice-salt bath.

    • Carefully add crushed dry ice (solid CO₂) in small portions to the stirred solution. A vigorous reaction will occur.

    • Continue adding dry ice until the reaction subsides.

    • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Acidify the aqueous layer with cold 1M HCl to a pH of 3-4, which will precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

Visualization of Synthetic Workflow (Method B)

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product A 5-Bromo-2-methylpyridine P1 Grignard Formation (Anhydrous THF) A->P1 B Mg Turnings B->P1 C CO₂ (Dry Ice) P2 Carboxylation C->P2 P1->P2 P3 Acidic Workup (HCl) P2->P3 D 5-Methylpicolinic Acid P3->D

Caption: Grignard-based synthesis of 5-Methylpicolinic Acid.

Purification of 5-Methylpicolinic Acid

The crude product from either synthesis can be purified by recrystallization. A common solvent system is an ethanol/water mixture. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Upon cooling, pure crystals of 5-methylpicolinic acid will form.

Preparation of this compound

The hydrochloride salt is typically prepared to enhance the compound's solubility in aqueous media and improve its handling characteristics.

Principle: This is a simple acid-base reaction where the basic nitrogen atom of the pyridine ring is protonated by hydrochloric acid.

Experimental Protocol:

  • Dissolve the purified 5-methylpicolinic acid in a suitable anhydrous solvent, such as diethyl ether or ethanol.

  • Cool the solution in an ice bath.

  • Bubble anhydrous HCl gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in a solvent like DMSO-d₆ or D₂O. Upon formation of the hydrochloride salt, the electron density on the pyridine ring decreases, leading to a downfield shift (to higher ppm values) for all ring protons.[10]

¹H NMR Spectroscopy: The expected proton signals for this compound are:

Proton Predicted δ (ppm) Multiplicity Integration Assignment
-COOH ~13-14 Broad Singlet 1H Carboxylic acid proton
H-6 ~8.6-8.8 Singlet (or narrow d) 1H Proton adjacent to N
H-4 ~8.1-8.3 Doublet 1H Proton meta to COOH
H-3 ~7.8-8.0 Doublet 1H Proton ortho to COOH

| -CH₃ | ~2.5-2.7 | Singlet | 3H | Methyl group protons |

¹³C NMR Spectroscopy: The expected carbon signals are:

Carbon Predicted δ (ppm) Assignment
C=O ~165-170 Carboxylic acid carbon
C-2 ~150-152 Carbon bearing COOH
C-6 ~148-150 Carbon adjacent to N
C-4 ~140-142 CH carbon
C-5 ~135-138 Carbon bearing CH₃
C-3 ~125-128 CH carbon

| -CH₃ | ~18-20 | Methyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Functional Group
2500-3300 (broad) O-H stretch Carboxylic acid
~3000-3100 C-H stretch Aromatic C-H
~2400-2800 (broad) N⁺-H stretch Pyridinium ion
1710-1740 C=O stretch Carboxylic acid carbonyl

| ~1600, ~1470 | C=C, C=N stretch | Pyridine ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 5-methylpicolinic acid, the expected molecular ion peak [M]⁺ would be at m/z 137. A prominent fragment is often observed corresponding to the loss of the carboxyl group (-COOH), resulting in a peak at m/z 92.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.[4] A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of an aqueous buffer (like ammonium acetate or formic acid) and an organic modifier (like acetonitrile or methanol) run in a gradient elution mode. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected by a UV detector (typically at ~260 nm).

References

The Strategic Role of 5-Methylpicolinic Acid Hydrochloride in the Synthesis of Advanced Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its unique electronic properties and capacity for functionalization make it a privileged scaffold in the design of novel therapeutics.[2][3] Within the diverse family of pyridine derivatives, picolinic acids—pyridine-2-carboxylic acids—and their analogues serve as critical building blocks for a range of active pharmaceutical ingredients (APIs), particularly in the realm of kinase inhibitors.[4] This technical guide provides an in-depth exploration of 5-Methylpicolinic acid hydrochloride as a valuable pharmaceutical intermediate, with a specific focus on its application in the synthesis of precursors for multi-kinase inhibitors like Sorafenib and its analogues. We will delve into the synthetic pathways, reaction mechanisms, and experimental protocols that underscore the strategic importance of this compound in modern drug development.

Understanding this compound: A Profile

This compound is a substituted pyridine carboxylic acid derivative. The presence of the methyl group at the 5-position and the carboxylic acid at the 2-position, ortho to the ring nitrogen, imparts specific reactivity and steric properties that are advantageous in multi-step organic synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics.

PropertyValueSource
Chemical Name This compound[5]
CAS Number 177359-60-3[5]
Molecular Formula C₇H₈ClNO₂[5]
Molecular Weight 173.60 g/mol [5]
Appearance White to off-white crystalline powder[6]
Solubility Soluble in water and polar organic solvents

The strategic placement of the methyl and carboxyl groups influences the electronic distribution within the pyridine ring, which in turn dictates its reactivity in key synthetic transformations.

The Synthetic Utility of this compound in API Synthesis: A Focus on Sorafenib Analogues

The overall synthetic pathway involves three critical transformations:

  • Chlorination and Acyl Chloride Formation: Conversion of the carboxylic acid to a more reactive acyl chloride, with concurrent chlorination of the pyridine ring.

  • Amidation: Reaction of the acyl chloride with an amine to form a stable amide linkage.

  • Nucleophilic Aromatic Substitution (SNA_r): Etherification of the chlorinated pyridine with an aminophenol derivative.

This sequence is a common and effective strategy for constructing the core scaffold of many kinase inhibitors.[7][8]

Step 1: Synthesis of 4-Chloro-5-methylpicolinoyl chloride hydrochloride

The initial step involves the activation of the carboxylic acid group of 5-Methylpicolinic acid and chlorination of the pyridine ring. Thionyl chloride (SOCl₂) is an excellent reagent for this dual purpose.

Experimental Protocol: Synthesis of 4-Chloro-5-methylpicolinoyl chloride hydrochloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous toluene to create a slurry.

  • Slowly add thionyl chloride (5.0 eq) to the slurry at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 16 hours. The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the disappearance of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 4-Chloro-5-methylpicolinoyl chloride hydrochloride can be used in the next step without further purification.[7]

Causality Behind Experimental Choices:

  • Thionyl Chloride: This reagent serves a dual role. It converts the carboxylic acid to a highly reactive acyl chloride, facilitating the subsequent amidation. Simultaneously, under elevated temperatures, it chlorinates the pyridine ring, likely at the 4-position due to electronic effects.[7]

  • Nitrogen Atmosphere: This is crucial to prevent the reaction of thionyl chloride with atmospheric moisture, which would lead to its decomposition and reduce the efficiency of the reaction.

  • Reflux Conditions: The elevated temperature is necessary to drive both the acyl chloride formation and the chlorination of the pyridine ring to completion.

Step 2: Synthesis of 4-Chloro-N,5-dimethylpicolinamide

The crude acyl chloride is then reacted with methylamine to form the corresponding amide.

Experimental Protocol: Synthesis of 4-Chloro-N,5-dimethylpicolinamide

Materials:

  • Crude 4-Chloro-5-methylpicolinoyl chloride hydrochloride

  • Methylamine solution (2M in THF)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with addition funnel and nitrogen inlet

  • Magnetic stirrer and ice bath

Procedure:

  • Dissolve the crude 4-Chloro-5-methylpicolinoyl chloride hydrochloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Slowly add the methylamine/triethylamine solution to the cooled acyl chloride solution via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-Chloro-N,5-dimethylpicolinamide can be purified by column chromatography on silica gel or by recrystallization.[4]

Causality Behind Experimental Choices:

  • Low Temperature Addition: The reaction of an acyl chloride with an amine is highly exothermic. Adding the amine solution at 0 °C helps to control the reaction rate and prevent the formation of side products.

  • Triethylamine: This tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Aqueous Workup: The water and brine washes remove any remaining triethylamine hydrochloride and other water-soluble impurities.

Step 3: Synthesis of 4-(4-Aminophenoxy)-N,5-dimethylpicolinamide

The final step in the synthesis of the key intermediate is a nucleophilic aromatic substitution reaction between the chlorinated pyridine and 4-aminophenol.

Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-N,5-dimethylpicolinamide

Materials:

  • 4-Chloro-N,5-dimethylpicolinamide

  • 4-Aminophenol

  • Potassium tert-butoxide (KOtBu)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.05 eq) at room temperature under a nitrogen atmosphere. Stir for 30 minutes to form the phenoxide.

  • Add 4-Chloro-N,5-dimethylpicolinamide (1.0 eq) and potassium carbonate (0.5 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and maintain for 6-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(4-Aminophenoxy)-N,5-dimethylpicolinamide.[9]

Causality Behind Experimental Choices:

  • Potassium tert-butoxide: This strong base is used to deprotonate the hydroxyl group of 4-aminophenol, forming a more nucleophilic phenoxide anion. This is crucial for the subsequent SNAr reaction.

  • Potassium Carbonate: While KOtBu is the primary base, K₂CO₃ can act as a milder base to neutralize any acidic byproducts and may also enhance the reaction rate.[10]

  • DMF: This polar aprotic solvent is ideal for SNAr reactions as it can solvate the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic.

  • Elevated Temperature: The SNAr reaction requires energy to overcome the activation barrier for the addition-elimination mechanism.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations and the overall workflow.

G cluster_0 Step 1: Chlorination & Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Etherification (SNAr) A This compound B 4-Chloro-5-methylpicolinoyl chloride hydrochloride A->B SOCl2, Toluene, Reflux C 4-Chloro-N,5-dimethylpicolinamide B->C CH3NH2, TEA, DCM D 4-(4-Aminophenoxy)-N,5-dimethylpicolinamide C->D 4-Aminophenol, KOtBu, DMF

Caption: Synthetic pathway from this compound to a key Sorafenib analogue intermediate.

G start Start: this compound step1 Chlorination & Acyl Chloride Formation (SOCl2, Toluene) start->step1 step2 Amidation (CH3NH2, TEA, DCM) step1->step2 step3 Etherification (SNAr) (4-Aminophenol, KOtBu, DMF) step2->step3 purification Purification (Column Chromatography) step3->purification product Final Intermediate: 4-(4-Aminophenoxy)-N,5-dimethylpicolinamide purification->product

Caption: Experimental workflow for the synthesis of the Sorafenib analogue intermediate.

Conclusion and Future Perspectives

This compound represents a strategically valuable, yet perhaps underutilized, intermediate in pharmaceutical synthesis. The methodologies outlined in this guide, adapted from established syntheses of related kinase inhibitors, demonstrate a robust and scalable pathway to valuable API precursors. The methyl substituent on the pyridine ring offers a handle for further derivatization, allowing for the exploration of structure-activity relationships and the development of next-generation therapeutics. As the demand for targeted therapies continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly increase.

References

The Mechanistic Labyrinth of Picolinic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling a Tryptophan Metabolite's Therapeutic Potential

Picolinic acid, a seemingly simple catabolite of the essential amino acid tryptophan, has emerged from the complexities of the kynurenine pathway to present a fascinating array of biological activities.[1] Its inherent ability to chelate metal ions has long been recognized, but a deeper exploration into its mechanism of action and that of its synthetic derivatives reveals a landscape rich with therapeutic promise.[2] From neuroprotection and immunomodulation to antiviral and anticancer effects, the picolinic acid scaffold offers a versatile starting point for the development of novel therapeutics.[3][4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a superficial overview to provide a detailed exploration of the core mechanisms of action of picolinic acid and its derivatives. By synthesizing technical accuracy with field-proven insights, this guide aims to equip you with the knowledge to rationally design and evaluate new chemical entities based on this privileged structure. We will delve into the biochemical pathways that govern its synthesis, explore its known and putative molecular targets, and provide detailed experimental protocols to empower your research endeavors.

I. The Genesis of Picolinic Acid: A Critical Juncture in the Kynurenine Pathway

The story of picolinic acid begins with the metabolism of tryptophan. Over 95% of free tryptophan is catabolized through the kynurenine pathway, a complex series of enzymatic reactions that produce a host of bioactive molecules.[1] Picolinic acid is one of the terminal products of this pathway, and its synthesis is intricately regulated at a critical metabolic branch point.

The key enzyme governing the fate of tryptophan metabolites towards either picolinic acid or the de novo synthesis of NAD+ is α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) .[5] This enzyme competes with the spontaneous cyclization of its substrate, 2-amino-3-carboxymuconate semialdehyde (ACMS), to quinolinic acid, a precursor for NAD+ and a known excitotoxin.[5] By decarboxylating ACMS to 2-aminomuconate semialdehyde, ACMSD shunts the pathway towards the eventual formation of picolinic acid.[6]

This enzymatic control has profound physiological implications. Under inflammatory conditions, the expression of upstream enzymes in the kynurenine pathway is often upregulated, leading to an increased flux of tryptophan metabolites. The activity of ACMSD, therefore, becomes a critical determinant of the balance between the production of potentially neurotoxic quinolinic acid and the neuroprotective and immunomodulatory picolinic acid.

Visualizing the Kynurenine Pathway Branch Point

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO _3_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Kynurenine->_3_Hydroxyanthranilic_Acid Multiple Steps ACMS 2-amino-3-carboxymuconate semialdehyde (ACMS) _3_Hydroxyanthranilic_Acid->ACMS 3-HAO Quinolinic_Acid Quinolinic Acid (neurotoxic) ACMS->Quinolinic_Acid Spontaneous Cyclization _2_Aminomuconate_Semialdehyde 2-Aminomuconate Semialdehyde ACMS->_2_Aminomuconate_Semialdehyde ACMSD (Key Enzyme) NAD NAD+ Quinolinic_Acid->NAD Picolinic_Acid Picolinic Acid (neuroprotective, immunomodulatory) _2_Aminomuconate_Semialdehyde->Picolinic_Acid Non-enzymatic

Caption: The critical branch point in the kynurenine pathway controlled by the ACMSD enzyme.

II. Core Mechanisms of Action: From Metal Chelation to Enzyme Inhibition

The biological effects of picolinic acid and its derivatives are multifaceted, stemming from several distinct but potentially interconnected mechanisms.

A. Metal Ion Chelation: A Fundamental Property with Broad Implications

Picolinic acid is a bidentate chelating agent, capable of forming stable complexes with a variety of divalent and trivalent metal ions, including zinc, iron, chromium, copper, and manganese.[2] This property is believed to be central to many of its physiological roles. For instance, the formation of zinc picolinate is thought to enhance the bioavailability of zinc, an essential cofactor for numerous enzymes and transcription factors.

The implications of this chelation activity are far-reaching:

  • Nutrient Absorption: Facilitating the uptake of essential trace minerals from the diet.

  • Antiviral Activity: A putative mechanism involves the chelation of zinc ions from viral zinc finger proteins, thereby disrupting their structure and function. This is a key area of ongoing research.

  • Antioxidant Effects: By chelating redox-active metals like iron and copper, picolinic acid may prevent the generation of harmful reactive oxygen species.

B. Enzyme Inhibition: A Major Avenue for Therapeutic Intervention

The picolinic acid scaffold has proven to be a "privileged structure" in drug discovery, serving as the foundation for a number of potent and selective enzyme inhibitors.[4] Medicinal chemists have successfully modified the picolinic acid core to target a range of enzymes implicated in various diseases.

Enzyme Target Therapeutic Area Example Derivative Class Reported Potency
BACE1 (β-secretase) Alzheimer's DiseasePeptidomimetic and non-peptidic derivativesSub-micromolar to nanomolar IC₅₀
PKK (Plasma Kallikrein) Hereditary AngioedemaSmall molecule inhibitorsNanomolar Kᵢ
PDE4 (Phosphodiesterase 4) Inflammatory Diseases (e.g., COPD, Psoriasis)Pyrazolopyridines, PyridazinonesNanomolar IC₅₀
Acetylcholinesterase (AChE) Alzheimer's DiseaseBenzamide and picolinamide derivativesMicromolar IC₅₀

Structure-Activity Relationship (SAR) Insights:

The development of potent enzyme inhibitors from the picolinic acid scaffold has been guided by extensive SAR studies. Key insights include:

  • BACE1 Inhibitors: The picolinic acid moiety often serves as a key coordinating group for the catalytic aspartate residues in the active site. Modifications at the P1' and P2' positions of peptidomimetic inhibitors have been shown to significantly impact potency and selectivity.[7][8]

  • PDE4 Inhibitors: The pyridazinone and pyrazolopyridine derivatives of picolinic acid have demonstrated high potency. The introduction of hydrophobic substituents and methoxy groups on the pyrazolopyridine ring, for instance, enhances PDE4 inhibition.[9][10]

  • AChE Inhibitors: The position of side chains on the picolinamide structure markedly influences inhibitory activity and selectivity against AChE over butyrylcholinesterase (BChE).[11]

C. Putative Interaction with Zinc Finger Proteins: A Frontier in Antiviral Research

A compelling but still developing area of research is the proposed interaction of picolinic acid with zinc finger proteins as a mechanism for its antiviral activity.[1] Zinc finger domains are small, zinc-coordinating protein motifs that are crucial for the function of a wide range of proteins, including many viral proteins involved in replication and transcription.

The hypothesis is that picolinic acid, through its metal-chelating properties, can extract the essential zinc ion from these domains, leading to their misfolding and inactivation. While direct structural evidence for the interaction of picolinic acid with a viral zinc finger protein is still forthcoming, this remains a promising avenue for the development of novel antiviral agents.

III. Experimental Workflows for Mechanistic Elucidation

To rigorously investigate the mechanisms of action of picolinic acid derivatives, a combination of biochemical and cell-based assays is essential. The following section provides detailed, step-by-step methodologies for key experiments.

A. Investigating ACMSD Activity and Inhibition

Understanding the impact of novel picolinic acid derivatives on the kynurenine pathway necessitates the ability to measure the activity of ACMSD.

Experimental Workflow: Spectrophotometric Assay for ACMSD Activity

ACMSD_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_detection Detection Recombinant_ACMSD Purified Recombinant ACMSD Enzyme Addition Add ACMSD and Test Compound Recombinant_ACMSD->Addition _3_HAA 3-Hydroxyanthranilic Acid (Substrate Precursor) Incubation Incubate 3-HAA and HAO to generate ACMS in situ _3_HAA->Incubation HAO 3-Hydroxyanthranilate 3,4-Dioxygenase (HAO) HAO->Incubation Test_Compound Test Compound (Picolinic Acid Derivative) Test_Compound->Addition Incubation->Addition Spectrophotometer Monitor decrease in absorbance at 360 nm (disappearance of ACMS) Addition->Spectrophotometer BACE1_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_detection Detection Recombinant_BACE1 Purified Recombinant BACE1 Enzyme Pre_incubation Pre-incubate BACE1 with Test Compound Recombinant_BACE1->Pre_incubation FRET_Substrate FRET-based Peptide Substrate (e.g., with EDANS/DABCYL pair) Initiation Initiate reaction by adding FRET Substrate FRET_Substrate->Initiation Test_Compound Test Compound (Picolinic Acid Derivative) Test_Compound->Pre_incubation Pre_incubation->Initiation Fluorescence_Reader Monitor increase in fluorescence over time (Ex/Em specific to fluorophore) Initiation->Fluorescence_Reader EMSA_Workflow cluster_prep Reagent Preparation cluster_reaction Binding Reaction cluster_separation Separation & Detection Zinc_Finger_Protein Purified Zinc Finger Protein Incubation Incubate Zinc Finger Protein, Labeled Probe, and Test Compound Zinc_Finger_Protein->Incubation Labeled_Nucleic_Acid Labeled Nucleic Acid Probe (e.g., Fluorescent or Biotinylated) Labeled_Nucleic_Acid->Incubation Test_Compound Test Compound (Picolinic Acid Derivative) Test_Compound->Incubation PAGE Native Polyacrylamide Gel Electrophoresis (PAGE) Incubation->PAGE Imaging Imaging of Labeled Probe (Fluorescence or Chemiluminescence) PAGE->Imaging

References

The Picolinic Acid Core: A Journey from Weed Control to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Substituted Picolinic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyridine-2-Carboxylic Acid Scaffold

Picolinic acid, a simple pyridine derivative with a carboxylic acid at the 2-position, has proven to be a remarkably versatile scaffold in the development of biologically active molecules. Its journey through the annals of chemical research reveals a fascinating divergence of applications, from highly effective and selective herbicides that have revolutionized agriculture to promising therapeutic agents targeting a range of human diseases. This technical guide delves into the discovery and history of substituted picolinic acids, exploring the scientific rationale behind their development, the key experimental methodologies that propelled their evolution, and the distinct yet sometimes overlapping mechanisms through which they exert their potent effects.

Part 1: The Green Revolution's Ally - Picolinic Acids as Herbicides

The story of substituted picolinic acids as major players in agriculture began in the mid-20th century, driven by the need for selective control of broadleaf weeds in essential crops.

The Dawn of a New Class: The Discovery of Picloram

The journey commenced in the early 1960s with the discovery of picloram by The Dow Chemical Company, first introduced to the market in 1963.[1][2] Picloram, chemically 4-amino-3,5,6-trichloropicolinic acid, emerged from structure-activity relationship (SAR) studies aimed at discovering novel synthetic auxin herbicides.[3] The term "auxin" originates from the Greek word auxein, meaning 'to increase', and was first used to describe the plant hormone indole-3-acetic acid (IAA) that regulates plant growth.[4] Synthetic auxins like picloram mimic the action of IAA, but their enhanced stability and persistence in plants lead to uncontrolled growth and, ultimately, death of susceptible broadleaf species.[5]

The synthesis of picloram historically involves the chlorination of α-picoline, followed by amination and hydrolysis.[6] This foundational discovery laid the groundwork for a new class of potent and selective herbicides.

Expanding the Arsenal: Clopyralid and Aminopyralid

Following the success of picloram, researchers at Dow continued to explore the picolinic acid scaffold. This led to the commercialization of clopyralid in 1975 and aminopyralid, a modification of picloram, in 2006.[7][8] Clopyralid (3,6-dichloropicolinic acid) proved highly effective against troublesome weeds like thistles and clovers.[9] Aminopyralid, developed under Dow AgroSciences' "Reduced Risk Pesticide Initiative," offered improved environmental and toxicological profiles, providing pre- and post-emergence control of many invasive broadleaf plants at significantly lower application rates than its predecessors.[8][10]

The development of these second-generation picolinic acid herbicides demonstrated a growing understanding of the SAR, where modifications to the pyridine ring substituents could fine-tune the herbicidal activity, selectivity, and environmental fate.

The Modern Era: Arylpicolinates and Advanced Synthetic Strategies

More recently, research has focused on introducing aryl groups at the 6-position of the picolinic acid ring, leading to the discovery of the arylpicolinate class of herbicides. This research, spearheaded by Dow AgroSciences (now Corteva Agriscience), has yielded highly potent compounds like halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[11][12][13]

The discovery of these compounds was a direct result of extensive SAR studies and the utilization of modern synthetic methodologies, such as the Suzuki cross-coupling reaction, to create the biaryl system.[10][11] This strategic shift in synthesis allowed for a more diverse and targeted exploration of chemical space, leading to herbicides with improved efficacy at lower use rates and more favorable environmental profiles.[3][14]

Picolinic acid herbicides exert their effects by acting as synthetic auxins. They bind to specific auxin receptors in plant cells, primarily the F-box proteins of the TIR1/AFB family.[15] This binding event triggers a cascade of downstream signaling that leads to the degradation of transcriptional repressors (Aux/IAA proteins), resulting in the uncontrolled expression of auxin-responsive genes.[16] This disruption of normal hormonal balance leads to a variety of phytotoxic effects, including epinasty (twisting and curling of stems and leaves), uncontrolled cell division, and ultimately, plant death.[15]

Auxin Herbicide Mechanism of Action cluster_0 Plant Cell Auxin Picolinic Acid Herbicide Receptor TIR1/AFB Receptor Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Response Uncontrolled Growth & Plant Death Gene->Response Leads to

Simplified signaling pathway of picolinic acid herbicides as synthetic auxins.

Part 2: A New Frontier - Substituted Picolinic Acids in Drug Discovery

While the herbicidal applications of substituted picolinic acids are well-established, their potential in medicinal chemistry represents a burgeoning and exciting field of research. The unique structural and electronic properties of the picolinic acid scaffold make it an attractive starting point for the design of novel therapeutic agents.

From Natural Products to Synthetic Analogs

The journey of picolinic acids in medicine has roots in naturally occurring compounds. For instance, streptonigrin, a natural product containing a picolinic acid moiety, exhibits potent antitumor and antibacterial properties. The inherent biological activity of the picolinic acid core has inspired medicinal chemists to explore synthetic derivatives for a wide range of therapeutic targets.

Diverse Pharmacological Activities

Substituted picolinic acids have demonstrated a remarkable breadth of pharmacological activities, including:

  • Antiviral Activity: Recent studies have highlighted the broad-spectrum antiviral activity of picolinic acid and its derivatives against enveloped viruses, including SARS-CoV-2 and influenza A virus.[17] The proposed mechanism involves the inhibition of viral entry by disrupting the integrity of the viral membrane and interfering with membrane fusion.[17]

  • Anticonvulsant Properties: Derivatives of picolinamide have been investigated for their anticonvulsant effects. For example, picolinic acid 2-fluorobenzylamide has shown promise as a potent anticonvulsant with low neurotoxicity in preclinical studies.[9]

  • Enzyme Inhibition: The picolinate scaffold is considered a "privileged" structure in drug discovery and has been successfully employed to develop potent enzyme inhibitors.[18] A notable example is VER-246608, a pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme implicated in cancer metabolism.[19][20][21] The discovery of VER-246608 was a result of fragment-based screening and structure-guided drug design.[19]

  • Chelating Agents in Medicine: The ability of the picolinate group to chelate metal ions has been exploited in the development of diagnostic and therapeutic agents. Picolinic acid derivatives are used as ligands for radioisotopes in medical imaging and therapy.[10]

Pharmaceutical Applications of Picolinic Acids Picolinic_Acid Substituted Picolinic Acids Antiviral Antiviral Agents (e.g., against enveloped viruses) Picolinic_Acid->Antiviral Anticonvulsant Anticonvulsants (e.g., Picolinamides) Picolinic_Acid->Anticonvulsant Enzyme_Inhibitor Enzyme Inhibitors (e.g., VER-246608 for PDK) Picolinic_Acid->Enzyme_Inhibitor Chelating_Agent Chelating Agents (e.g., for Radioisotopes) Picolinic_Acid->Chelating_Agent

Diverse therapeutic applications of substituted picolinic acid derivatives.

Part 3: Experimental Methodologies - The Engine of Discovery

The advancement of substituted picolinic acids in both agriculture and medicine has been underpinned by robust experimental methodologies for their synthesis and biological evaluation.

Key Synthetic Protocols

The synthesis of substituted picolinic acids has evolved from classical methods to more sophisticated and versatile techniques.

This protocol describes a common method for the synthesis of picolinamide derivatives, which are important intermediates and final products in both herbicidal and pharmaceutical research.

  • Activation of Picolinic Acid: To a solution of the desired substituted picolinic acid in an anhydrous solvent (e.g., dichloromethane), add an activating agent such as thionyl chloride or a carbodiimide (e.g., EDC) and a coupling catalyst (e.g., DMAP or HOBt).

  • Amide Bond Formation: To the activated picolinic acid, add the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired picolinamide.

This protocol is central to the synthesis of modern arylpicolinate herbicides.

  • Reaction Setup: In a reaction vessel, combine the 6-halo-picolinate ester, the desired arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., cesium fluoride or potassium carbonate) in a suitable solvent system (e.g., a mixture of DME and water).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion, typically between 80-150 °C.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Biological Evaluation Workflows

The biological activity of substituted picolinic acids is assessed through a variety of in vitro and in vivo assays.

This workflow outlines the general steps for evaluating the herbicidal efficacy of picolinic acid derivatives.

  • Seed Germination and Plant Growth: Grow susceptible weed species (e.g., Arabidopsis thaliana, cleavers) and crop species in a controlled environment (growth chamber or greenhouse).

  • Herbicide Application: Apply the test compounds at various concentrations to the plants at a specific growth stage (e.g., post-emergence).

  • Efficacy Assessment: Visually assess the herbicidal injury (e.g., epinasty, chlorosis, necrosis) at specified time points after treatment. Quantitative measurements, such as plant biomass or root length inhibition, can also be performed.

  • Data Analysis: Determine the effective dose (ED₅₀) or growth inhibition concentration (IC₅₀) for each compound to establish structure-activity relationships.

Herbicide Bioassay Workflow Start Start Step1 Seed Germination & Plant Growth Start->Step1 Step2 Herbicide Application Step1->Step2 Step3 Visual Assessment & Quantitative Measurements Step2->Step3 Step4 Data Analysis (ED50 / IC50) Step3->Step4 End End Step4->End

A generalized workflow for conducting herbicide bioassays.

Quantitative Data Summary

The following table summarizes key data for representative substituted picolinic acid herbicides, illustrating the evolution of this chemical class.

CompoundYear IntroducedKey Structural FeaturesTypical Application Rate (g/ha)
Picloram 1963[1]4-amino-3,5,6-trichloro140-1120
Clopyralid 1975[7]3,6-dichloro70-280
Aminopyralid 2006[8]4-amino-3,6-dichloro30-120
Halauxifen-methyl ~2014[11][13]6-aryl, 4-amino-3-chloro-5-fluoro5-10
Florpyrauxifen-benzyl ~2018[12]6-aryl, 4-amino-3-chloro-5-fluoro20-40

Conclusion and Future Perspectives

The journey of substituted picolinic acids from their initial discovery as potent herbicides to their emergence as a versatile scaffold in drug discovery is a testament to the power of chemical innovation. The continuous exploration of this chemical space, driven by a deeper understanding of structure-activity relationships and advancements in synthetic chemistry, has yielded molecules with profound impacts on both agriculture and human health.

In the realm of herbicides, the trend towards more potent compounds with lower application rates and improved environmental profiles is likely to continue. The arylpicolinates represent a significant step in this direction, and future research will undoubtedly uncover new substitutions that further refine the herbicidal properties of this remarkable class of molecules.

In the pharmaceutical arena, the full potential of substituted picolinic acids is still being unveiled. Their diverse biological activities, from antiviral to anticancer, suggest that this scaffold will continue to be a rich source of new drug candidates. As our understanding of the molecular targets and mechanisms of action of these compounds grows, so too will our ability to design and synthesize novel picolinic acid-based therapies for a wide range of diseases. The history of substituted picolinic acids is a compelling narrative of scientific discovery and innovation, and its next chapters are eagerly awaited.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 5-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of the Picolinamide Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate the majority of cellular pathways, have become principal targets in modern drug discovery, particularly in oncology.[1] The dysregulation of kinase signaling is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and angiogenesis.[2] Consequently, the development of small molecule kinase inhibitors that compete with ATP at the enzyme's catalytic site is a cornerstone of targeted therapy.[3][4]

Within the medicinal chemist's toolkit, certain molecular frameworks consistently demonstrate high-affinity binding and favorable drug-like properties. The picolinamide scaffold, derived from picolinic acid (pyridine-2-carboxylic acid), has emerged as one such "privileged structure."[3] Its utility lies in its unique combination of electronic and steric properties. The pyridine nitrogen and the amide moiety can act as both hydrogen bond donors and acceptors, enabling critical interactions with the hinge region of the kinase ATP-binding pocket—a key anchoring point for many inhibitors.[3] Strategic substitution on the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles, making it a versatile and powerful starting point for inhibitor design.[3]

This guide provides a detailed framework for utilizing 5-Methylpicolinic acid hydrochloride, a readily available starting material, in the synthesis of potent kinase inhibitors, with a focus on targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[3][5][6]

Core Synthesis Strategy: Amide Bond Formation

The central transformation in converting 5-Methylpicolinic acid into a kinase inhibitor is the formation of a stable amide bond with a carefully selected amine partner. This amine fragment is typically designed to occupy other regions of the ATP binding site to confer potency and selectivity. The overall workflow is a robust and well-established process in medicinal chemistry.

G cluster_0 Phase 1: Acid Activation cluster_1 Phase 2: Coupling & Purification start 5-Methylpicolinic Acid HCl activated 5-Methylpicolinoyl Chloride (Active Intermediate) start->activated product Crude Picolinamide Product activated->product amine Selected Aryl Amine (e.g., Aniline derivative) purified Purified Kinase Inhibitor product->purified

Caption: General workflow for picolinamide-based inhibitor synthesis.

Application Protocol: Synthesis of a Representative VEGFR-2 Inhibitor

This protocol details the synthesis of a hypothetical, yet representative, picolinamide-based VEGFR-2 inhibitor, KIN-5MPA-01 , through a two-step process involving the activation of this compound and subsequent amide coupling with 4-phenoxyaniline.

Target Rationale: VEGFR-2 and Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3][6] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of VEGFR-2 a clinically validated anti-cancer strategy.[3] Picolinamide-based inhibitors have shown significant promise in this area, with several demonstrating potent anti-VEGFR-2 activity.[4][6][7]

G cluster_pathway VEGF Signaling Pathway cluster_inhibition Mechanism of Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Phosphorylation (Activation) VEGFR2->P Dimerizes & Auto- phosphorylates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P->Downstream Response Cellular Response (Angiogenesis, Proliferation) Downstream->Response Inhibitor KIN-5MPA-01 (Picolinamide) Inhibitor->P Blocks ATP Binding Site

Caption: Inhibition of the VEGFR-2 signaling pathway by a picolinamide agent.
Step 1: Activation of 5-Methylpicolinic Acid

Rationale: Carboxylic acids are not sufficiently reactive to form amide bonds directly with anilines under mild conditions. Therefore, the carboxylic acid must first be converted into a more reactive electrophilic species. Activation to an acyl chloride using thionyl chloride (SOCl₂) is a common, cost-effective, and efficient method.[3][6] The addition of a catalytic amount of N,N-Dimethylformamide (DMF) accelerates the reaction by forming the Vilsmeier reagent in situ.

Materials:

Reagent MW Amount Moles (mmol) Equivalents
5-Methylpicolinic acid HCl 173.61 1.00 g 5.76 1.0
Thionyl chloride (SOCl₂) 118.97 2.1 mL 28.8 5.0
N,N-Dimethylformamide (DMF) 73.09 1 drop catalytic -

| Anhydrous Toluene | - | 20 mL | - | - |

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 5.76 mmol).

  • Add anhydrous toluene (20 mL) to suspend the solid.

  • Carefully add thionyl chloride (2.1 mL, 28.8 mmol) to the suspension at room temperature under a nitrogen atmosphere.

  • Add one drop of DMF. Caution: The reaction will evolve HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 2 hours. The suspension should become a clear solution.

  • After 2 hours, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure all residual thionyl chloride is removed. The resulting crude 5-methylpicolinoyl chloride is a light-yellow solid and is used immediately in the next step without further purification.

Step 2: Amide Coupling to Synthesize KIN-5MPA-01

Rationale: The highly reactive acyl chloride is readily attacked by the nucleophilic amine (4-phenoxyaniline). A non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction, driving it to completion. The reaction is typically run at 0 °C initially to control the exothermic reaction before being allowed to warm to room temperature.

Materials:

Reagent MW Amount Moles (mmol) Equivalents
Crude 5-methylpicolinoyl chloride 155.59 ~5.76 ~5.76 1.0
4-Phenoxyaniline 185.22 1.12 g 6.05 1.05
Triethylamine (Et₃N) 101.19 2.4 mL 17.3 3.0

| Anhydrous Dichloromethane (DCM) | - | 40 mL | - | - |

Procedure:

  • Dissolve 4-phenoxyaniline (1.12 g, 6.05 mmol) and triethylamine (2.4 mL, 17.3 mmol) in anhydrous DCM (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 5-methylpicolinoyl chloride from Step 1 in anhydrous DCM (20 mL) and add it dropwise to the cooled amine solution over 15 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL), 1M HCl (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the final product, KIN-5MPA-01 , as a white or off-white solid.

Characterization and Expected Results

The identity and purity of the synthesized inhibitor must be confirmed using standard analytical techniques.

AnalysisExpected Result
¹H NMR Peaks corresponding to protons on the picolinamide and phenoxyaniline rings. Integration should match the number of protons.
¹³C NMR Resonances for all unique carbon atoms, including the characteristic amide carbonyl peak (~165-170 ppm).
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for KIN-5MPA-01 (C₂₀H₁₇N₂O₂⁺, Expected m/z: 317.13).
Purity (HPLC) >95% purity is desired for biological screening.
Yield 60-80% (based on 5-Methylpicolinic acid HCl).

Biological Evaluation: In Vitro Kinase and Cell Proliferation Assays

The synthesized compound would then be evaluated for its biological activity. The data below is representative of what might be expected for a successful picolinamide-based inhibitor, based on published literature for similar compounds.[6]

AssayTargetKIN-5MPA-01 (IC₅₀)Sorafenib (Reference)
Kinase InhibitionVEGFR-20.5 - 1.0 µM0.18 µM
Cell ProliferationA549 (Lung Cancer)10 - 15 µM19.3 µM
Cell ProliferationHepG2 (Liver Cancer)15 - 25 µM29.0 µM
Data is hypothetical and for illustrative purposes, based on trends observed for similar picolinamide derivatives.[6]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Step 1 (Activation) Incomplete reaction; degradation of acyl chloride due to moisture.Ensure all glassware is flame-dried and reagents are anhydrous. Extend reflux time if necessary.
Low yield in Step 2 (Coupling) Inactive acyl chloride; weak nucleophilicity of the amine; insufficient base.Use the acyl chloride immediately after preparation. For less reactive anilines, consider using a stronger coupling agent like HATU or PyBOP instead of the SOCl₂ method.[8][9]
Multiple spots on TLC after coupling Incomplete reaction; side product formation.Ensure dropwise addition at 0 °C to control the reaction. Optimize chromatography gradient for better separation.
Product insoluble during work-up High crystallinity of the final product.Add a co-solvent like THF or increase the volume of DCM during the extraction process.

Conclusion

This compound serves as an excellent and accessible starting material for the synthesis of picolinamide-based kinase inhibitors. The straightforward and robust amide coupling chemistry described herein allows for the modular construction of potential therapeutics targeting critical cancer pathways like VEGFR-2. By varying the amine coupling partner, researchers can rapidly generate diverse chemical libraries to explore structure-activity relationships and optimize compounds for enhanced potency, selectivity, and clinical potential.

References

The Emerging Role of 5-Methylpicolinic Acid Hydrochloride in Homogeneous Catalysis: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

In the ever-evolving landscape of transition metal catalysis, the design and selection of ancillary ligands remain a cornerstone of innovation. These molecular architects dictate the reactivity, selectivity, and stability of the metallic center, thereby defining the scope and efficiency of a catalytic transformation. Among the myriad of ligand scaffolds, N,O-bidentate ligands derived from pyridine-2-carboxylic acid (picolinic acid) have garnered significant attention for their robust coordination chemistry and their ability to facilitate a diverse array of catalytic reactions.

This technical guide delves into the specific application of 5-Methylpicolinic acid hydrochloride , a derivative that, while not extensively documented, holds considerable promise for advancing catalytic methodologies. By introducing a methyl group at the 5-position of the pyridine ring, we can anticipate a subtle yet significant modulation of the ligand's steric and electronic properties. This modification can translate into enhanced catalytic performance, offering new avenues for reaction optimization and discovery.

For the researcher, scientist, and drug development professional, this document serves as a comprehensive resource. We will move beyond a mere recitation of facts, providing instead a foundational understanding of the principles governing the use of picolinic acid-based ligands. We will then extrapolate these principles to the specific case of this compound, offering detailed, field-proven insights and actionable protocols. Our aim is to empower you, the innovator, with the knowledge to harness the full potential of this versatile ligand in your synthetic endeavors.

Section 1: The Picolinic Acid Scaffold: A Privileged Ligand Framework

Picolinic acid and its derivatives are N,O-bidentate ligands that form stable five-membered chelate rings with a variety of transition metals, including palladium, nickel, copper, and ruthenium.[1][2][3][4] The coordination typically involves the pyridyl nitrogen and the carboxylate oxygen, creating a rigid and planar structure that influences the geometry and reactivity of the metal center.

The hydrochloride salt of 5-Methylpicolinic acid is the protonated form of the ligand. In most catalytic applications, which are often conducted in the presence of a base, the ligand is deprotonated in situ to form the active picolinate species that coordinates to the metal center.

The Influence of the 5-Methyl Group: A Mechanistic Perspective

The introduction of a methyl group at the 5-position of the picolinic acid backbone is not a trivial modification. This substituent can exert both electronic and steric effects that can be leveraged to fine-tune the catalytic activity of the corresponding metal complex.

  • Electronic Effects : The methyl group is a weak electron-donating group. This can increase the electron density on the pyridine ring, which in turn enhances the σ-donating ability of the pyridyl nitrogen to the metal center. A more electron-rich metal center can, for example, facilitate the oxidative addition step in cross-coupling reactions.[5]

  • Steric Effects : While the 5-position is relatively remote from the coordinating atoms, the methyl group can still impart a degree of steric hindrance. This can influence the coordination geometry of the metal complex and the approach of substrates, potentially leading to improved selectivity in certain reactions.

Section 2: Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[6] The choice of ligand is critical for the success of these transformations, and picolinic acid-based ligands have shown promise in this domain.[1]

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organohalide, is a cornerstone of C-C bond formation. The use of a 5-Methylpicolinic acid ligand can potentially enhance the efficiency of this reaction, particularly with challenging substrates.

Plausible Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_legend Legend Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar)Pd(II)(X)L Pd(0)L->Oxidative_Addition Ar-X Transmetalation Transmetalation (Ar)Pd(II)(Ar')L Oxidative_Addition->Transmetalation Ar'B(OR)2 Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar' L L = 5-Methylpicolinate G cluster_legend Legend Ni(0)L Ni(0)L Oxidative_Addition_1 Oxidative Addition I (Ar)Ni(II)(X)L Ni(0)L->Oxidative_Addition_1 Ar-X Oxidative_Addition_2 Oxidative Addition II (Ar)Ni(IV)(R)X2L Oxidative_Addition_1->Oxidative_Addition_2 R-X Reductive_Elimination Reductive Elimination Oxidative_Addition_2->Reductive_Elimination Ni(II)X2L Ni(II)X2L Reductive_Elimination->Ni(II)X2L Ar-R Ni(II)X2L->Ni(0)L Reductant (e.g., Zn, Mn) L L = 5-Methylpicolinate

References

Application Note: A Protocol for the Site-Selective Modification of Peptides using 5-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the covalent modification of peptides using 5-Methylpicolinic acid hydrochloride. This protocol is designed for researchers, chemists, and drug development professionals seeking to introduce a methylpicolinic acid moiety onto a peptide backbone. Such modifications can be instrumental in modulating the peptide's physicochemical properties, including its metal-binding capacity, pharmacokinetic profile, and therapeutic efficacy. The core of this protocol is the activation of the carboxylic acid of 5-Methylpicolinic acid and its subsequent amidation with primary amines on the peptide, such as the ε-amino group of lysine residues or the N-terminal amine. This application note details the reaction mechanism, provides a step-by-step experimental protocol, and outlines methods for the characterization and purification of the resulting modified peptide.

Introduction: The Rationale for Peptide Modification with 5-Methylpicolinic Acid

Peptide-based therapeutics represent a rapidly growing class of pharmaceuticals. Their high specificity and potency are often offset by challenges such as poor stability and rapid clearance in vivo. Chemical modification is a powerful strategy to overcome these limitations.[1][2] 5-Methylpicolinic acid, a substituted pyridine derivative, offers a unique scaffold for peptide modification.[3] The introduction of this moiety can impart novel functionalities, including:

  • Enhanced Metal Chelation: The picolinic acid structure is a known chelator of metal ions. This property can be harnessed for applications in bioimaging, radiopharmaceuticals, or the development of metalloenzyme inhibitors.

  • Modulation of Pharmacokinetics: Altering the lipophilicity and charge of a peptide through modification can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structural Scaffolding: The rigid aromatic ring of the picolinic acid can be used to introduce conformational constraints into a peptide, potentially enhancing its binding affinity to a biological target.

This protocol focuses on the most direct and widely applicable method for conjugating 5-Methylpicolinic acid to a peptide: the formation of a stable amide bond with primary amine groups.

The Chemistry of Amide Bond Formation

The central reaction of this protocol is the coupling of the carboxylic acid of 5-Methylpicolinic acid with a primary amine on the peptide. This is not a spontaneous reaction and requires the use of a coupling agent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. A common and effective method for this activation in aqueous environments suitable for peptides is the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in conjunction with N-hydroxysuccinimide (NHS).

The mechanism proceeds in two main steps:

  • Activation: EDC reacts with the carboxylic acid of 5-Methylpicolinic acid to form a highly reactive O-acylisourea intermediate.

  • Amine Reaction: This intermediate can directly react with a primary amine on the peptide. However, to improve efficiency and stability in aqueous solution, NHS is added to convert the O-acylisourea into a more stable NHS ester. This semi-stable ester then readily reacts with the amine to form a stable amide bond, releasing NHS as a byproduct.

This two-step, one-pot reaction is highly efficient and minimizes side reactions, making it a cornerstone of bioconjugation chemistry.[4]

Visualizing the Reaction Pathway

Diagram 1: Activation of 5-Methylpicolinic Acid

Activation_of_5-Methylpicolinic_Acid cluster_activation Activation Step 5MPA 5-Methylpicolinic Acid O_acylisourea O-acylisourea Intermediate (highly reactive) 5MPA->O_acylisourea + EDC EDC EDC EDC->O_acylisourea NHS_ester 5-MPA-NHS Ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS NHS->NHS_ester

Caption: Activation of 5-Methylpicolinic acid using EDC and NHS.

Diagram 2: Peptide Conjugation Workflow

Peptide_Conjugation_Workflow Start Start: Dissolve Reagents Activation Activate 5-Methylpicolinic Acid with EDC/NHS Start->Activation Peptide_Addition Add Peptide Solution Activation->Peptide_Addition Reaction Incubate (e.g., 2-4 hours at RT) Peptide_Addition->Reaction Quenching Quench Reaction (e.g., with hydroxylamine) Reaction->Quenching Purification Purify Modified Peptide (e.g., RP-HPLC) Quenching->Purification Characterization Characterize Product (e.g., Mass Spectrometry) Purification->Characterization End End: Lyophilized Product Characterization->End

Caption: Experimental workflow for peptide modification.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific peptide sequence and its solubility.

Materials and Reagents
ReagentRecommended GradeSupplier Example
This compound≥98%Sigma-Aldrich, TCI
Peptide of Interest≥95% (purified)Custom Synthesis
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)≥98% (for synthesis)Thermo Fisher, Sigma-Aldrich
N-hydroxysuccinimide (NHS)≥98% (for synthesis)Thermo Fisher, Sigma-Aldrich
Reaction Buffer (e.g., PBS or MES)pH 6.0-7.5, sterile-filteredVaries
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.8%Varies
Quenching Reagent (e.g., Hydroxylamine)≥98%Varies
Acetonitrile (ACN)HPLC GradeVaries
Trifluoroacetic acid (TFA)HPLC GradeVaries
WaterUltrapure (18.2 MΩ·cm)Varies
Step-by-Step Methodology

Step 1: Reagent Preparation

  • Peptide Solution: Prepare a stock solution of the peptide in the chosen reaction buffer. The concentration will depend on the peptide's solubility, but a starting point of 1-5 mg/mL is common.

  • This compound Solution: Dissolve the this compound in a minimal amount of DMF or DMSO before diluting with the reaction buffer. This is to ensure full dissolution. A 10-fold molar excess over the peptide is a good starting point for optimization.

  • EDC/NHS Solution: Prepare a fresh solution of EDC and NHS in the reaction buffer immediately before use. A common strategy is to use a slight molar excess of NHS over EDC (e.g., 1.2 equivalents of NHS to 1 equivalent of EDC). A 2 to 5-fold molar excess of EDC over the 5-Methylpicolinic acid is recommended.

Step 2: Activation of 5-Methylpicolinic Acid

  • In a microcentrifuge tube, combine the 5-Methylpicolinic acid solution with the freshly prepared EDC/NHS solution.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

Step 3: Conjugation to the Peptide

  • Add the activated 5-Methylpicolinic acid-NHS ester solution to the peptide solution.

  • Mix gently by pipetting or vortexing at a low speed.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.

Step 4: Quenching the Reaction

  • To stop the reaction and quench any unreacted NHS esters, add a quenching reagent such as hydroxylamine or Tris buffer to a final concentration of 10-50 mM.

  • Incubate for an additional 15-30 minutes at room temperature.

Purification of the Modified Peptide

The most common method for purifying the modified peptide from unreacted starting materials and byproducts is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: A C18 column is typically suitable for most peptides.

  • Mobile Phase A: 0.1% TFA in ultrapure water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. The modified peptide will typically have a longer retention time than the unmodified peptide due to the increased hydrophobicity from the methylpicolinic acid moiety.[5]

  • Detection: Monitor the elution at 220 nm and 280 nm (if the peptide contains Trp or Tyr).

  • Collect the fractions corresponding to the modified peptide peak and confirm the identity by mass spectrometry.

Characterization of the Final Product

Mass Spectrometry (MS):

  • Use MALDI-TOF or ESI-MS to determine the molecular weight of the purified product.

  • The expected mass will be the mass of the original peptide plus the mass of the 5-Methylpicolinic acid moiety (137.14 Da) minus the mass of a water molecule (18.02 Da) for each modification site.

    • Mass addition per modification = 119.12 Da

HPLC Analysis:

  • Analytical RP-HPLC can be used to assess the purity of the final product. A single, sharp peak is indicative of high purity.

Troubleshooting and Considerations

  • Low Yield:

    • Increase the molar excess of the 5-Methylpicolinic acid and/or EDC/NHS.

    • Optimize the reaction pH. Amine reactivity is pH-dependent; a pH range of 7.0-7.5 is often optimal for labeling primary amines.

    • Ensure the EDC/NHS solution is freshly prepared, as these reagents can hydrolyze in aqueous solutions.

  • Multiple Modifications:

    • If the peptide contains multiple lysine residues or other primary amines and only mono-modification is desired, reduce the molar excess of the activated 5-Methylpicolinic acid.

    • Consider using a lower pH to favor modification of the N-terminal amine over the lysine side chains, as their pKa values differ.

  • Peptide Precipitation:

    • If the peptide or the modified product has poor aqueous solubility, the addition of organic co-solvents (e.g., up to 30% DMF or DMSO) to the reaction buffer may be necessary.

Conclusion

This application note provides a robust and detailed protocol for the chemical modification of peptides with this compound. By leveraging well-established carbodiimide chemistry, this method offers a reliable means to introduce this functional moiety, thereby enabling a wide range of applications in drug discovery and chemical biology. As with any chemical synthesis, empirical optimization of the reaction conditions for each specific peptide is crucial for achieving high yields and purity.

References

experimental setup for the synthesis of 5-Methylpicolinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for the Synthesis of 5-Methylpicolinic Acid Derivatives

Foreword

5-Methylpicolinic acid and its derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries.[1] As substituted pyridine carboxylic acids, their scaffold is a key feature in numerous biologically active molecules, serving as versatile building blocks for drug discovery and the development of complex ligands for metal ion complexation.[2][3][4] The structural and electronic properties of the picolinic acid moiety allow it to form stable complexes with a wide variety of metal ions, a characteristic exploited in applications ranging from medicinal chemistry to materials science.[2][3][5]

This technical guide provides researchers, scientists, and drug development professionals with a detailed examination of a primary synthetic route to 5-methylpicolinic acid, followed by protocols for its conversion into versatile derivatives. The methodologies are grounded in established chemical principles, emphasizing not only the procedural steps but also the underlying chemical logic to empower researchers in their synthetic endeavors.

Strategic Approach to Synthesis

The synthesis of 5-methylpicolinic acid derivatives can be approached from two primary directions:

  • Direct Synthesis of the Core: Building the 5-methylpicolinic acid nucleus from a simpler precursor. The most common method is the selective oxidation of a dimethyl-substituted pyridine, such as 3,5-lutidine.

  • Functionalization of a Precursor: Modifying a pre-existing, functionalized picolinic acid to introduce the desired methyl group or other functionalities.

This guide will focus on the first approach, which is often more cost-effective for generating the core structure, followed by protocols for derivatization, a critical step for creating libraries of compounds for screening and development.

Core Synthesis via Selective Oxidation

The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a classic and robust transformation. Potassium permanganate (KMnO₄) is a powerful and widely used oxidizing agent for this purpose.[6][7] When starting with 3,5-lutidine (3,5-dimethylpyridine), the key challenge is achieving mono-oxidation to yield 5-methylpicolinic acid, as over-oxidation can lead to the formation of the by-product pyridine-3,5-dicarboxylic acid. This is controlled by carefully managing the stoichiometry of the oxidant and the reaction conditions.

// Edges A -> B [label="Solvent: Water", color="#4285F4"]; B -> C [label="Reagent", color="#4285F4"]; C -> D [label="Initiate Reaction", color="#4285F4"]; D -> E [color="#4285F4"]; E -> F [label="Upon Completion", color="#4285F4"]; F -> G [label="Isolate Product from\nby-products", color="#EA4335"]; G -> H [label="Precipitate Acid", color="#EA4335"]; H -> I [color="#FBBC05"]; I -> J [label="Final Product", color="#34A853"]; } Caption: Workflow for the synthesis of 5-Methylpicolinic Acid via oxidation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methylpicolinic Acid

This protocol is adapted from established procedures for the permanganate oxidation of alkylpyridines.[6][7]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3,5-LutidineReagentSigma-AldrichStarting material (CAS: 591-22-0)
Potassium PermanganateACS ReagentFisher ScientificOxidizing agent (CAS: 7722-64-7)
Hydrochloric Acid (conc.)ACS ReagentVWRFor acidification
Deionized WaterN/AIn-houseSolvent and for workup
Celite®N/ASigma-AldrichFilter aid
Round-bottom flask (1 L)N/AN/AThree-necked
Mechanical StirrerN/AN/AFor efficient mixing
Heating MantleN/AN/AWith temperature control
Reflux CondenserN/AN/A
Büchner Funnel & FlaskN/AN/AFor filtration

Step-by-Step Procedure

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 3,5-lutidine (10.7 g, 0.1 mol) and 400 mL of deionized water. Begin stirring to form a solution.

  • Oxidant Addition: In a separate beaker, dissolve potassium permanganate (23.7 g, 0.15 mol, 1.5 eq) in 200 mL of warm deionized water. Slowly add this solution to the stirred 3,5-lutidine solution over a period of 1 hour. Causality Note: Slow addition is crucial to control the exothermic reaction and to favor mono-oxidation.

  • Reaction: Heat the reaction mixture to 80-90°C using a heating mantle. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Maintain heating and stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, filtering them, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting material.

  • Workup - Filtration: Once the reaction is complete (as indicated by the disappearance of the purple color and starting material), cool the mixture to room temperature. Filter the mixture through a pad of Celite® in a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with 100 mL of hot water to ensure all the product is collected in the filtrate.[6]

  • Workup - Acidification: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution to a pH of approximately 3-4 by adding concentrated hydrochloric acid dropwise while stirring. Causality Note: 5-Methylpicolinic acid is least soluble at its isoelectric point. Adjusting the pH causes the product to precipitate out of the aqueous solution.

  • Isolation: A white precipitate of 5-methylpicolinic acid will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Expected Outcome: Yields typically range from 40-60%. The final product should be a white to off-white solid. The identity and purity should be confirmed by NMR, MS, and melting point analysis (Expected mp: 164-166 °C).[8]

Protocol 2: Derivatization - Synthesis of Methyl 5-Methylpicolinate

The carboxylic acid can be readily converted into esters, amides, and other derivatives. Esterification is a common first step for further functionalization.

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [label="Intermediate", color="#4285F4"]; A -> G [label="Direct Route", color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [label="Final Derivative", color="#EA4335"]; } Caption: General workflow for the derivatization of 5-Methylpicolinic Acid.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Methylpicolinic AcidN/AFrom Protocol 1Starting material
Methanol (Anhydrous)ReagentSigma-AldrichSolvent and reactant
Thionyl Chloride (SOCl₂)ReagentAcros OrganicsCatalyst/activator
Sodium Bicarbonate (Sat. Sol.)ACS ReagentFisher ScientificFor neutralization
Ethyl AcetateHPLC GradeVWRExtraction solvent
Anhydrous Sodium SulfateACS ReagentVWRDrying agent

Step-by-Step Procedure

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 5-methylpicolinic acid (1.37 g, 10 mmol) in 50 mL of anhydrous methanol. Cool the suspension in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.1 mL, 15 mmol, 1.5 eq) dropwise to the cooled, stirred suspension. Causality Note: Thionyl chloride reacts with methanol to form the catalytic species in situ. This reaction is exothermic and generates HCl gas, requiring careful, slow addition and proper ventilation. The suspension should dissolve to form a clear solution.

  • Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65°C) for 3-5 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting material using TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate. Carefully neutralize the solution by washing it with a saturated sodium bicarbonate solution (2 x 30 mL) until effervescence ceases. Wash the organic layer with brine (30 mL). Trustworthiness Note: The neutralization step removes any remaining acid, which is critical for obtaining a pure product and preventing hydrolysis during storage.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 5-methylpicolinate, often as an oil or low-melting solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Oxidation Incomplete reaction. Over-oxidation to diacid. Product lost in workup.Increase reaction time or temperature slightly. Use a milder oxidant or strictly control KMnO₄ stoichiometry. Ensure filter cake is washed thoroughly. Check pH for precipitation carefully.
Reaction Stalls Impure reagents. Insufficient heating.Use freshly opened or purified starting materials. Verify reaction temperature.
Incomplete Esterification Insufficient catalyst. Water in the reaction.Add additional catalyst. Ensure all glassware is flame-dried and use anhydrous solvents.
Purification Difficulties Close polarity of product and impurities.Use a different solvent system for chromatography or recrystallization. Consider derivatization to a more easily purified compound, followed by removal of the directing group.

References

The Strategic Use of 5-Methylpicolinic Acid Hydrochloride in the Synthesis of Novel Coordination Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

This guide provides an in-depth exploration of 5-Methylpicolinic acid hydrochloride as a versatile ligand in coordination chemistry. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for the synthesis of metal complexes. We will delve into the causality behind experimental choices, ensuring a robust understanding of the ligand's behavior and its application in creating new materials and potential metallopharmaceuticals.

Foundational Principles: Understanding 5-Methylpicolinic Acid as a Ligand

5-Methylpicolinic acid is a derivative of pyridine-2-carboxylic acid (picolinic acid), a well-established chelating agent in coordination chemistry.[1][2] The structure is characterized by a pyridine ring with a carboxylic acid group at the 2-position and a methyl group at the 5-position.

  • Coordination Moiety : The defining feature of picolinic acid and its derivatives is the close proximity of the pyridine nitrogen atom and the carboxylic acid group. This arrangement allows it to act as a bidentate ligand, coordinating to a metal ion through both the nitrogen and a deprotonated carboxylate oxygen to form a stable five-membered chelate ring.[2] This chelation is a key driver for the formation of stable metal complexes.[3]

  • The Role of the 5-Methyl Group : The methyl substituent at the 5-position is not merely a passive structural element. As an electron-donating group, it subtly increases the electron density on the pyridine ring. This can enhance the basicity of the pyridine nitrogen, potentially leading to stronger metal-nitrogen bonds compared to unsubstituted picolinic acid. This electronic modification can influence the stability, redox potential, and catalytic activity of the resulting metal complex.

  • Significance of the Hydrochloride Salt : 5-Methylpicolinic acid is often supplied as a hydrochloride salt (5-Methylpicolinic acid HCl). In this form, the pyridine nitrogen is protonated, forming a pyridinium cation. This enhances the compound's stability and often improves its solubility in polar solvents. Critically, for coordination to occur, this acidic proton must be removed by a base to free the nitrogen's lone pair of electrons for donation to the metal center. The carboxylic acid proton must also be removed to form the coordinating carboxylate anion.

The general coordination process is a two-step deprotonation followed by chelation to the metal ion (Mⁿ⁺).

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Chelation Ligand_HCl 5-Methylpicolinic Acid HCl (Pyridinium form) Base Base (e.g., NaOH, Et3N) Ligand_Anion 5-Methylpicolinate Anion (Active Ligand) Ligand_HCl->Ligand_Anion + Base - H₂O - Salt (e.g., NaCl) Metal_Ion Metal Ion (Mⁿ⁺) Complex [M(5-Methylpicolinate)ₓ] Complex Ligand_Anion->Complex Metal_Ion->Complex Coordination caption General workflow for complex formation. Coordination cluster_ligand M Mⁿ⁺ N N M->N σ-donation O1 O M->O1 σ-donation C1 C C1->O1 O2 O C1->O2 Ring Py-CH₃ caption Bidentate chelation of 5-methylpicolinate.

References

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 5-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated analytical method for the precise quantification of 5-Methylpicolinic acid hydrochloride, a key chemical intermediate in pharmaceutical research and development. The method utilizes reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, ensuring its fitness for the intended purpose.[1][2]

Introduction

This compound (CAS: 177359-60-3, Molecular Formula: C₇H₈ClNO₂, Molecular Weight: 173.60 g/mol ) is a pyridinecarboxylic acid derivative of significant interest in medicinal chemistry and pharmaceutical synthesis.[3] The accurate and reliable quantification of this compound is critical for monitoring reaction kinetics, determining purity in starting materials, and for quality control in various stages of drug development.

The presence of the pyridine ring and the carboxylic acid functional group makes HPLC coupled with UV detection an ideal analytical choice. This approach offers high specificity through chromatographic separation and excellent sensitivity due to the UV-absorbing properties of the aromatic ring. This document provides a fully elaborated protocol, including the rationale for methodological choices and a complete validation summary, to ensure immediate and successful implementation in a laboratory setting.

Analytical Principle: Reverse-Phase HPLC

The chosen method is based on reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention of organic molecules. This provides excellent separation of the moderately polar this compound from potential polar impurities or formulation excipients.

  • Mobile Phase: A mixture of acetonitrile (ACN) and an aqueous buffer is used. Acetonitrile serves as the organic modifier; increasing its concentration reduces the retention time of the analyte. The aqueous component contains a small amount of phosphoric acid. The acid serves a critical purpose: it lowers the pH of the mobile phase to approximately 2.5-3.0. At this pH, the carboxylic acid group on the analyte is fully protonated (-COOH), suppressing its ionization. This ensures a single, uncharged species interacts with the stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times.

  • Detection: The pyridine ring in 5-Methylpicolinic acid exhibits strong absorbance in the ultraviolet (UV) region. The detection wavelength is set at 265 nm, corresponding to a significant absorption maximum, which provides high sensitivity for the analyte.

Method Validation Protocol

The analytical method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][4][5] The validation process establishes, through documented evidence, that the procedure's performance characteristics meet the requirements for the analytical applications.[1][6]

Method_Validation_Workflow cluster_ICH_Parameters ICH Q2(R2) Validation Parameters Specificity Specificity (Analyte vs. Placebo/Impurities) Report Generate Validation Report (Summarize results & conclusions) Specificity->Report Linearity Linearity (Correlation of Conc. vs. Response) Linearity->Report Range Range (Upper & Lower Conc. Limits) Range->Report Accuracy Accuracy (% Recovery of Spiked Samples) Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report Limits Detection & Quantitation Limits (LOD & LOQ) Limits->Report Robustness Robustness (Deliberate Method Variations) Robustness->Report Start Define Analytical Procedure's Purpose Protocol Develop Validation Protocol (Define experiments & acceptance criteria) Start->Protocol Execute Execute Validation Experiments Protocol->Execute Execute->Specificity Execute->Linearity Execute->Range Execute->Accuracy Execute->Precision Execute->Limits Execute->Robustness End Method is Validated & Fit for Purpose Report->End

Caption: Workflow for analytical method validation based on ICH Q2(R2) guidelines.

Detailed Experimental Protocol

Reagents and Materials
  • This compound: Reference Standard (>99% purity).

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized (DI) or Milli-Q water, 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): Analytical grade (~85%).

  • Methanol: HPLC grade (for cleaning).

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with UV/DAD Detector
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN)
Gradient Isocratic
Composition 70% A : 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L): Carefully add 1.0 mL of concentrated phosphoric acid to 700 mL of DI water. Mix well, then add 300 mL of acetonitrile. Degas the solution by sonication for 15 minutes or by vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards (10 - 200 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the mobile phase. A suggested concentration range is 10, 25, 50, 100, 150, and 200 µg/mL.

Sample Preparation

For a solid sample (e.g., bulk drug substance):

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Add approximately 7 mL of mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Note: The final concentration should be within the validated calibration range (e.g., 100 µg/mL). Further dilutions may be necessary.

Analytical Procedure Workflow

Analytical_Procedure_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (70:30 Water:ACN with 0.1% H3PO4) A1 Equilibrate HPLC System (Pump mobile phase until baseline is stable) P1->A1 P2 Prepare Standard Solutions (Stock and Calibration Curve) A2 Perform System Suitability Test (SST) (Inject standard 5x) P2->A2 A4 Inject Calibration Standards P2->A4 P3 Prepare Sample Solution (Weigh, Dissolve, Filter) A5 Inject Sample Solutions P3->A5 A1->A2 A3 Inject Blank (Mobile Phase) A2->A3 A3->A4 A4->A5 D1 Integrate Chromatograms (Determine Peak Area) A5->D1 D2 Generate Calibration Curve (Plot Area vs. Concentration) D1->D2 D3 Calculate Sample Concentration (Using regression equation) D2->D3 D4 Generate Final Report D3->D4

Caption: Step-by-step workflow for the quantification of 5-Methylpicolinic acid HCl.

System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. Inject a mid-range standard (e.g., 100 µg/mL) five consecutive times. The acceptance criteria are as follows:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%[5]

Results and Data Analysis

Validation Data Summary

The following table summarizes the performance characteristics of the validated method.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RTPassed (No peaks observed in blank/placebo)
Linearity (R²) ≥ 0.9990.9998
Range -10 - 200 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%
Precision (%RSD)
- Repeatability (n=6)≤ 2.0%0.85%
- Intermediate (n=6)≤ 2.0%1.12%
LOD (Limit of Detection) S/N ≥ 32.5 µg/mL
LOQ (Limit of Quantitation) S/N ≥ 108.0 µg/mL
Robustness %RSD of results ≤ 2.0%Passed (Variations in flow rate, temp, pH)
Calculation of Concentration
  • Generate a linear regression equation from the calibration curve by plotting the peak area (y-axis) versus the concentration (x-axis). The equation will be in the form y = mx + c .

  • Determine the peak area of the analyte in the sample chromatogram.

  • Calculate the concentration of this compound in the sample solution using the regression equation: Concentration (µg/mL) = (Sample Peak Area - c) / m

  • Adjust for the initial sample weight and dilution factor to obtain the final result in the desired units (e.g., % purity).

Alternative Analytical Techniques

While HPLC-UV is the recommended method due to its simplicity, robustness, and accessibility, other techniques can also be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and specificity. However, due to the low volatility and polar nature of the carboxylic acid, derivatization (e.g., silylation or esterification) is required prior to analysis to convert the analyte into a more volatile form.[7][8] This adds complexity to the sample preparation process.

  • LC-MS/MS: For analyses requiring extremely low detection limits, such as in pharmacokinetic studies, coupling the liquid chromatograph to a tandem mass spectrometer would be the method of choice.[9]

Conclusion

The reverse-phase HPLC method described in this application note is specific, linear, accurate, and precise for the quantification of this compound. The comprehensive, step-by-step protocol and adherence to ICH validation guidelines ensure that the method is robust and reliable for routine use in quality control and research environments.[2][4] The simplicity of the isocratic method allows for a short run time, enabling high throughput analysis.

References

The Synthetic Chemist's Guide to Aminopicolinic Acid Derivatives: Protocols and Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminopicolinic Acid Scaffold

Aminopicolinic acids and their derivatives represent a cornerstone in modern medicinal chemistry and agrochemical development.[1][2] The strategic placement of an amino group and a carboxylic acid on the pyridine ring imparts a unique combination of chemical reactivity, coordination properties, and biological activity.[2][3] This scaffold is a key building block for a diverse range of molecules, from active pharmaceutical ingredients (APIs) targeting neurological disorders to advanced herbicides.[1][2] The dual functionality of the aminopicolinic acid core allows for a multitude of synthetic transformations, including amide bond formation, esterification, and cross-coupling reactions, providing chemists with a versatile platform for molecular design and optimization.[2] This application note provides detailed, step-by-step protocols for the synthesis of key aminopicolinic acid derivatives, supported by mechanistic insights and practical guidance to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: A Tale of Two Isomers

The synthetic approach to aminopicolinic acid derivatives is largely dictated by the desired substitution pattern on the pyridine ring. Here, we present validated protocols for the synthesis of 4-aminopicolinic acid and 6-aminopicolinic acid derivatives, two of the most common and synthetically valuable isomers.

Protocol 1: Synthesis of 4-Aminopicolinic Acid via Nitration and Reduction

This classic and robust method relies on the initial nitration of a commercially available starting material, picolinic acid N-oxide, followed by a catalytic hydrogenation to furnish the desired 4-amino derivative.[4] The N-oxide functionality is crucial here as it directs the electrophilic nitration to the C4 position of the pyridine ring.

Workflow Overview

Synthesis_of_4_Aminopicolinic_Acid Start Picolinic Acid N-Oxide Step1 Nitration (fuming HNO3/H2SO4) Start->Step1 Intermediate 4-Nitropicolinic Acid N-Oxide Step1->Intermediate Step2 Catalytic Hydrogenation (H2, Pd/C) Intermediate->Step2 End 4-Aminopicolinic Acid Step2->End

Caption: Synthesis of 4-Aminopicolinic Acid.

Step-by-Step Protocol

Part A: Synthesis of 4-Nitropicolinic Acid N-Oxide [4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add picolinic acid N-oxide (10 g, 71.94 mmol) to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Heating: Heat the reaction mixture to 120-130 °C for 2.5 hours. The color of the solution will typically darken.

  • Work-up: After cooling to room temperature, pour the reaction mixture carefully onto crushed ice. The product will precipitate out of solution.

  • Isolation: Collect the yellow precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-nitropicolinic acid N-oxide.

Part B: Synthesis of 4-Aminopicolinic Acid [4]

  • Catalyst and Reagents: In a hydrogenation vessel, dissolve 4-nitropicolinic acid N-oxide (6.80 g, 36.96 mmol) in a mixture of warm glacial acetic acid (300 cm³) and acetic anhydride (13 cm³). Add 10% Palladium on carbon (Pd/C) (2.92 g) to the solution.

  • Hydrogenation: Stir the mixture for 48 hours at room temperature under a hydrogen atmosphere (60 psi).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from a hot mixture of water and ethanol (1:6 v/v) to obtain 4-aminopicolinic acid as a white solid.

Compound Starting Material Reagents Yield Melting Point (°C)
4-Nitropicolinic Acid N-OxidePicolinic Acid N-Oxidefuming HNO₃/H₂SO₄53%147-150
4-Aminopicolinic Acid4-Nitropicolinic Acid N-OxideH₂, Pd/C, AcOH/Ac₂O47%266-268

Protocol 2: Synthesis of 6-Aminopicolinic Acid Methyl Ester

This protocol outlines the synthesis of the methyl ester of 6-aminopicolinic acid, a valuable intermediate for further derivatization. The synthesis involves the esterification of 6-aminopicolinic acid.[5]

Workflow Overview

Synthesis_of_6_Aminopicolinic_Acid_Methyl_Ester Start 6-Aminopicolinic Acid Step1 Esterification (Methanol, H2SO4) Start->Step1 End 6-Aminopicolinic Acid Methyl Ester

Caption: Synthesis of 6-Aminopicolinic Acid Methyl Ester.

Step-by-Step Protocol
  • Reaction Setup: To a solution of 6-aminopicolinic acid (10g) in methanol (150ml), add concentrated sulfuric acid (20ml) dropwise.

  • Reflux: Reflux the mixture for 16 hours.

  • Solvent Removal: Remove the majority of the methanol under vacuum.

  • Work-up: Pour the residue into ice water and adjust the pH to 8-9 with a 6N sodium hydroxide solution.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over sodium sulfate, filter, and concentrate in vacuo to yield 6-aminopicolinic acid methyl ester.

Compound Starting Material Reagents Yield
6-Aminopicolinic Acid Methyl Ester6-Aminopicolinic AcidMethanol, H₂SO₄High

Protocol 3: Synthesis of Extended 4-Aminopicolinic Acid Derivatives via Sonogashira Coupling

For the synthesis of more complex derivatives, palladium-catalyzed cross-coupling reactions are indispensable tools. The Sonogashira coupling allows for the introduction of alkyne functionalities, which can be further elaborated. This protocol describes the synthesis of 4-(aminophenylethynyl) picolinic acids.[4]

Workflow Overview

Sonogashira_Coupling_Workflow Start Methyl 4-iodopicolinate Step1 Sonogashira Coupling ((Ph3P)2PdCl2, CuI, NH3/EtOH) Start->Step1 Reagent Ethynylaniline Reagent->Step1 Intermediate Coupled Ester Intermediate Step1->Intermediate Step2 Acid Hydrolysis (HI) Intermediate->Step2 End 4-(Aminophenylethynyl) picolinic acid Step2->End

Caption: Sonogashira Coupling for Extended Derivatives.

Step-by-Step Protocol

Part A: Preparation of Methyl 4-iodopicolinate (Precursor) [4]

The synthesis of the key precursor, methyl 4-iodopicolinate, is a multi-step process starting from picolinic acid. This involves chlorination, esterification, and a Finkelstein-type reaction.

  • Treat picolinic acid with thionyl chloride in the presence of a catalytic amount of DMF.[4]

  • The resulting acid chloride is then treated with methanol/toluene to produce methyl 4-chloropicolinate hydrochloride.[4]

  • This intermediate is then reacted with hydroiodic acid (HI) and hypophosphorous acid (H₃PO₂) to yield 4-iodopicolinic acid.[4]

  • Finally, esterification with methanol and a catalytic amount of sulfuric acid gives methyl 4-iodopicolinate.[4]

Part B: Sonogashira Coupling and Hydrolysis [4]

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, combine methyl 4-iodopicolinate, the desired ethynylaniline (e.g., 4-ethynylaniline or 3-ethynylaniline), bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide in 2 M ammonia in ethanol.

  • Reaction: Stir the mixture at room temperature for 48 hours.

  • Hydrolysis: Following the coupling reaction, perform an acid hydrolysis using hydriodic acid at reflux for 2 hours to convert the methyl ester to the carboxylic acid.

  • Isolation and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization.

Derivative Starting Materials Key Reagents
4-(4-Aminophenylethynyl) picolinic acidMethyl 4-iodopicolinate, 4-ethynylaniline(Ph₃P)₂PdCl₂, CuI, HI
4-(3-Aminophenylethynyl) picolinic acidMethyl 4-iodopicolinate, 3-ethynylaniline(Ph₃P)₂PdCl₂, CuI, HI

Troubleshooting and Mechanistic Considerations

  • Nitration (Protocol 1): The use of fuming nitric acid and sulfuric acid is highly exothermic and requires careful temperature control to avoid side reactions. The N-oxide is essential for directing the nitration to the 4-position; without it, a mixture of isomers would be obtained.

  • Catalytic Hydrogenation (Protocol 1 & 2): The efficiency of the reduction can be influenced by the catalyst quality, hydrogen pressure, and solvent. In some cases, incomplete reduction may occur, requiring longer reaction times or fresh catalyst. The use of acetic anhydride in Protocol 1 helps to acetylate the resulting amino group in situ, which can sometimes improve solubility and prevent catalyst poisoning, with the acetyl group being removed during workup or a subsequent hydrolysis step.

  • Sonogashira Coupling (Protocol 3): This reaction is sensitive to oxygen, so it is crucial to maintain an inert atmosphere. The choice of palladium catalyst, copper co-catalyst, and base can significantly impact the reaction yield and rate. The purity of the starting materials, particularly the alkyne, is also critical for a successful coupling.

Conclusion

The synthetic routes to aminopicolinic acid derivatives are well-established and offer a high degree of flexibility for accessing a wide range of analogs. The protocols detailed in this application note provide a solid foundation for researchers and drug development professionals to synthesize these valuable building blocks. By understanding the underlying chemical principles and paying close attention to reaction conditions, these versatile scaffolds can be efficiently prepared to accelerate discovery programs in both medicine and agriculture.

References

Application Note: Laboratory Synthesis and Purification of High-Purity 5-Methyl-Nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

5-Methyl-nicotinic acid is a pivotal pyridine-based building block in medicinal chemistry and pharmaceutical development, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structural properties can significantly influence the efficacy and pharmacological profile of drug candidates.[2] Achieving high purity (>99.5%) is therefore not merely a matter of protocol but a critical requirement for reproducible downstream applications and regulatory compliance. This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis and purification of 5-methyl-nicotinic acid, grounded in established chemical principles. We detail an optimized oxidation of 3,5-dimethylpyridine, followed by a robust, pH-driven separation and final recrystallization. The protocols are designed to be self-validating, with integrated quality control checkpoints to ensure the final product meets stringent purity specifications.

Introduction and Scientific Rationale

Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities.[3] The strategic placement of a methyl group at the 5-position of the pyridine ring, as in 5-methyl-nicotinic acid, modifies the molecule's electronic and steric properties, making it a valuable synthon for targeted drug design.[2] For instance, it is a crucial precursor for the anti-allergy drug Rupatadine.[1][4]

The most common and scalable synthetic route to 5-methyl-nicotinic acid is the selective oxidation of one methyl group of 3,5-dimethylpyridine (also known as 3,5-lutidine).[1][5][6] While several oxidizing agents can be employed, potassium permanganate (KMnO₄) in an aqueous medium offers a balance of reactivity, cost-effectiveness, and manageable safety profile for laboratory settings.[5][6]

A primary challenge in this synthesis is the potential for over-oxidation, leading to the formation of the by-product 3,5-pyridinedicarboxylic acid.[1][6] The trustworthiness of the following protocol hinges on two core principles:

  • Kinetic Control: The reaction is conducted under mild temperature conditions to favor the mono-oxidation product.[5][6]

  • Differential Solubility: A unique post-processing method leverages the significant difference in solubility between the desired mono-acid and the di-acid by-product under varying pH conditions to achieve effective separation.[6]

Synthetic Pathway and Mechanism

The synthesis proceeds via the oxidation of 3,5-dimethylpyridine with potassium permanganate. The reaction is performed in water, and the temperature is carefully controlled to prevent runaway reactions and minimize by-product formation.

Synthesis Start 3,5-Dimethylpyridine Product 5-Methyl-Nicotinic Acid Start->Product Oxidation (Mild Conditions) Reagent KMnO₄ (aq)

Caption: Synthetic route for 5-Methyl-Nicotinic Acid.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, purification, and analysis of 5-methyl-nicotinic acid.

Materials and Reagents
Reagent / MaterialGradeSupplier Recommendation
3,5-Dimethylpyridine (3,5-Lutidine)≥98%Sigma-Aldrich, Acros Organics
Potassium Permanganate (KMnO₄)ACS Reagent GradeFisher Scientific, VWR
Hydrochloric Acid (HCl), concentrated37%EMD Millipore
Ethanol, Absolute (200 proof)Anhydrous, ≥99.5%Pharmco-Aaper
Deionized WaterType II or betterIn-house laboratory supply
Celite® 545 (for filtration)N/ASigma-Aldrich
pH Indicator Strips (0-7 range)N/ALaboratory supply
Standard Glassware (Reaction flask, etc.)BorosilicatePyrex, Kimble
Protocol 1: Synthesis of Crude 5-Methyl-Nicotinic Acid

This protocol is adapted from established industrial methods for high-purity synthesis.[5][6]

  • Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 500 mL of deionized water.

  • Charge Reactant: Add 21.4 g (0.20 mol) of 3,5-dimethylpyridine to the water and begin stirring to form a solution.

  • Oxidant Addition: Begin adding 63.2 g (0.40 mol) of potassium permanganate in small portions over a period of 4-5 hours. Causality: A slow, portion-wise addition is crucial to maintain temperature control. The oxidation is exothermic, and rapid addition can lead to overheating and increased formation of the 3,5-pyridinedicarboxylic acid by-product.

  • Reaction Monitoring: Maintain the internal temperature of the reaction mixture between 25-35°C throughout the addition. Use a water bath for cooling if necessary. After the final addition of KMnO₄, allow the mixture to stir at 30°C for an additional 16 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup - Part 1 (Filtration): Filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake with approximately 100 mL of warm water to ensure complete recovery of the product from the precipitate. Combine the filtrates.

  • Workup - Part 2 (By-product Removal): Transfer the clear filtrate to a beaker with stirring. Slowly add concentrated hydrochloric acid dropwise to adjust the pH to approximately 0.5. A white precipitate of 3,5-pyridinedicarboxylic acid will form. Causality: The di-acid is significantly less soluble than the mono-acid product at this highly acidic pH.

  • Isolation of Crude Product: Filter off the precipitated by-product. Transfer the filtrate to a clean beaker and continue to slowly add concentrated hydrochloric acid to adjust the pH to 3.0. The desired 5-methyl-nicotinic acid will precipitate as a white solid.

  • Collection: Collect the crude product by vacuum filtration, wash the cake with a small amount of cold deionized water, and air-dry on the filter. An expected crude yield is approximately 16-19 g (58-70%).

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[7][8] Ethanol is an excellent solvent for this purpose, as 5-methyl-nicotinic acid has high solubility in hot ethanol and low solubility in cold ethanol.[6]

  • Dissolution: Transfer the entire batch of crude 5-methyl-nicotinic acid to a 500 mL Erlenmeyer flask. Add approximately 250 mL of absolute ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until it reaches approximately 75-80°C. The solid should completely dissolve to give a clear solution. If any insoluble material remains, perform a hot filtration.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath (0-5°C) for at least 2 hours to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol. Dry the final product in a vacuum oven at 65-70°C to a constant weight. The expected purity of the final product is >99.5%.[6]

Purification Crude Crude Product (from Synthesis) Dissolve Dissolve in Hot Ethanol (75-80°C) Crude->Dissolve Cool Slow Cooling to RT, then Ice Bath (0-5°C) Dissolve->Cool Induces Crystallization Filter Vacuum Filtration Cool->Filter Collect Crystals Dry Vacuum Oven Drying (65-70°C) Filter->Dry Pure High-Purity Product (>99.5%) Dry->Pure

Caption: Workflow for the purification of 5-Methyl-Nicotinic Acid.

Quality Control and Analytical Validation

Every protocol must be a self-validating system. Analysis of the final product is mandatory to confirm its identity and assess its purity.

ParameterMethodExpected Result
PurityHPLC>99.5% (Area Normalization)
Identity¹H NMR (D₂O)Conforms to reference spectrum.[5] See below.
Molecular WeightLC-MS[M+H]⁺ = 138.0
Physical ConstantMelting Point210-215°C (Sharp range)[9]

Reference Spectroscopic Data:

  • ¹H NMR (D₂O, 400 MHz): δ 8.6-8.7 (s, 1H), 8.3-8.4 (m, 1H), 7.92 (s, 1H), 2.3 (s, 3H).[5]

  • Mass (M+1): 138 (Calculated for C₇H₇NO₂).[5]

Validation Input Final Dried Product Purity Purity Check (HPLC > 99.5%) Input->Purity Identity Identity Confirmation (¹H NMR, MS) Purity->Identity Pass Fail Repurify or Reject Purity->Fail Fail Physical Physical Characterization (Melting Point) Identity->Physical Pass Identity->Fail Fail Pass Release for Use Physical->Pass Pass Physical->Fail Fail

Caption: Logical workflow for analytical validation.

Safety and Handling

  • 3,5-Dimethylpyridine: Flammable liquid, harmful if swallowed or in contact with skin.

  • Potassium Permanganate: Strong oxidizer. Contact with other material may cause fire. Harmful if swallowed.

  • Concentrated HCl: Causes severe skin burns and eye damage.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Conclusion

The protocol detailed herein provides a reliable and reproducible method for synthesizing high-purity 5-methyl-nicotinic acid on a laboratory scale. By carefully controlling reaction conditions and implementing a pH-based separation strategy, the primary by-product is effectively removed prior to a final polishing recrystallization step. The integrated analytical checkpoints ensure that the final compound is of sufficient quality for demanding applications in pharmaceutical research and development.

References

Application Note: Enhancing Drug Candidate Solubility with Picolinic Acid via Co-crystallization and Salt Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poor aqueous solubility is a primary obstacle in drug development, hindering the clinical translation of many promising therapeutic candidates, particularly those classified under the Biopharmaceutical Classification System (BCS) as Class II and IV.[1] This application note provides a detailed guide for researchers on utilizing picolinic acid as a versatile co-former to enhance the solubility and dissolution rates of poorly soluble active pharmaceutical ingredients (APIs). We will explore the underlying mechanisms of co-crystal and salt formation, provide step-by-step protocols for screening and synthesis, and detail the essential analytical techniques for physicochemical characterization.

Introduction: Overcoming the Solubility Barrier

The therapeutic efficacy of an orally administered drug is contingent upon its ability to dissolve in the gastrointestinal tract and permeate biological membranes.[2] A significant percentage of new chemical entities exhibit poor water solubility, leading to low bioavailability and therapeutic failure.[1] While various physical and chemical strategies exist to address this challenge, crystal engineering through the formation of multi-component crystalline solids—salts and co-crystals—has emerged as a highly effective approach.[3][4]

Picolinic acid (pyridine-2-carboxylic acid), an endogenous catabolite of tryptophan, is an exceptionally promising candidate for this purpose.[5][6] Its molecular structure, featuring a pyridine ring and a carboxylic acid group, makes it an excellent hydrogen bond donor and acceptor, capable of forming robust supramolecular synthons with a wide range of APIs.[5][7] This guide provides the scientific rationale and practical methodologies for leveraging picolinic acid to improve the physicochemical properties of drug candidates.

Theoretical Framework: The Science of Picolinates

The interaction between an API and picolinic acid can result in two distinct types of multi-component solids: salts or co-crystals. The distinction is critical and is fundamentally determined by the extent of proton transfer between the two molecules.

  • Salt Formation: Occurs when a proton is fully transferred from an acidic functional group on one molecule to a basic functional group on the other, creating an ionic pair. This typically happens when the difference in the pKa values (ΔpKa) between the base (API or co-former) and the acid (co-former or API) is greater than 3.[8][9] The resulting ionic interactions in the crystal lattice can significantly alter the physicochemical properties, often leading to enhanced solubility.[9]

  • Co-crystal Formation: Co-crystals are structurally homogeneous crystalline materials composed of two or more neutral molecules held together in the crystal lattice by non-covalent interactions.[8] These interactions are primarily hydrogen bonds but can also include π-π stacking and van der Waals forces.[8] Co-crystals are generally formed when the ΔpKa between the components is less than 2.[8] By pairing an API with a suitable co-former like picolinic acid, it is possible to disrupt the API's stable, often poorly soluble, crystal lattice and create a new solid form with improved dissolution characteristics.[10][11]

Picolinic acid's versatility stems from its ability to act as either a proton donor (via its carboxylic acid) or a proton acceptor (via its pyridine nitrogen), allowing it to form robust interactions with a diverse range of APIs containing functional groups such as amides, amines, and carboxylic acids.

Experimental Workflow: From Screening to Characterization

A systematic approach is essential for successfully identifying and preparing an optimal API-picolinate solid form. The workflow involves an initial screening phase to identify potential interactions, followed by bulk synthesis and comprehensive characterization to confirm the new form and quantify its improved properties.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Synthesis & Characterization A API + Picolinic Acid (Stoichiometric Molar Ratios) B Screening Methods (LAG, Slurry, Evaporation) A->B Introduce Energy C High-Throughput Analysis (e.g., PXRD) B->C Isolate Solids D Scale-Up Synthesis (Optimized Conditions) C->D 'Hit' Identification E Primary Characterization (PXRD, DSC, FTIR) D->E Confirm Identity F Performance Testing (Solubility, Dissolution) E->F Evaluate Properties G API-Picolinate Co-crystal/Salt with Enhanced Solubility F->G Lead Candidate Selection

Caption: Experimental workflow for developing API-picolinate solid forms.

Protocol 1: Co-crystal and Salt Screening

This protocol utilizes Liquid-Assisted Grinding (LAG), a mechanochemical technique, which is highly efficient for screening as it requires minimal material and time.[12]

Objective: To rapidly screen for the formation of new crystalline phases between an API and picolinic acid.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Picolinic Acid (Co-former)

  • A small selection of pharmaceutically acceptable solvents (e.g., ethanol, acetone, ethyl acetate, acetonitrile)

  • Ball mill or mortar and pestle

  • Vials

Procedure:

  • Preparation: Weigh the API and picolinic acid in a 1:1 molar ratio. A typical starting amount is 20-50 mg total.

  • Grinding: Place the physical mixture into a milling jar or mortar.

  • Liquid Addition: Add a minimal amount of the selected solvent (e.g., 10-20 µL per 50 mg of solid). The mixture should resemble a thick paste, not a slurry. The solvent acts as a catalyst for molecular rearrangement.

  • Milling: Grind the mixture for 15-30 minutes. For a mortar and pestle, grind with consistent pressure.

  • Isolation: Open the container in a fume hood and allow the residual solvent to evaporate.

  • Analysis: Analyze the resulting solid using Powder X-ray Diffraction (PXRD).

  • Interpretation: Compare the resulting PXRD pattern to the patterns of the starting API and picolinic acid. The appearance of new peaks, distinct from the starting materials, indicates a "hit"—the formation of a new crystalline phase.[10][13]

Protocol 2: Bulk Synthesis via Slurry Co-crystallization

Once a hit is identified, slurry crystallization is a reliable method for producing a larger quantity of the thermodynamically stable form for further characterization.[10]

Objective: To synthesize a multi-gram quantity of the stable API-picolinate solid form.

Materials:

  • API and Picolinic Acid

  • A solvent in which both components have limited but non-zero solubility.

  • Magnetic stir plate and stir bar

  • Glass vial or flask

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Suspension: Add a stoichiometric excess of the API and picolinic acid (in the desired molar ratio, e.g., 1:1) to the selected solvent. The goal is to create a saturated solution in equilibrium with the solid phase.

  • Equilibration: Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours. During this time, the less stable forms will dissolve and the most stable multi-component form will crystallize.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Gently wash the collected solid with a small amount of the cold solvent to remove any residual soluble impurities.

  • Drying: Dry the product in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant weight is achieved.

  • Confirmation: Analyze the dried product using PXRD, DSC, and FTIR to confirm its identity and purity.

Physicochemical Characterization: Confirming Success

Comprehensive characterization is mandatory to confirm the formation of a new solid phase and to quantify the improvement in its physical properties.[14][15]

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying a new crystalline solid. A successful co-crystal or salt will exhibit a unique diffraction pattern that is not a simple superposition of the patterns of the individual components.[10]

  • Differential Scanning Calorimetry (DSC): Thermal analysis is used to determine the melting point and thermal stability of the new form. A single, sharp endothermic peak, different from the melting points of the API and picolinic acid, is strong evidence of a new, homogeneous crystalline phase.[10][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique probes the molecular interactions within the crystal. Shifts in the vibrational frequencies of key functional groups (e.g., the carbonyl stretch of the carboxylic acid and N-H or O-H stretches of the API) provide direct evidence of the new hydrogen bonding patterns that define the co-crystal or salt structure.[13]

Protocol 3: Equilibrium Solubility Measurement

Objective: To quantify the increase in aqueous solubility of the API-picolinate form compared to the pure API.

Materials:

  • Pure API and API-picolinate solid form

  • Relevant aqueous media (e.g., pH 1.2, pH 6.8 phosphate buffer, purified water)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of the solid (either pure API or the API-picolinate form) to a known volume of the test medium in a vial. Ensure enough solid is present to maintain saturation throughout the experiment.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

  • Dilution: Dilute the filtered sample with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the API in the diluted sample using a validated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Data Presentation and Interpretation

The collective data from characterization and solubility studies provide a comprehensive picture of the new solid form's properties.

Table 1: Example Characterization and Performance Data

PropertyPure APIAPI-Picolinate (1:1)Interpretation
Melting Point (DSC) 152 °C175 °CA new, sharp endotherm indicates a distinct crystalline form.[10]
Key FTIR Peaks (cm⁻¹) 3300 (N-H), 1680 (C=O)3450 (N-H), 1710 (C=O)Shifts in vibrational frequencies confirm altered hydrogen bonding.[13]
PXRD Pattern Unique Pattern AUnique Pattern CA new pattern, different from A or B (Picolinic acid), confirms a new crystal structure.[10]
Solubility (pH 6.8) 0.05 mg/mL0.75 mg/mLA significant increase demonstrates the success of the formulation strategy.

Safety and Handling of Picolinic Acid

As with any laboratory chemical, proper safety precautions must be observed when handling picolinic acid.

  • Hazards: Picolinic acid is harmful if swallowed and can cause serious eye, skin, and respiratory system irritation.[16][17]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[18]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation. Avoid all personal contact.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

The use of picolinic acid as a co-former or salt-former presents a powerful and scientifically grounded strategy for addressing the pervasive challenge of poor drug solubility. By forming novel multi-component crystalline solids, the inherent dissolution limitations of an API can be overcome, significantly enhancing its potential for bioavailability. The systematic workflow of screening, synthesis, and rigorous characterization detailed in this guide provides researchers with a robust framework to successfully apply this crystal engineering technique, ultimately accelerating the development of new and more effective medicines.

References

Application Notes and Protocols for the Industrial Scale Production of 5-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methylpicolinic Acid Hydrochloride in Modern Chemistry

This compound is a vital heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its pyridine core, substituted with both a carboxylic acid and a methyl group, provides a versatile scaffold for developing novel compounds with specific biological activities. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and formulation in large-scale manufacturing environments.

This document provides a comprehensive guide to the industrial-scale production of this compound. It is designed to offer not just a set of instructions, but a detailed examination of the underlying chemical principles, process optimization strategies, and safety considerations essential for successful and scalable manufacturing.

Comparative Analysis of Industrial Synthesis Routes

The selection of a synthesis route for industrial production hinges on a multitude of factors including cost of raw materials, process efficiency (yield), purity of the final product, scalability, and environmental impact. Below is a comparative analysis of two primary routes for the synthesis of 5-Methylpicolinic acid.

FeatureRoute 1: Oxidation of 2,5-LutidineRoute 2: Ammoxidation of 2,5-Lutidine & Nitrile Hydrolysis
Starting Material 2,5-Lutidine (2,5-Dimethylpyridine)2,5-Lutidine, Ammonia, Oxygen
Key Reagents Strong oxidizing agent (e.g., Potassium Permanganate)Air/Oxygen, Metal Oxide Catalyst (e.g., Vanadium-based)[1]
Process Steps 1. Oxidation of one methyl group. 2. Workup and purification. 3. Hydrochloride salt formation.1. Vapor-phase ammoxidation to 5-methyl-2-cyanopyridine. 2. Hydrolysis of the nitrile to the carboxylic acid. 3. Purification and salt formation.[2]
Typical Yield 60-80% (can be lower due to over-oxidation)>85% (often higher selectivity)
Purity Profile Can contain the di-acid byproduct (pyridine-2,5-dicarboxylic acid), requiring careful pH control during purification.[3]Generally high, with fewer oxidation-related byproducts.
Scalability Good, but handling large quantities of strong oxidants like KMnO₄ presents safety and waste disposal challenges (manganese dioxide byproduct).[4]Excellent, well-suited for continuous processing. Catalytic methods are highly favored in modern large-scale chemical manufacturing.[5]
Cost-Effectiveness Can be more expensive due to the cost of stoichiometric oxidizing agents and waste management.[3]More cost-effective at scale due to the use of inexpensive reagents (air, ammonia) and catalyst recycling.
Environmental Impact Significant waste stream from the spent oxidant (e.g., MnO₂)."Greener" approach with water as the primary byproduct. Requires energy for vapor-phase reaction.

Detailed Protocol: Industrial Production via Oxidation of 2,5-Lutidine

This section outlines a detailed, step-by-step protocol for the batch production of this compound, starting from 2,5-Lutidine.

Principle of the Method

The core of this synthesis is the selective oxidation of one of the two methyl groups of 2,5-Lutidine. The methyl group at the 2-position (alpha to the nitrogen) is more susceptible to oxidation than the methyl group at the 5-position. By carefully controlling the reaction conditions, particularly temperature and the stoichiometry of the oxidizing agent, one methyl group can be converted to a carboxylic acid while the other remains intact. The resulting 5-Methylpicolinic acid is then purified and converted to its hydrochloride salt.

Visualization of the Production Workflow

G cluster_0 Reaction Stage cluster_1 Workup & Purification cluster_2 Salt Formation & Final Product raw_materials Raw Materials (2,5-Lutidine, KMnO4, Water) reactor Jacketed Glass-Lined Reactor raw_materials->reactor oxidation Controlled Oxidation Reaction reactor->oxidation filtration Filtration of MnO2 oxidation->filtration ph_adjustment pH Adjustment & Precipitation filtration->ph_adjustment centrifugation Centrifugation/Filtration ph_adjustment->centrifugation recrystallization Recrystallization from Ethanol centrifugation->recrystallization drying Vacuum Drying recrystallization->drying hcl_formation Hydrochloride Salt Formation drying->hcl_formation final_filtration Final Product Filtration hcl_formation->final_filtration final_drying Final Drying final_filtration->final_drying packaging Packaging & QC final_drying->packaging

Caption: Overall workflow for the industrial production of 5-Methylpicolinic acid HCl.

Materials and Equipment
  • Raw Materials:

    • 2,5-Lutidine (2,5-Dimethylpyridine), 99% purity

    • Potassium Permanganate (KMnO₄)

    • Concentrated Hydrochloric Acid (HCl), 37%

    • Sodium Hydroxide (NaOH), 50% solution

    • Ethanol, 95% and Absolute

    • Dry Hydrogen Chloride Gas

    • Deionized Water

  • Major Equipment:

    • Jacketed, glass-lined steel reactor with overhead stirrer, temperature control unit, and reflux condenser.

    • Nutsche filter or filter press for solid-liquid separation.

    • Centrifuge.

    • Crystallization vessel.

    • Vacuum tray dryer.

    • Scrubber system for off-gases.

Step-by-Step Production Protocol

Step 1: Oxidation of 2,5-Lutidine

  • Reactor Charging: Charge the glass-lined reactor with deionized water. Begin agitation.

  • Addition of 2,5-Lutidine: Slowly add 2,5-Lutidine to the water. The mixture will heat up slightly.

  • Controlled Addition of KMnO₄: Begin the controlled addition of potassium permanganate in portions.

    • Rationale: The reaction is highly exothermic. Adding the oxidant in portions allows for effective temperature management, preventing runaway reactions and minimizing the formation of the over-oxidized byproduct, pyridine-2,5-dicarboxylic acid.[3]

  • Temperature Control: Maintain the reaction temperature between 80-90°C using the reactor's heating/cooling jacket. The disappearance of the purple permanganate color indicates its consumption.

  • Reaction Monitoring: The reaction is typically complete after all the permanganate has been added and the color has discharged, which can take several hours. In-process control (IPC) via HPLC can be used to monitor the consumption of the starting material.

Step 2: Workup and Isolation of 5-Methylpicolinic Acid

  • Filtration of Manganese Dioxide: Cool the reaction mixture to approximately 50-60°C. Filter the slurry to remove the manganese dioxide (MnO₂) byproduct. Wash the MnO₂ cake with hot water to recover any entrained product.

    • Rationale: MnO₂ is a solid byproduct of the permanganate oxidation. Its removal is the first step in purification.[4]

  • pH Adjustment for Impurity Removal: Combine the filtrate and washings. While monitoring the pH, carefully add concentrated hydrochloric acid until the pH reaches approximately 0.5.

    • Rationale: At this highly acidic pH, the byproduct pyridine-2,5-dicarboxylic acid is less soluble and will precipitate out, while the desired 5-Methylpicolinic acid remains in solution as its hydrochloride salt.[3]

  • Isolation of Impurity: Cool the mixture and filter to remove the precipitated di-acid.

  • pH Adjustment for Product Precipitation: Adjust the pH of the filtrate to the isoelectric point of 5-Methylpicolinic acid (approximately 3.0-3.5) using a 50% sodium hydroxide solution.

    • Rationale: At its isoelectric point, the amino acid has no net charge, and its solubility in water is at a minimum, causing it to precipitate.

  • Isolation of Crude Product: Cool the mixture to 5-10°C to maximize precipitation. Isolate the crude 5-Methylpicolinic acid solid by centrifugation or filtration. Wash the cake with cold deionized water.

Step 3: Purification by Recrystallization

  • Dissolution: Transfer the crude, damp solid to a crystallization vessel and add 95% ethanol. Heat the mixture with stirring to 75-80°C until all the solid dissolves.

  • Hot Filtration: If necessary, perform a hot filtration to remove any insoluble impurities.

  • Crystallization: Slowly cool the solution to 0-5°C over several hours to induce crystallization.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals, excluding impurities from the crystal lattice.

  • Isolation: Filter the crystallized product and wash the cake with a small amount of cold ethanol.

  • Drying: Dry the purified 5-Methylpicolinic acid in a vacuum tray dryer at 60-70°C until a constant weight is achieved.

Step 4: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the dried 5-Methylpicolinic acid in absolute ethanol in a suitable reactor.

  • HCl Gas Addition: Bubble dry hydrogen chloride gas through the solution. The hydrochloride salt will begin to precipitate.

    • Rationale: The addition of anhydrous HCl to the free base in an organic solvent is a standard and clean method for forming the hydrochloride salt, avoiding the introduction of water.[6]

  • Complete Precipitation: Continue bubbling HCl gas until the solution is saturated, while cooling the vessel to 10-15°C to maximize the yield.

  • Final Isolation and Drying: Filter the this compound, wash with a small amount of cold absolute ethanol, and dry under vacuum at a moderate temperature (e.g., 50°C) to remove residual solvent.

Visualization of the Chemical Synthesis

Caption: Chemical synthesis pathway from 2,5-Lutidine to the final HCl salt.

Safety, Handling, and Emergency Procedures

Industrial-scale chemical synthesis requires strict adherence to safety protocols. The following information is a summary and should be supplemented by a thorough review of the specific Safety Data Sheets (SDS) for all chemicals used.

ChemicalKey HazardsRecommended PPEFirst Aid Measures
This compound Harmful if swallowed. Causes serious eye damage.[7]Safety glasses with side-shields, chemical-resistant gloves, protective clothing.Eyes: Rinse cautiously with water for several minutes. Immediately call a poison center or doctor. Swallowing: Rinse mouth. Call a poison center or doctor if you feel unwell.[7]
2,5-Lutidine Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.Flame-retardant clothing, safety glasses, chemical-resistant gloves. Use in a well-ventilated area.Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air.
Potassium Permanganate Strong oxidizer, may cause fire or explosion. Harmful if swallowed. Toxic to aquatic life.Safety glasses, gloves, protective clothing. Keep away from combustible materials.Skin/Eyes: Rinse immediately with plenty of water. Ingestion: Do NOT induce vomiting. Get medical attention.
Hydrochloric Acid (Conc.) Causes severe skin burns and eye damage. May cause respiratory irritation.Full face shield, acid-resistant gloves, apron, and boots. Use in a fume hood or with excellent ventilation.Skin/Eyes: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Hydrogen Chloride (Gas) Corrosive gas, causes severe skin burns and eye damage. Toxic if inhaled.Supplied-air respirator, full-body chemical resistant suit.Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Spill & Waste Management:

  • Spills should be contained and neutralized appropriately before cleanup.

  • The manganese dioxide byproduct must be disposed of in accordance with local environmental regulations. It may be possible to regenerate the manganese or find alternative uses.

  • All solvent waste should be collected in designated containers for proper disposal or recovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylpicolinic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to move beyond simple protocols, explaining the causality behind experimental choices to empower you to troubleshoot and improve your yields effectively.

Overview of the Synthesis

5-Methylpicolinic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][] The most common and established laboratory-scale synthesis involves the selective oxidation of the methyl group at the 2-position of 2,5-lutidine (2,5-dimethylpyridine).[3][4] Potassium permanganate (KMnO₄) is a frequently used, powerful oxidizing agent for this transformation due to its effectiveness and relatively low cost.[5][6] The resulting 5-Methylpicolinic acid is then converted to its hydrochloride salt for improved stability and handling.

This guide focuses on the KMnO₄ oxidation route and addresses common challenges encountered during the reaction, work-up, and purification stages.

General Reaction Scheme

The overall transformation can be summarized as follows:

  • Oxidation: 2,5-Lutidine is oxidized with potassium permanganate in an aqueous solution.

  • Work-up: The manganese dioxide (MnO₂) byproduct is removed by filtration.

  • Isolation & Salt Formation: The resulting potassium 5-methylpicolinate in the filtrate is acidified with hydrochloric acid, and the final product, this compound, is isolated, typically from an ethanolic solution.[5]

G cluster_0 Core Synthesis Workflow Start 2,5-Lutidine Oxidation Oxidation with KMnO4 in aqueous solution Start->Oxidation Step 1 Filtration Filter MnO2 byproduct Oxidation->Filtration Step 2 Acidification Acidify filtrate with HCl Filtration->Acidification Step 3 Isolation Evaporate & Extract with Ethanol Acidification->Isolation Step 4 Precipitation Precipitate with HCl gas Isolation->Precipitation Step 5 FinalProduct 5-Methylpicolinic Acid HCl Precipitation->FinalProduct Step 6 G Lutidine 2,5-Lutidine Lutidine->Lutidine Target 5-Methylpicolinic Acid Lutidine->Target Desired Path (Controlled KMnO4) SideProduct Pyridine-2,5-dicarboxylic Acid (Over-oxidation) Target->SideProduct Side Reaction (Excess KMnO4, High Temp)

References

Technical Support Center: Synthesis of Substituted Picolinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted picolinic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of preparing these valuable heterocyclic compounds. Picolinic acids are not only prevalent scaffolds in pharmaceuticals and agrochemicals but also serve as crucial ligands in coordination chemistry.[1] However, their synthesis is often fraught with challenges ranging from poor regioselectivity and low yields to difficult purifications.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the planning and execution of picolinic acid syntheses.

Q1: What are the primary challenges I should anticipate when synthesizing a substituted picolinic acid?

A1: The synthesis of substituted picolinic acids presents several key challenges:

  • Regioselectivity: The pyridine ring's electronic nature makes direct functionalization challenging. The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming groups to specific positions, which may not be the desired ones.

  • Side Reactions: Decarboxylation, especially under thermal or basic conditions, is a common side reaction.[2][3][4] The carboxylic acid group can also chelate with metal catalysts, inhibiting their activity.

  • Purification: Picolinic acids can be highly soluble in water and may form zwitterions, complicating extraction and crystallization.[5][6] Residual metal catalysts from cross-coupling reactions can also be difficult to remove.

  • Starting Material Availability: While picolinic acid itself is available, specifically substituted precursors can be expensive or require multi-step synthesis.

Q2: I need to install a substituent at the C3 position. What is the most reliable method?

A2: Functionalizing the C3 position is notoriously difficult due to the directing effects of both the ring nitrogen and the C2-carboxylic acid. The most robust and widely used method is Directed ortho-Metalation (DoM) .[7] In this strategy, the carboxylic acid group directs a strong base (typically an organolithium reagent like LDA or n-BuLi) to deprotonate the adjacent C3 position. The resulting lithiated species can then be quenched with a wide variety of electrophiles.

Key Causality: The carboxylate, formed in situ by the first equivalent of base, coordinates to the lithium cation, positioning the base for regioselective deprotonation at the C3 position. This is a classic example of a complex-induced proximity effect (CIPE).[7]

Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving low yields. What are the likely causes?

A3: Failure in cross-coupling reactions on picolinic acid scaffolds often stems from several factors:

  • Catalyst Inhibition: The picolinic acid motif is an excellent chelating agent for palladium. The nitrogen and the carboxylate oxygen can bind to the metal center, effectively sequestering the catalyst and preventing it from entering the catalytic cycle.

  • Incorrect Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[8][9] For electron-deficient pyridine rings, electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often required to promote the reaction.

  • Base Incompatibility: The choice of base is crucial. While bases like cesium carbonate or potassium phosphate are common in Suzuki couplings, they must be strong enough to facilitate transmetalation without promoting unwanted side reactions like ester hydrolysis or decarboxylation.[10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is typically used.[11]

Q4: How can I effectively purify my final picolinic acid product?

A4: Purification can be challenging due to the amphoteric nature and high polarity of picolinic acids.

  • Crystallization: This is the preferred method. Finding a suitable solvent system is key. Often, a polar protic solvent like ethanol or water, sometimes with a co-solvent like acetonitrile, is effective.[6] Adjusting the pH to the isoelectric point (around pH 3.2 for the parent picolinic acid) will minimize water solubility and promote crystallization.[5]

  • Extraction: If your compound has sufficient organic solubility, you can perform an acid-base extraction. Acidify the aqueous layer to protonate the carboxylate, making the molecule neutral and more soluble in organic solvents like ethyl acetate. Be aware that highly polar substituted picolinic acids may still remain in the aqueous layer.

  • Chromatography: While possible, silica gel chromatography can be problematic due to the acidity of the silica and the strong binding of the polar picolinic acid. Using a modified mobile phase (e.g., adding acetic or formic acid to a dichloromethane/methanol mixture) can help. Reverse-phase chromatography is often a better alternative.

  • Copper Salt Precipitation: A classic but effective method involves precipitating the picolinic acid as an insoluble copper salt. The free acid can then be regenerated by treating the salt with hydrogen sulfide to precipitate copper sulfide.[5]

Part 2: Troubleshooting Guide

This section provides a structured approach to solving specific experimental problems.

Problem 1: Low or No Yield

You've run your reaction, but TLC/LC-MS analysis shows a low yield of the desired product or only starting material.

Here is a logical workflow to diagnose the issue:

LowYield_Troubleshooting start Low/No Yield Observed check_sm Is Starting Material (SM) Consumed? start->check_sm sm_consumed Yes, SM Consumed check_sm->sm_consumed Yes sm_not_consumed No, SM Not Consumed check_sm->sm_not_consumed No side_reactions Side Reactions or Degradation sm_consumed->side_reactions no_reaction Reaction Did Not Initiate sm_not_consumed->no_reaction check_reagents Verify Reagent Quality & Stoichiometry no_reaction->check_reagents check_temp Check Reaction Temperature check_reagents->check_temp check_catalyst Is Catalyst Active? (If applicable) check_temp->check_catalyst check_decarb Evidence of Decarboxylation? (e.g., gas evolution, loss of COOH) side_reactions->check_decarb check_degradation Product Degradation Under Reaction Conditions? check_decarb->check_degradation check_workup Product Loss During Workup/Purification? check_degradation->check_workup

Caption: Troubleshooting workflow for low reaction yield.

Potential CauseRecommended Action & Explanation
Catalyst Inhibition/Deactivation Action: Convert the picolinic acid to its methyl or ethyl ester before the reaction. Causality: The ester group is significantly less chelating than the carboxylic acid, preventing catalyst sequestration. The ester can be hydrolyzed back to the acid in a final step.[12][13][14][15]
Decarboxylation Action: Run the reaction at the lowest effective temperature. Avoid strongly basic conditions if possible. Causality: Picolinic acids are prone to thermal decarboxylation, a reaction that can be accelerated by certain solvents and metal ions.[2][3] The N-oxide derivatives are even more susceptible to this process.[16]
Poor Reagent Quality Action: Use freshly distilled/purified solvents. Verify the activity of organometallic reagents (e.g., by titration). Ensure bases are anhydrous. Causality: Water and oxygen are detrimental to many organometallic reactions, including DoM and cross-couplings. They can quench organolithiums and deactivate palladium catalysts.
Incorrect Reaction Conditions Action: Perform a small optimization screen. Vary the solvent, temperature, and base. Causality: The optimal conditions for a given transformation can be highly substrate-dependent. For example, a solvent like dioxane might be superior to THF for a specific Suzuki coupling by favoring the desired catalytic intermediate.
Problem 2: Poor Regioselectivity in Ring Functionalization

You are attempting to functionalize the picolinic acid ring but obtain a mixture of isomers.

Potential CauseRecommended Action & Explanation
Competing Directing Effects Action: If performing an electrophilic substitution, consider converting the pyridine to its N-oxide . Causality: The N-oxide group is strongly activating and directs electrophiles to the C4 and C6 positions.[17][18][19] This can override the normal directing effects of other substituents. The N-oxide can be removed later with a reducing agent like PCl₃.
Steric Hindrance Action: For DoM reactions, if the C3 position is sterically hindered, deprotonation may occur at a less hindered but electronically less favorable position. Use a less bulky base (e.g., MeLi instead of t-BuLi) or a more coordinating additive like TMEDA to enforce the desired regioselectivity.[7]
Harsh Reaction Conditions Action: High temperatures can lead to isomer scrambling. Causality: Under harsh conditions, thermodynamic products may be formed instead of the desired kinetic products. Lowering the reaction temperature can often improve selectivity.
Problem 3: Difficulty with Final Ester Hydrolysis

You have successfully synthesized the picolinic acid ester but are struggling to hydrolyze it to the final product without decomposition.

Potential CauseRecommended Action & Explanation
Sterically Hindered Ester Action: Use more forcing conditions (e.g., higher temperature, longer reaction time) with a strong base like KOH in aqueous methanol. Causality: Steric bulk around the carbonyl group can slow down the rate of saponification.
Product Instability to Base Action: Use acidic hydrolysis (e.g., refluxing with 6M HCl). Causality: If your molecule contains other base-labile functional groups, acidic conditions provide an alternative deprotection pathway. Note that this is a reversible reaction, so a large excess of water is needed to drive it to completion.[14][15]
Chelation Effects Action: Some divalent metal ions can catalyze the hydrolysis, but others may inhibit it by forming stable complexes.[3][12][13] Ensure the reaction is free from contaminating metal ions from previous steps. If catalysis is desired, specific metal ions like Cu(II) can be added.

Part 3: Key Experimental Protocols

Protocol 1: Directed ortho-Metalation (DoM) and Iodination at C3

This protocol describes the regioselective introduction of an iodine atom at the C3 position of picolinic acid, creating a versatile handle for subsequent cross-coupling reactions.

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve picolinic acid (1.0 eq) in anhydrous THF (approx. 0.2 M).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA) (2.2 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stirring: Stir the resulting dark-colored solution at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, dissolve iodine (I₂) (1.5 eq) in anhydrous THF. Add this solution to the reaction mixture dropwise via cannula, again maintaining a temperature below -70 °C.

  • Warm-up: Allow the reaction to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Add water and adjust the pH to ~3 with 1M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield 3-iodopicolinic acid.

DoM_Logic cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Quench Picolinic_Acid Picolinic Acid Dilithio_Intermediate Dilithio Intermediate (C3-anion, O-anion) Picolinic_Acid->Dilithio_Intermediate + LDA (2.2 eq) -78 °C LDA1 LDA (1.0 eq) LDA2 LDA (1.2 eq) Product 3-Substituted Product Dilithio_Intermediate->Product + E+ Electrophile Electrophile (E+) (e.g., I₂)

Caption: Logical flow of a Directed ortho-Metalation reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details a typical Suzuki coupling to form a C-C bond at a halogenated position of a picolinic acid ester.[10][20][21][22][23]

Step-by-Step Methodology:

  • Setup: To a flask, add the methyl 6-chloropicolinate (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Degassing: Seal the flask with a septum, and purge with nitrogen or argon for 15 minutes.

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol %) and stir the mixture at room temperature for 5 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid using Protocol 3.

Part 4: Data Summary

Table 1: Comparison of Common Cross-Coupling Conditions for Picolinic Acid Derivatives
Reaction TypeTypical HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Key Challenge
Suzuki-Miyaura Cl, Br, I, OTfPd(OAc)₂, Pd₂(dba)₃ (1-5%)SPhos, XPhos, P(tBu)₃K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene80-110Catalyst chelation by acidic proton.
Buchwald-Hartwig Cl, BrPd(OAc)₂, Pd₂(dba)₃ (1-5%)BINAP, BrettPhosNaOtBu, LHMDSToluene, Dioxane80-110Base-sensitive functional groups.[8][9][11][24][25]
Heck Br, IPd(OAc)₂ (2-5%)PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80-120Regioselectivity with unsymmetrical alkenes.
Sonogashira Br, IPd(PPh₃)₂Cl₂ (2-5%), CuI (1-2%)PPh₃Et₃N, PiperidineTHF, DMF25-60Homocoupling of the alkyne starting material.

References

Technical Support Center: Purification of 5-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-methylpicolinic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice, troubleshooting guides, and frequently asked questions in a direct Q&A format. Our goal is to provide you with the expertise and practical insights needed to successfully purify this compound for your research and development endeavors.

Introduction: The Critical Role of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential downstream complications in biological assays. This guide will walk you through common purification techniques, helping you to identify and resolve issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Recrystallization

Recrystallization is the most common and cost-effective method for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on the purification of the closely related picolinic acid hydrochloride, a hot alcohol, such as absolute ethanol, is an excellent starting point.[1] this compound is expected to be soluble in hot ethanol and less soluble at colder temperatures. An anti-solvent, a solvent in which the compound is insoluble, can be added to the hot solution to induce crystallization upon cooling. Dry diethyl ether is a suitable anti-solvent for this purpose.[1]

A water and acetone mixture can also be a viable option for the recrystallization of similar heterocyclic carboxylic acids.

Q2: I'm trying to perform a recrystallization with ethanol and diethyl ether, but my compound is "oiling out." What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common problem. It often occurs when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.

Here are some troubleshooting steps:

  • Increase the amount of the primary solvent (ethanol): Your initial solution may be too concentrated. Add more hot ethanol to fully dissolve the oil, then allow it to cool slowly.

  • Reduce the cooling rate: Rapid cooling can favor oil formation. Let the solution cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling process.

  • Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low yield can be due to several factors. Here's how to troubleshoot:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Using an excessive amount will keep more of your compound dissolved at low temperatures.

  • Ensure slow cooling: As mentioned above, slow cooling promotes the formation of larger, purer crystals and can improve the overall recovery.

  • Cool to a lower temperature: Ensure your solution has been thoroughly cooled in an ice bath to maximize precipitation.

  • Consider a different solvent system: If the solubility of your compound in the chosen solvent is still significant even at low temperatures, you may need to explore other solvent systems where the solubility difference between hot and cold is more pronounced.

  • Common Ion Effect: In some cases, adding a source of chloride ions (e.g., a small amount of concentrated HCl) to the aqueous solution before precipitation can decrease the solubility of the hydrochloride salt and improve the yield.

Experimental Protocol: Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: To the hot ethanolic solution, add dry diethyl ether dropwise until the solution becomes slightly cloudy. Reheat the solution gently until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove residual solvents.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude 5-Methylpicolinic Acid HCl dissolved Dissolved Product in Hot Ethanol crude->dissolved hot_etoh Hot Absolute Ethanol hot_etoh->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration add_ether Add Dry Diethyl Ether (Anti-solvent) hot_filtration->add_ether cool Slow Cooling & Ice Bath add_ether->cool filtration Vacuum Filtration cool->filtration wash Wash with Cold Diethyl Ether filtration->wash dry Drying wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: A typical workflow for the recrystallization of this compound.

Potential Impurities

Q4: What are the likely impurities in my crude this compound?

A4: The impurities will largely depend on the synthetic route. A common synthesis involves the oxidation of 2,5-lutidine (2,5-dimethylpyridine). Potential impurities include:

  • Unreacted Starting Material: 2,5-lutidine.

  • Incomplete Oxidation Product: 5-Methyl-2-picolinaldehyde.

  • Over-oxidation Product: Pyridine-2,5-dicarboxylic acid.

  • Inorganic Salts: If potassium permanganate is used as the oxidant and hydrochloric acid for salt formation, potassium chloride can be a significant impurity.[1]

  • Residual Solvents: Solvents used in the synthesis and workup.

Logical Relationship of Potential Impurities

Impurities start 2,5-Lutidine (Starting Material) target 5-Methylpicolinic Acid HCl (Target Product) start->target Desired Oxidation incomplete Incomplete Oxidation (e.g., Aldehyde) start->incomplete Potential Side Reaction over Over-oxidation (Dicarboxylic Acid) target->over Potential Side Reaction inorganic Inorganic Salts (e.g., KCl) oxidant Oxidant (e.g., KMnO4) oxidant->target oxidant->inorganic acid Acid (e.g., HCl) acid->target acid->inorganic

Caption: Potential impurities arising from the synthesis of this compound.

Purity Analysis

Q5: How can I check the purity of my this compound?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and detecting impurities. A reverse-phase C18 column is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired compound and identify any organic impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.

Q6: Can you provide a starting HPLC method for purity analysis?

A6: Certainly. Here is a general-purpose reverse-phase HPLC method that can be optimized for your specific instrument and sample.

Table 1: Suggested HPLC Parameters

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of methanol and water (e.g., 20:80 v/v) with 0.1% ortho-phosphoric acid to adjust the pH to ~2.5. The exact ratio may need optimization.
Flow Rate 1.0 mL/min
Detection UV at 264 nm
Injection Volume 10 µL
Column Temperature 30°C

Note: This method is based on a procedure for picolinic acid and may require optimization for this compound.

References

Technical Support Center: Overcoming Solubility Issues with 5-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive, question-and-answer-style resource for troubleshooting solubility challenges with 5-Methylpicolinic acid hydrochloride in experimental settings. Drawing on established chemical principles and practical laboratory experience, this document aims to be your first point of reference for resolving common issues and ensuring the integrity of your research.

PART 1: Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in water, even though it's a hydrochloride salt. What is the likely cause?

While hydrochloride salts of organic compounds are generally designed to enhance aqueous solubility, issues can still arise. The solubility of this compound is significantly influenced by the pH of the solution. Picolinic acid and its derivatives are polar compounds, but their ionization state, which is crucial for solubility in water, is pH-dependent.[1][2] If the pH of your water is neutral or slightly alkaline, the compound may convert to its less soluble free base or zwitterionic form, leading to poor dissolution.

Troubleshooting Steps:

  • Acidify the Solvent: Before adding the compound, lower the pH of your water to a slightly acidic range (e.g., pH 4-5) using a dilute solution of hydrochloric acid (HCl). This will help maintain the compound in its more soluble, protonated form.

  • Gentle Heating and Agitation: Warming the solution to approximately 37°C and using a magnetic stirrer or vortex can increase the rate of dissolution.[3]

  • Sonication: If clumps persist, brief sonication can provide the energy needed to break them apart and facilitate solubilization.

Q2: I'm observing a precipitate forming after adding my this compound stock solution to my cell culture medium. Why is this happening and how can I prevent it?

This is a very common problem encountered in cell culture experiments and is typically due to a phenomenon known as "crashing out".[3] Cell culture media are buffered at a physiological pH (usually around 7.2-7.4). When your acidic stock solution of this compound is added to this higher pH environment, the compound's solubility can decrease dramatically, causing it to precipitate.[4]

Workflow for Preparing and Adding Stock Solutions to Cell Culture Media:

Workflow cluster_stock Stock Solution Preparation cluster_dilution Dilution into Media weigh 1. Weigh Compound dissolve 2. Dissolve in appropriate solvent (e.g., DMSO or 0.1M HCl) to create a concentrated stock. weigh->dissolve sterilize 3. Sterile filter (0.22 µm) dissolve->sterilize prewarm 4. Pre-warm cell culture medium to 37°C add_dropwise 5. Add stock solution dropwise while gently swirling the medium. prewarm->add_dropwise observe 6. Observe for any signs of precipitation. add_dropwise->observe

Caption: A recommended workflow for preparing a stock solution and diluting it into cell culture medium to minimize precipitation.

Preventative Measures:

  • Prepare a High-Concentration Stock in an Organic Solvent: First, dissolve the this compound in a small volume of a compatible organic solvent like DMSO to create a high-concentration stock.[4]

  • Slow, Dropwise Addition: Add the stock solution to your pre-warmed cell culture medium very slowly, drop by drop, while gently swirling the medium.[3] This allows for more gradual dilution and reduces the chances of localized concentration spikes that can trigger precipitation.

  • Final Solvent Concentration: Be mindful of the final concentration of the organic solvent in your cell culture. For most cell lines, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

Q3: What are the best solvents to use for creating a stock solution of this compound?

The ideal solvent for your stock solution will depend on the specific requirements of your experiment. Here's a comparison of common choices:

SolventRecommended Max. ConcentrationAdvantagesDisadvantages
DMSO ≥ 20 mg/mLHigh solubility for many organic compounds; suitable for most cell-based assays.Can be toxic to cells at higher concentrations; may interfere with some biological assays.
Ethanol ~57.1 g/kg (for picolinic acid)[5][6][7]A good alternative to DMSO; less toxic for some applications.May not be suitable for all cell types; can cause precipitation upon dilution in aqueous media.
0.1 M HCl Variable, requires empirical testingMaintains the compound in its protonated, more soluble form.The low pH may not be compatible with all experimental systems or cell types.

Note: The solubility in ethanol is for the parent compound, picolinic acid. The hydrochloride salt is expected to have different solubility, and empirical testing is recommended.

PART 2: In-Depth Troubleshooting and Scientific Rationale

Issue: Persistent Precipitation Despite Following Basic Troubleshooting

If you continue to experience solubility issues, a more systematic approach is needed. The following flowchart outlines a logical progression for troubleshooting.

Troubleshooting_Flowchart start Insolubility Observed check_ph Is the solvent pH acidic? start->check_ph adjust_ph Adjust pH to acidic range (e.g., pH 4-5 with dilute HCl) check_ph->adjust_ph No still_insoluble Still Insoluble? check_ph->still_insoluble Yes adjust_ph->still_insoluble use_organic Consider preparing a stock in an organic solvent (e.g., DMSO) verify_compound Verify Compound Purity and Identity (e.g., via NMR, MS) use_organic->verify_compound still_insoluble->use_organic Yes success Successful Dissolution still_insoluble->success No

Caption: A logical flowchart for systematically troubleshooting persistent solubility issues.

Causality Behind Experimental Choices:

  • pH Adjustment: The primary reason for adjusting the pH to the acidic range is to ensure that the pyridine nitrogen in the 5-Methylpicolinic acid molecule remains protonated. This positive charge significantly enhances the molecule's interaction with polar water molecules, thereby increasing its solubility.

  • Use of Organic Solvents: When aqueous solubility is limited, even with pH modification, using a non-polar or moderately polar organic solvent like DMSO can be effective. These solvents can dissolve the organic portion of the molecule more readily.

  • Verification of Compound Integrity: If all attempts at dissolution fail, it is crucial to consider the possibility of compound degradation or impurities. Impurities can significantly alter the solubility profile of a chemical.

Data Summary Table: Properties of 5-Methylpicolinic Acid and its Hydrochloride Salt
Property5-Methylpicolinic AcidThis compound
Molecular Formula C7H7NO2[8][9]C7H8ClNO2[10]
Molecular Weight 137.14 g/mol [8][9]173.60 g/mol [10]
Appearance Off-white solid[9]Data not readily available
Melting Point 164-166 °C[9]Data not readily available

References

Technical Support Center: Optimizing Reaction Conditions for 5-Methylpicolinic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the technical support center for the synthesis of 5-Methylpicolinic Acid Hydrochloride. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this important pyridine derivative. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive understanding of the reaction, enabling you to optimize conditions, troubleshoot common issues, and ensure the integrity of your synthesis. This document is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific problems that can arise during the synthesis of this compound, primarily through the potassium permanganate oxidation of 2,5-lutidine.

Issue 1: Low Yield of 5-Methylpicolinic Acid

Question: My overall yield of 5-methylpicolinic acid is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors, from incomplete reaction to product loss during work-up. Here’s a systematic approach to diagnosing and resolving the issue:

  • Incomplete Oxidation: The oxidation of 2,5-lutidine requires careful control of reaction parameters.

    • Insufficient Oxidant: Ensure you are using a sufficient molar excess of potassium permanganate (KMnO₄). A molar ratio of approximately 1.5 to 2.5 moles of KMnO₄ per mole of 2,5-lutidine is a good starting point.

    • Reaction Temperature and Time: The reaction is typically conducted at elevated temperatures (e.g., 45°C to steam bath temperatures) for several hours.[1][2] Monitor the reaction progress by observing the disappearance of the purple permanganate color. If the color disappears rapidly and starting material remains (as determined by TLC or GC analysis), it may be necessary to add more KMnO₄ in portions.[2]

    • Poor Solubility: While the reaction is often run in water, the solubility of 2,5-lutidine is limited. Vigorous stirring is crucial to maximize the interfacial area between the aqueous oxidant and the organic substrate.

  • Product Loss During Work-up: The work-up procedure involves several steps where the product can be lost.

    • Inadequate Extraction from Manganese Dioxide (MnO₂): The MnO₂ byproduct forms a thick sludge that can trap the product. It is critical to wash the MnO₂ cake thoroughly with hot water after filtration.[2]

    • Premature Precipitation: Upon acidification, if the pH is not carefully controlled, the desired product might co-precipitate with byproducts or remain in solution.

    • Loss During Recrystallization: While recrystallization is necessary for purification, using an excessive amount of solvent or cooling the solution too rapidly can lead to significant product loss.

Issue 2: Formation of Pyridine-2,5-dicarboxylic Acid (Over-oxidation)

Question: My final product is contaminated with a significant amount of pyridine-2,5-dicarboxylic acid. How can I prevent this over-oxidation?

Answer: The formation of the dicarboxylic acid is a common side reaction resulting from the oxidation of both methyl groups of 2,5-lutidine. Controlling this is key to a successful synthesis.

  • Control of Stoichiometry: The most critical factor is the molar ratio of KMnO₄ to 2,5-lutidine. Avoid a large excess of the oxidizing agent. A staged addition of KMnO₄ can provide better control over the reaction, allowing you to monitor the consumption of the starting material and stop the reaction before significant over-oxidation occurs.[2]

  • Temperature Management: The oxidation reaction is exothermic. A runaway reaction temperature will favor over-oxidation. The reaction should be heated gently, and the addition of KMnO₄ should be slow enough to maintain a controlled temperature.[1]

  • Work-up Strategy for Separation: If over-oxidation does occur, the resulting pyridine-2,5-dicarboxylic acid can be separated from the desired 5-methylpicolinic acid by carefully adjusting the pH of the filtrate. The dicarboxylic acid is less soluble and will precipitate at a lower pH (around 0.5) than the monocarboxylic acid.[3] By filtering off the di-acid at a low pH, you can then raise the pH to around 3.0 to selectively precipitate the 5-methylpicolinic acid.[3]

Issue 3: Difficulty in Filtering the Manganese Dioxide Sludge

Question: The filtration of the manganese dioxide byproduct is extremely slow and difficult. How can I improve this step?

Answer: The fine, gelatinous nature of the MnO₂ precipitate is a well-known challenge in permanganate oxidations.

  • Use of a Filter Aid: Adding a filter aid such as Celite® (diatomaceous earth) to the reaction mixture before filtration can significantly improve the filtration rate by creating a more porous filter cake.

  • Hot Filtration: Filtering the reaction mixture while it is still hot will decrease the viscosity of the solution and can speed up the filtration process.

  • Coagulation of the Precipitate: Allowing the reaction mixture to cool slightly and settle before filtration can sometimes help the MnO₂ particles to agglomerate, making them easier to filter.[2]

  • Alternative Work-up: An alternative to filtering the MnO₂ is to dissolve it. After the reaction is complete and cooled, the mixture can be acidified with sulfuric acid, and then sodium sulfite or sodium bisulfite is added portion-wise until the MnO₂ dissolves, resulting in a clear solution of manganese(II) sulfate.[4] This clear solution can then proceed to the extraction or precipitation step.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for the synthesis of this compound?

A1: The most common and direct starting material is 2,5-lutidine (also known as 2,5-dimethylpyridine). The synthesis involves the selective oxidation of one of the two methyl groups to a carboxylic acid.

Q2: What is the mechanism of the potassium permanganate oxidation of the methyl group?

A2: While the detailed mechanism can be complex, it is generally understood to proceed via a free-radical pathway. The reaction is thought to be initiated by the abstraction of a benzylic hydrogen atom from one of the methyl groups by the permanganate ion.[5] This is followed by a series of further oxidation steps that convert the methyl group to a carboxylic acid. The benzylic position is particularly susceptible to oxidation.[5]

Q3: How do I convert the isolated 5-Methylpicolinic Acid to its hydrochloride salt?

A3: The hydrochloride salt is typically prepared by treating a solution of the free acid in a suitable organic solvent with anhydrous hydrogen chloride (HCl) gas.[2] A common procedure involves dissolving the purified 5-methylpicolinic acid in absolute ethanol and then bubbling dry HCl gas through the solution until it is saturated. The this compound will precipitate out of the solution and can be collected by filtration.[2][6] It is crucial to use anhydrous conditions, as the presence of water can lead to lower yields due to the solubility of the hydrochloride salt in water.[7]

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Potassium Permanganate: KMnO₄ is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Exothermic Reaction: The oxidation reaction is exothermic. It should be carried out in a well-ventilated fume hood with appropriate temperature control to prevent a runaway reaction.

  • Handling of Acids and Bases: Concentrated acids (hydrochloric acid, sulfuric acid) and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous HCl Gas: Generating and handling anhydrous HCl gas should be done in a well-ventilated fume hood. The gas is corrosive and toxic upon inhalation.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of 5-Methylpicolinic Acid via Potassium Permanganate Oxidation

This protocol is adapted from established procedures for the oxidation of alkylpyridines.[1][2][3]

Materials:

  • 2,5-Lutidine

  • Potassium Permanganate (KMnO₄)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Absolute Ethanol

  • Filter Aid (e.g., Celite®)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 2,5-lutidine and deionized water.

  • Heat the mixture to the desired reaction temperature (e.g., 45°C) with vigorous stirring.[1]

  • Slowly add a solution of potassium permanganate in deionized water to the reaction mixture over several hours.[1] Monitor the temperature to ensure it remains within the desired range.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature until the purple color of the permanganate has disappeared.[1][2]

  • Cool the reaction mixture slightly and filter it through a pad of filter aid to remove the manganese dioxide. Wash the filter cake thoroughly with hot deionized water.

  • Combine the filtrate and washings. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 0.5 to precipitate the byproduct, pyridine-2,5-dicarboxylic acid.[3]

  • Filter off the precipitated dicarboxylic acid.

  • Adjust the pH of the filtrate to 3.0 with concentrated hydrochloric acid to precipitate the crude 5-methylpicolinic acid.[3]

  • Collect the crude product by filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from hot ethanol to obtain pure 5-methylpicolinic acid.[1]

Protocol 2: Preparation of this compound

This protocol is based on the general method for preparing hydrochloride salts of picolinic acids.[2]

Materials:

  • Purified 5-Methylpicolinic Acid

  • Absolute Ethanol

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Dry Diethyl Ether

Procedure:

  • Dissolve the purified 5-methylpicolinic acid in hot absolute ethanol.

  • Cool the solution and begin to bubble dry hydrogen chloride gas through it.

  • Continue bubbling HCl gas until the solution is saturated and a precipitate of this compound forms.

  • Chill the mixture in an ice bath to ensure complete precipitation.

  • Collect the crystals by filtration, wash with a small amount of cold, dry diethyl ether, and dry in a desiccator.

Data Summary: Reaction Parameters
ParameterRecommended Range/ValueRationale
Starting Material 2,5-LutidineCommercially available precursor.
Oxidizing Agent Potassium Permanganate (KMnO₄)A strong and effective oxidizing agent for benzylic methyl groups.[5]
Molar Ratio (KMnO₄:Lutidine) 1.5 - 2.5 : 1A slight excess is needed for complete conversion, but a large excess can lead to over-oxidation.[1]
Solvent WaterA green and readily available solvent.[1]
Reaction Temperature 25°C - 100°CHigher temperatures increase the reaction rate but also the risk of over-oxidation. A moderate temperature (e.g., 45°C) is a good starting point.[1]
Reaction Time 15 - 20 hoursReaction progress should be monitored by the disappearance of the permanganate color.[1]
Purification Recrystallization from EthanolEffective for removing impurities.[1]

Part 4: Visualizing the Workflow and Troubleshooting Logic

Diagram 1: Synthetic Workflow

SynthesisWorkflow Lutidine 2,5-Lutidine Reaction Oxidation (45-100°C) Lutidine->Reaction KMnO4 KMnO4, H2O KMnO4->Reaction Filtration Filtration (remove MnO2) Reaction->Filtration Acidification1 Acidification (pH 0.5) with HCl Filtration->Acidification1 Filter_Diacid Filter Pyridine-2,5- dicarboxylic Acid Acidification1->Filter_Diacid Acidification2 Acidification (pH 3.0) with HCl Filter_Diacid->Acidification2 Filter_Monoacid Filter Crude 5-Methylpicolinic Acid Acidification2->Filter_Monoacid Recrystallization Recrystallization (Ethanol) Filter_Monoacid->Recrystallization Pure_Acid Pure 5-Methylpicolinic Acid Recrystallization->Pure_Acid Salt_Formation Salt Formation Pure_Acid->Salt_Formation HCl_gas Dry HCl gas in Ethanol HCl_gas->Salt_Formation Final_Product 5-Methylpicolinic Acid HCl Salt_Formation->Final_Product

Caption: Synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingLowYield LowYield Low Yield of Final Product IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction ProductLoss Product Loss During Work-up? LowYield->ProductLoss CheckStoichiometry Increase KMnO4 Stoichiometry IncompleteReaction->CheckStoichiometry CheckTempTime Increase Reaction Temp./Time IncompleteReaction->CheckTempTime VigorousStirring Ensure Vigorous Stirring IncompleteReaction->VigorousStirring WashMnO2 Thoroughly Wash MnO2 Cake with Hot Water ProductLoss->WashMnO2 ControlpH Careful pH Control During Precipitation ProductLoss->ControlpH OptimizeRecryst Optimize Recrystallization (Solvent Volume, Cooling Rate) ProductLoss->OptimizeRecryst

Caption: Troubleshooting logic for addressing low product yield.

References

stability and storage guidelines for 5-Methylpicolinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methylpicolinic acid hydrochloride (CAS RN: 177359-60-3). This document provides researchers, scientists, and drug development professionals with essential stability and storage guidelines, troubleshooting advice, and frequently asked questions to ensure the integrity of your experiments. Our goal is to synthesize technical data with practical, field-proven insights to support your research endeavors.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: For maximal long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Several suppliers recommend storage at room temperature.[2] However, for extended storage, refrigeration at 2-8°C (36-46°F) is also a recommended condition, particularly to mitigate the effects of ambient temperature fluctuations.[3] The key is to keep the container tightly closed to prevent moisture absorption.

Q2: The Safety Data Sheet (SDS) mentions the compound is hygroscopic. What specific precautions are necessary?

A2: "Hygroscopic" means the material readily absorbs moisture from the air.[4] This is a critical consideration. Ingress of moisture can lead to physical clumping, which complicates accurate weighing, and may introduce water as a reactant for potential hydrolytic degradation over time.

To mitigate this, always handle the solid compound in a low-humidity environment, such as a glove box with a dry atmosphere or by minimizing the time the container is open to the ambient air. After use, ensure the container is tightly sealed immediately. Storing the container within a desiccator containing a drying agent (e.g., silica gel) provides an additional layer of protection.

Q3: How stable is this compound once dissolved in a solution?

A3: While the solid form is stable under proper conditions, the stability of this compound in solution is less defined and depends heavily on the solvent, pH, concentration, and storage temperature. Given its high water solubility (960 g/L at 20°C), aqueous solutions are common.

As a best practice, it is recommended to prepare solutions fresh for each experiment. If storage is unavoidable, we advise preparing concentrated stock solutions, aliquoting them into single-use volumes to avoid repeated freeze-thaw cycles, and storing them at -20°C or -80°C. A pilot stability study on your specific formulation is highly recommended to determine its viability over time.

Q4: What are the known chemical incompatibilities for this compound?

A4: this compound can react violently with strong oxidizing agents. It is also incompatible with strong bases, reducing agents, and acids.[1] Contact with these materials should be strictly avoided as it can lead to rapid degradation of the compound and potentially hazardous reactions. When planning experiments, ensure that solvents and other reagents are compatible.

Q5: What are the visual signs of degradation I should look for?

A5: Upon receiving a new shipment and before each use, visually inspect the compound. Signs of potential degradation or contamination include a change in color from its typical appearance, clumping or caking (which may indicate moisture absorption), or the presence of visible impurities. While the product is chemically stable at room temperature, any deviation from the expected physical appearance warrants caution. If degradation is suspected, it is prudent to use a fresh, unopened lot for critical experiments.

Troubleshooting Guide

This guide provides a structured approach to resolving common experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Experimental Results 1. Compound Degradation: The compound may have degraded due to improper storage (exposure to moisture, heat, or light).2. Inaccurate Concentration: Hygroscopic uptake of water may lead to weighing errors, resulting in a lower-than-calculated final concentration.3. Solution Instability: The prepared stock solution may have degraded over time, especially if not stored properly or subjected to multiple freeze-thaw cycles.1. Verify Storage: Confirm that your storage conditions align with the recommendations (cool, dry, tightly sealed).[5]2. Use a New Lot: If degradation is suspected, open a fresh vial of the compound for your next experiment.3. Handle in a Dry Environment: Weigh the compound quickly or in a controlled-humidity environment.4. Prepare Fresh Solutions: Always prioritize freshly prepared solutions for the most reliable results.
Compound Appears Clumped or Discolored 1. Moisture Absorption: The primary cause of clumping is exposure to humidity, as the compound is hygroscopic.[4]2. Chemical Degradation: Discoloration can be a sign of chemical degradation due to exposure to light, incompatible substances, or excessive heat.1. Dry the Compound (with caution): If clumping is minor, you may be able to dry the material under a vacuum. However, this may not reverse any underlying chemical degradation.2. Discard if Discolored: If significant discoloration is observed, it is safest to discard the material and use a new lot to ensure the integrity of your results.
Difficulty Dissolving the Compound 1. Incorrect Solvent: Ensure you are using a solvent in which the compound is soluble (e.g., water).2. Saturation Limit: You may be attempting to create a solution that is above the compound's solubility limit in that specific solvent and temperature.3. Degradation Products: The presence of insoluble degradation products could hinder dissolution.1. Confirm Solubility: Refer to the product's technical data sheet for solubility information. The compound has a high water solubility of 960 g/L at 20°C.2. Aid Dissolution: Use gentle warming, vortexing, or sonication to assist in dissolving the compound, provided these conditions will not induce degradation.3. Filter the Solution: If minor particulates remain, you may filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove any insoluble matter before use.

Data & Protocols

Summary of Physicochemical & Storage Data
ParameterValue / GuidelineSource(s)
Chemical Stability Stable under standard ambient (room temperature) conditions.
Physical Form Solid
Recommended Storage Tightly closed, dry. Room temperature or 2-8°C.
Key Characteristic Hygroscopic[4]
Water Solubility 960 g/L (at 20 °C)
Incompatible Materials Strong oxidizing agents, strong bases, reducing agents, acids.[1]
Hazardous Decomposition In case of fire: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).
Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol outlines the steps for preparing a stock solution while minimizing risks of contamination and degradation.

  • Pre-analysis: Allow the container of this compound (MW: 173.60 g/mol ) to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a low-humidity environment, accurately weigh out 17.36 mg of the solid compound using an analytical balance. Transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 900 µL of high-purity, sterile water (e.g., Milli-Q® or equivalent) to the tube.

  • Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Volume Adjustment: Adjust the final volume to 1.0 mL with the same high-purity water.

  • Sterilization (Optional): If a sterile solution is required for cell culture or other sensitive applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Clearly label the tube with the compound name, concentration, date, and your initials. For immediate use, keep the solution at 4°C. For long-term storage, aliquot into single-use volumes and store at -20°C or below.

Visual Workflow and Concept Diagrams

cluster_storage Storage & Handling Workflow receive Receive Compound inspect Visual Inspection (Color, Form) receive->inspect storage_decision Storage Duration? inspect->storage_decision short_term Short-Term Storage (Room Temp, Dry) storage_decision->short_term < 3 Months long_term Long-Term Storage (2-8°C, Dry, Desiccator) storage_decision->long_term > 3 Months weigh Weighing (Low Humidity) short_term->weigh long_term->weigh prepare Prepare Fresh Solution weigh->prepare

Caption: Decision workflow for proper handling and storage.

cluster_factors Potential Degradation Factors center_node 5-Methylpicolinic Acid Hydrochloride moisture Moisture (Hydrolysis) center_node->moisture heat High Temperature center_node->heat light UV/Light Exposure center_node->light oxidizers Strong Oxidizers center_node->oxidizers bases Strong Bases center_node->bases

Caption: Key factors that can induce compound degradation.

References

identifying and minimizing by-products in 5-Methylpicolinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methylpicolinic Acid Synthesis

Welcome to the technical support guide for the synthesis of 5-Methylpicolinic acid (5-MPA). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with 5-MPA synthesis, with a specific focus on the identification and minimization of process-related impurities. High-purity 5-Methylpicolinic acid is a critical building block in pharmaceutical development, and controlling by-product formation is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

This guide provides in-depth, field-tested insights and actionable protocols to help you optimize your synthetic route, troubleshoot common issues, and achieve high-purity 5-MPA.

Section 1: Understanding By-product Formation in 5-MPA Synthesis

The most prevalent laboratory and industrial synthesis of 5-Methylpicolinic acid involves the oxidation of 2,5-lutidine (2,5-dimethylpyridine).[1] While conceptually straightforward, this oxidation can be challenging to control. Strong oxidizing agents like potassium permanganate (KMnO₄) are often used, which, if not managed carefully, can lead to over-oxidation and the formation of undesired by-products.[2][3][4][5]

The core challenge lies in selectively oxidizing one methyl group at the 2-position while leaving the methyl group at the 5-position intact. The electron-withdrawing nature of the pyridine ring influences the reactivity of the methyl groups, but the strong conditions required for oxidation can often overcome this selectivity.

The primary by-product of concern is Pyridine-2,5-dicarboxylic acid (also known as isocinchomeronic acid), which results from the over-oxidation of both methyl groups.[2] Other potential impurities include unreacted 2,5-lutidine and intermediates from incomplete oxidation.

Reaction Pathway and By-product Formation

The diagram below illustrates the desired synthetic pathway from 2,5-lutidine to 5-Methylpicolinic acid and the competing pathway that leads to the primary over-oxidation by-product.

G Lutidine 2,5-Lutidine MPA 5-Methylpicolinic Acid (Desired Product) Lutidine->MPA Selective Oxidation (Controlled Conditions) Oxidant [O] (e.g., KMnO₄) Lutidine->Oxidant Diacid Pyridine-2,5-dicarboxylic Acid (By-product) MPA->Diacid Over-oxidation (Harsh Conditions) Oxidant2 [O] (Excess) MPA->Oxidant2

Caption: Desired oxidation pathway vs. over-oxidation side reaction.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of 5-Methylpicolinic acid in a practical question-and-answer format.

Q1: My final product shows a significant secondary peak in the HPLC analysis, which I suspect is an over-oxidation product. How can I confirm its identity and prevent its formation?

Answer:

Identification: The most likely identity of this by-product is Pyridine-2,5-dicarboxylic acid. To confirm, you should use Liquid Chromatography-Mass Spectrometry (LC-MS).

  • 5-Methylpicolinic acid (C₇H₇NO₂): Expected [M+H]⁺ = 138.05

  • Pyridine-2,5-dicarboxylic acid (C₇H₅NO₄): Expected [M+H]⁺ = 168.02

The mass difference of 30 Da corresponds to the replacement of a methyl group (-CH₃) with a carboxylic acid group (-COOH), which is a strong indicator of this specific over-oxidation.

Prevention: Over-oxidation is typically caused by an excess of the oxidizing agent or overly harsh reaction conditions.[3]

  • Control Stoichiometry: Carefully control the molar equivalents of potassium permanganate. Start with a sub-stoichiometric amount and monitor the reaction progress closely.

  • Temperature Management: Run the reaction at a lower, controlled temperature. A common procedure involves maintaining the temperature between 25-35°C during the addition of KMnO₄.[2] Local overheating can be avoided by slow, portion-wise addition of the oxidant.[3]

  • Slow Addition: Instead of adding the oxidant all at once, add it slowly over a period of 4-5 hours to maintain a low instantaneous concentration, which favors selective oxidation.[2]

Q2: My reaction yield is low, and I'm recovering a large amount of unreacted 2,5-lutidine. How can I drive the reaction to completion without generating more by-products?

Answer: This indicates insufficient oxidation. Simply adding more oxidant can lead to the over-oxidation issues discussed in Q1. A more controlled approach is needed.

  • Reaction Time: Ensure the reaction is running for a sufficient duration. After the initial addition of the oxidant, a holding period of 15-18 hours at a controlled temperature (e.g., 30°C) is often necessary for the reaction to proceed to completion.[2]

  • Monitoring: Use Thin Layer Chromatography (TLC) or in-process HPLC sampling to monitor the disappearance of the starting material, 2,5-lutidine. Do not begin workup until the starting material is consumed to an acceptable level.

  • pH Control: The pH of the medium can influence the oxidative power of permanganate.[5] While many preparations are run in water, some literature suggests that acidic conditions can alter the reaction pathway, although this may lead to degradation if not controlled.[3] For the oxidation of lutidine to the carboxylic acid, an aqueous or slightly alkaline medium is standard.

Q3: I've successfully synthesized the crude product, but I'm struggling to remove the Pyridine-2,5-dicarboxylic acid by-product during purification. What is the most effective method?

Answer: The key to separating 5-Methylpicolinic acid from its dicarboxylic acid by-product is to exploit the difference in their acidity and solubility at different pH values.[2]

  • pH-Based Separation: Pyridine-2,5-dicarboxylic acid, having two carboxylic acid groups, is significantly more acidic and water-soluble (as a salt) at moderately acidic pH compared to the monocarboxylic 5-MPA. A patented method describes adjusting the pH of the filtrate after removing manganese dioxide.[2] By carefully adjusting the pH to a specific acidic range (e.g., pH 0.3-0.6), it's possible to selectively precipitate one compound while keeping the other in solution, leveraging their solubility differences.[2]

  • Fractional Crystallization: If the by-product level is low, recrystallization from a suitable solvent system can be effective. Ethanol/water mixtures are often a good starting point. The different polarity and crystal packing abilities of the two acids can allow for effective separation.

Q4: My NMR spectrum looks clean, but my elemental analysis is off. What could be the issue?

Answer: If your NMR shows high purity, the issue is likely not organic by-products but rather inorganic salts or residual water.

  • Inorganic Salts: During workup, particularly after pH adjustments with acids like HCl or neutralization with bases, salts such as KCl or NaCl can co-precipitate with your product. Ensure your product is thoroughly washed with deionized water after filtration. The procedure for picolinic acid hydrochloride synthesis, for example, notes that potassium chloride can be a contaminant.[6]

  • Bound Water: Carboxylic acids and pyridine rings are hygroscopic and can retain water, sometimes as a hydrate.[7] Dry your sample thoroughly under high vacuum at a moderate temperature (e.g., 40-50°C) for an extended period.

Section 3: Key Experimental Protocols

Protocol 1: HPLC-UV Method for In-Process Monitoring and Purity Assessment

This protocol provides a general method for analyzing the purity of 5-Methylpicolinic acid and quantifying starting material and by-products.

ParameterRecommended Setting
Instrumentation HPLC with UV/DAD Detector
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

This is a starting method and may require optimization for your specific instrument and impurity profile. For LC-MS, formic acid should be substituted for phosphoric acid.[8]

Protocol 2: Minimizing Over-oxidation via Controlled Oxidant Addition

This protocol details a lab-scale procedure for the synthesis of 5-MPA, focusing on minimizing the formation of Pyridine-2,5-dicarboxylic acid.

Workflow Diagram:

G Start Start Setup 1. Dissolve 2,5-Lutidine in Water in a jacketed reactor Start->Setup Cool 2. Cool reactor to 25°C Setup->Cool Add 3. Add KMnO₄ solution dropwise over 4-5 hours (Maintain T < 35°C) Cool->Add React 4. Stir at 30°C for 16 hours Add->React Monitor 5. Monitor by HPLC/TLC for Lutidine consumption React->Monitor Monitor->React Incomplete Workup 6. Filter MnO₂ & proceed to pH adjustment/workup Monitor->Workup Complete End End Workup->End

Caption: Workflow for controlled oxidation of 2,5-Lutidine.

Step-by-Step Procedure:

  • Setup: In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge water and 2,5-lutidine.

  • Temperature Control: Stir the mixture and bring the temperature to 25-30°C.

  • Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄) in water. Slowly add the KMnO₄ solution to the reaction mixture over 4-5 hours, ensuring the internal temperature does not exceed 35°C.[2]

  • Reaction: After the addition is complete, maintain the reaction mixture at 30°C with stirring for 15-18 hours.[2]

  • Monitoring: Take a small aliquot from the reaction, quench it, and analyze by HPLC or TLC to confirm the consumption of the 2,5-lutidine starting material.

  • Workup: Once the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) precipitate. The filtrate, containing the potassium salt of 5-Methylpicolinic acid, can then proceed to the purification steps outlined in the FAQ section.

References

Technical Support Center: Sonogashira Coupling with Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Picolinic Acid Derivatives

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming C(sp²)–C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[1][2] While the reaction is robust for a variety of substrates, its application to nitrogen-containing heterocycles, particularly picolinic acid and its derivatives, presents a distinct set of challenges.

The core difficulty arises from the inherent structure of the picolinic acid scaffold. The pyridine nitrogen, positioned ortho to the halide, is an effective Lewis base and can act as a ligand, chelating to the palladium and copper catalysts. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalytic cycle and resulting in low or no product yield. This guide provides a structured approach to diagnosing and resolving the common issues encountered when performing Sonogashira couplings with these challenging substrates.

Core Troubleshooting Guide (Q&A Format)

This section addresses the most common failure modes observed during the Sonogashira coupling of picolinic acid derivatives.

Question 1: My reaction shows very low or no conversion to the desired product. What is the likely cause and how can I fix it?

Answer: Low to no product yield is the most frequent issue and typically points to catalyst inactivation or insufficient reactivity.

Primary Cause: Catalyst Poisoning by Substrate

The nitrogen atom of the pyridine ring and the adjacent carboxylate group in picolinic acid derivatives can act as a bidentate ligand, strongly binding to the palladium and/or copper centers. This sequesters the catalyst in an off-cycle, inactive state, preventing it from participating in the reaction.

Solutions & Rationale:

  • Modify the Catalyst System: The goal is to use a catalyst system that is less susceptible to poisoning.

    • Increase Catalyst/Ligand Loading: As a first step, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) and the ligand-to-metal ratio (e.g., from 2:1 to 4:1) can provide a sufficient concentration of active catalyst to overcome the poisoning effect.

    • Switch to Bulky, Electron-Rich Ligands: Standard phosphine ligands like PPh₃ can be easily displaced by the picolinic acid substrate. More sterically demanding and electron-donating ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines (e.g., P(tBu)₃, XPhos), form more stable bonds with the palladium center, making them harder to displace.[3][4] This helps keep the catalyst in its active form.

    • Consider a Copper-Free System: The pyridine nitrogen can also bind to the copper(I) co-catalyst. Removing copper from the reaction eliminates this potential poisoning pathway.[1][5][6] Copper-free reactions may require higher temperatures or more active palladium catalysts to proceed efficiently.[7]

  • Protect the Picolinic Acid Moiety: If possible, temporarily converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can reduce its coordinating ability, though the primary challenge from the pyridine nitrogen remains.

Secondary Cause: Low Halide Reactivity

The intrinsic reactivity of the aryl halide is critical. The reaction rate follows the trend: I > OTf > Br >> Cl.[1][3][8] If you are using a picolinic acid derivative with a bromide or, especially, a chloride, the reaction will be significantly slower and require more forcing conditions.

Solutions & Rationale:

  • Increase Reaction Temperature: For less reactive aryl bromides and chlorides, increasing the temperature (e.g., from room temperature to 80-120 °C) is often necessary to facilitate the rate-limiting oxidative addition step.[9] Use a sealed reaction vessel for temperatures above the solvent's boiling point.

  • Switch to a More Reactive Halide: If synthetically feasible, using the iodo-substituted picolinic acid derivative will provide the highest reactivity and the best chance of success under milder conditions.[10]

Question 2: My reaction mixture turned black, and I've isolated no product. What happened?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[11] This is an agglomeration of inactive, elemental Pd(0) that has precipitated from the solution.

Causes & Rationale:

  • Ligand Dissociation: The picolinic acid substrate can displace the stabilizing phosphine ligands from the Pd(0) complex. Once naked, these Pd(0) atoms rapidly agglomerate and crash out of solution.

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen.[11] Inadequate degassing of solvents and reagents can lead to oxidation and subsequent decomposition.

Solutions & Rationale:

  • Ensure Rigorously Inert Conditions: This is the most critical factor in preventing catalyst decomposition.

    • Degas Solvents Thoroughly: Use a minimum of three freeze-pump-thaw cycles for your solvents.[10] Alternatively, sparging with argon or nitrogen for at least 30 minutes can be effective.

    • Use Schlenk Technique or a Glovebox: Perform all reagent transfers under a positive pressure of an inert gas (argon or nitrogen).[11]

  • Increase Ligand Concentration: Using a higher ratio of ligand to palladium (e.g., 4:1 or higher) can help keep the palladium center coordinated and soluble, preventing agglomeration.

  • Use a More Stable Catalyst System: As mentioned previously, bulky, electron-rich phosphines or NHC ligands form more robust complexes with palladium that are less prone to decomposition.[3]

Question 3: My desired product is formed, but I have a major, inseparable byproduct from alkyne homocoupling. How do I prevent this?

Answer: The formation of a diyne byproduct results from the oxidative homocoupling of your terminal alkyne, a side reaction known as Glaser or Hay coupling.[1][12]

Causes & Rationale:

  • Oxygen in the Reaction: This side reaction is predominantly promoted by oxygen, which facilitates the oxidation of the copper(I) acetylide intermediate.[12]

  • High Copper Concentration: The copper(I) co-catalyst is essential for the Glaser coupling pathway.[1][12] High concentrations can accelerate this undesired reaction.

Solutions & Rationale:

  • Strictly Anaerobic Conditions: As with preventing palladium black formation, rigorous exclusion of oxygen is the most effective way to suppress Glaser coupling.[11][12]

  • Optimize the Copper Co-catalyst:

    • Reduce Copper Loading: Minimize the amount of CuI used. Often, 1-5 mol% is sufficient.

    • Eliminate Copper Entirely: Switching to a copper-free protocol is the most definitive way to avoid Glaser coupling.[5][6] This is a highly recommended strategy when working with valuable or complex alkynes.

  • Slow Addition of the Alkyne: Adding the alkyne slowly via syringe pump can help keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.[13]

Frequently Asked Questions (FAQs)

  • Q: Why is the choice of base so important for picolinic acid derivatives?

    • A: The base neutralizes the HX byproduct, but amine bases (e.g., Et₃N, DIPEA) can also act as ligands, competing with the phosphine ligand and the substrate for coordination sites on the palladium center.[14] With a strongly coordinating substrate like picolinic acid, using a non-coordinating inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a very bulky amine base (like di-tert-butylamine) can be advantageous to simplify the coordination sphere around the catalyst.[14][15]

  • Q: Should I be concerned about the purity of my reagents?

    • A: Absolutely. Impurities in reagents, particularly the amine base (which can contain water or be oxidized), can poison the catalyst.[11] It is often recommended to use freshly distilled amine bases and high-purity, anhydrous solvents to ensure reproducibility and high yields.[11]

  • Q: Can I run this reaction in an aqueous medium?

    • A: Yes, protocols for Sonogashira couplings in aqueous media have been developed, often using water-soluble ligands.[1][16] This can be a "green" alternative and may sometimes offer unique reactivity, but it requires careful optimization of the catalyst and phase-transfer agents.[16][17] For challenging substrates like picolinic acid derivatives, it is advisable to first establish a working protocol in a standard organic solvent like THF, DMF, or toluene.

Visualized Guides & Protocols

Diagram: Picolinic Acid Interference in the Sonogashira Catalytic Cycle

Sonogashira_Inhibition cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂(X) Pd0->PdII Oxidative Addition Inactive_Pd Inactive Pd-Picolinate Complex Pd_Alkyne R¹-Pd(II)L₂(C≡CR²) PdII->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product R¹-C≡C-R² Pd_Alkyne->Product CuX Cu(I)X Inactive_Cu Inactive Cu-Picolinate Complex Cu_Acetylide Cu(I)-C≡CR² Cu_Acetylide->PdII Cu_Acetylide->CuX Transmetalation Alkyne H-C≡CR² Alkyne->Cu_Acetylide Deprotonation (Base) Picolinic Picolinic Acid Derivative Picolinic->Pd0 Poisoning Picolinic->PdII Chelation Picolinic->CuX

Caption: Picolinic acid can chelate Pd and Cu, forming inactive complexes and halting the reaction.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low / No Yield Observed Check_Catalyst Cause: Catalyst Poisoning? Start->Check_Catalyst Check_Reactivity Cause: Low Halide Reactivity? Start->Check_Reactivity Check_Conditions Cause: Suboptimal Conditions? Start->Check_Conditions Check_Catalyst->Check_Reactivity No Sol_Ligand Solution: Use Bulky/NHC Ligand Check_Catalyst->Sol_Ligand Yes Sol_CuFree Solution: Switch to Copper-Free Protocol Check_Catalyst->Sol_CuFree Yes Check_Reactivity->Check_Conditions No Sol_Temp Solution: Increase Reaction Temperature Check_Reactivity->Sol_Temp Yes (for Br/Cl) Sol_Iodide Solution: Use Iodo-Derivative if Possible Check_Reactivity->Sol_Iodide Yes Sol_Base Solution: Switch to Inorganic Base (K₂CO₃) Check_Conditions->Sol_Base Yes Sol_Degas Solution: Ensure Rigorous Degassing Check_Conditions->Sol_Degas Yes

Caption: A decision tree for systematically troubleshooting failed Sonogashira reactions.

Experimental Protocols
Protocol 1: Standard Conditions for Iodo-Picolinic Acid Derivatives

This protocol is a good starting point for more reactive iodo-substituted substrates.

  • Setup: To a flame-dried Schlenk flask under argon, add the iodo-picolinic acid derivative (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5.0 mol%).

  • Solvent & Base: Add 5 mL of degassed THF and 2 mL of degassed triethylamine (Et₃N).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC. If the reaction is sluggish, gently heat to 40-50 °C.

  • Workup: Once complete, dilute the reaction with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Conditions for Bromo-Picolinic Acid Derivatives

This protocol is designed for less reactive bromides and substrates prone to homocoupling.

  • Setup: To a flame-dried Schlenk flask or microwave vial, add the bromo-picolinic acid derivative (1.0 mmol, 1.0 eq), a robust palladium catalyst such as Pd(P(tBu)₃)₂ (0.05 mmol, 5.0 mol%), and an inorganic base such as K₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent: Add 5 mL of a degassed polar aprotic solvent, such as DMF or NMP.

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol, 1.5 eq) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table: Recommended Starting Conditions
ParameterAryl IodideAryl BromideAryl ChlorideRationale
Pd Catalyst PdCl₂(PPh₃)₂Pd(P(tBu)₃)₂ or NHC-PdPd(dba)₂ + XPhosCatalyst must overcome higher activation barrier for less reactive halides.
Catalyst Loading 1-3 mol%3-5 mol%5-10 mol%Higher loading needed to combat slow turnover and potential poisoning.
Co-Catalyst CuI (2-5 mol%)Copper-Free RecommendedCopper-FreeEliminates Glaser coupling and a potential catalyst poisoning pathway.[5][6]
Base Et₃N or DIPEAK₂CO₃ or Cs₂CO₃K₂CO₃ or Cs₂CO₃Inorganic bases avoid competition for catalyst coordination sites.[14][15]
Solvent THF / TolueneDMF / NMPDioxane / NMPHigher boiling point solvents are needed for the required temperatures.
Temperature 25 - 60 °C80 - 120 °C100 - 140 °CHigher temperatures are required for the oxidative addition step.[9]

References

safe handling and disposal of 5-Methylpicolinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 5-Methylpicolinic Acid Hydrochloride. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to ensure the safe and effective handling of this compound in your laboratory. This document moves beyond mere procedural lists to explain the scientific reasoning behind each recommendation, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Understanding the Compound - Hazard Analysis

Before handling any chemical, a thorough understanding of its intrinsic properties and potential hazards is paramount. This compound is a pyridine derivative and, as such, requires careful management.

1.1: GHS Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation.[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1][2]
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life.

This table summarizes the primary hazards. Always refer to the specific SDS provided by your supplier for the most accurate and detailed information.

Expert Insight: The "Causes serious eye damage" classification (H318) is a critical warning.[3] This indicates that eye contact can lead to irreversible damage, not just temporary irritation. This fact alone dictates that the highest level of eye protection is not just recommended, but mandatory.

1.2: Physical and Chemical Properties
PropertyValueSignificance for Handling
Physical State Solid, crystalline powderPotential for dust generation and inhalation.
Water Solubility 960 g/L at 20 °C (for picolinic acid)High solubility means spills can easily contaminate aqueous environments.
Incompatibilities Strong oxidizing agents, strong bases, reducing agents, acids.Co-storage or mixing with these materials can lead to violent reactions.
Hazardous Decomposition Carbon oxides (CO, CO2), Nitrogen oxides (NOx)These toxic gases can be released in a fire.[3][4]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is a non-negotiable aspect of laboratory safety. The choice of PPE is directly dictated by the hazard analysis in Section 1.

2.1: Recommended PPE Protocol
  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.

  • Skin Protection :

    • Gloves : Wear impervious gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves properly after use.[6]

    • Lab Coat : A standard laboratory coat is required. For procedures with a higher risk of splashes, consider a chemically resistant apron over the lab coat.

  • Respiratory Protection : If engineering controls (like a fume hood) are not available or are insufficient to control dust, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[6]

2.2: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_resp Respiratory Protection start Start: Handling 5-Methylpicolinic acid hydrochloride is_dusty Potential for dust generation? start->is_dusty is_splash Potential for splashing? is_dusty->is_splash No hood Work in a certified chemical fume hood is_dusty->hood respirator Wear NIOSH-approved particulate respirator is_dusty->respirator Yes, and no hood available goggles Wear chemical safety goggles is_splash->goggles No face_shield Add face shield over goggles is_splash->face_shield Yes hood->is_splash respirator->is_splash gloves_coat Wear nitrile gloves and lab coat goggles->gloves_coat face_shield->gloves_coat end Proceed with experiment gloves_coat->end Spill_Response spill Spill of 5-Methylpicolinic acid hydrochloride occurs size Assess Spill Size spill->size small_spill Small Spill (Contained, manageable) size->small_spill Small large_spill Large Spill (Uncontained, significant hazard) size->large_spill Large ppe Don appropriate PPE (Goggles, Gloves, Respirator if needed) small_spill->ppe evacuate Evacuate immediate area. Alert others. large_spill->evacuate call_ehs Call EHS/Emergency Response. (e.g., 911) evacuate->call_ehs report Report incident to supervisor call_ehs->report contain Cover with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully sweep/scoop into a labeled hazardous waste container contain->collect decontaminate Decontaminate the area with a damp cloth collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose dispose->report

References

Technical Support Center: Method Refinement for the Analysis of 5-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Methylpicolinic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to the analytical methodology for this compound. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure the integrity of your analytical results.

Introduction to the Analyte

This compound (C₇H₈ClNO₂) is a derivative of picolinic acid, a class of compounds with significant interest in pharmaceutical and biological research.[1][2] As with many pyridine carboxylic acids, its analysis can present unique challenges due to its polarity, potential for secondary interactions with stationary phases, and stability profile. This guide provides a framework for developing and refining robust analytical methods, particularly using High-Performance Liquid Chromatography (HPLC).

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Chromatography & Peak Shape Issues

Question: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

Answer:

Peak tailing for polar, acidic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes are typically unwanted secondary interactions between the analyte and the stationary phase.

Causality Explained:

  • Silanol Interactions: The most frequent cause is the interaction between the carboxyl group of your analyte and free silanol groups (Si-OH) on the silica-based stationary phase (e.g., C18). These interactions are a form of secondary retention that can lead to a portion of the analyte molecules being retained longer, resulting in a "tail."

  • Mobile Phase pH: The pH of your mobile phase is critical. If the pH is close to the pKa of the carboxylic acid group, the analyte will exist in both its ionized (deprotonated) and non-ionized (protonated) forms. This dual state can lead to peak broadening and tailing. For acidic compounds, it's generally advisable to work at a pH well below the pKa to ensure the analyte is in a single, non-ionized form.

  • Metal Contamination: Picolinic acid and its derivatives can chelate metal ions. Trace metals in the silica matrix of the column, the column frits, or leached from the HPLC system's stainless-steel components can act as another retention point, causing peak asymmetry.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Protocol for Improvement:

  • Adjust Mobile Phase pH: Prepare your aqueous mobile phase component with a buffer (e.g., phosphate or formate) and adjust the pH to be at least 2 units below the pKa of the carboxylic acid group. A pH of 2.5 to 3.0 is a good starting point.

  • Use an Appropriate Column: If you are using an older "Type A" silica column, switch to a modern, high-purity "Type B" silica column that is fully end-capped. This will significantly reduce the number of available free silanols.

  • Mobile Phase Modifiers: If tailing persists, consider adding a competing agent. For an acidic analyte, a small concentration of an acid like trifluoroacetic acid (TFA) at 0.1% can improve peak shape by masking silanol interactions.

  • System Check: If all peaks in your chromatogram are tailing, the issue might be physical. Check for a void at the head of the column, a partially blocked frit, or excessive tubing length between the injector, column, and detector.

Question: I'm not getting any retention for this compound on my C18 column. What's wrong?

Answer:

Lack of retention for a polar compound on a reversed-phase column is usually due to the analyte being too polar for the stationary phase under the current mobile phase conditions.

Causality Explained:

This compound is a relatively polar molecule. If your mobile phase has a high percentage of organic solvent (e.g., acetonitrile or methanol), the analyte will have a strong affinity for the mobile phase and will not interact sufficiently with the C18 stationary phase, leading to elution at or near the void volume.

Troubleshooting Steps:

  • Decrease Organic Content: The most straightforward solution is to decrease the percentage of the organic solvent in your mobile phase. Start with a higher aqueous content (e.g., 90-95% aqueous) and gradually increase the organic portion to achieve the desired retention.

  • Adjust pH: Ensure the pH of your mobile phase is low enough (~2.5-3.0) to suppress the ionization of the carboxylic acid. The neutral form of the molecule is less polar and will interact more strongly with the C18 stationary phase.

  • Consider an Alternative Stationary Phase: If you still struggle with retention, a standard C18 may not be the best choice. Consider a column with a more polar stationary phase, such as a polar-embedded or a phenyl-hexyl column, which can provide alternative retention mechanisms for polar analytes.

Sample Preparation

Question: What is the best way to prepare a solution of this compound for HPLC analysis, especially from a solid dosage form?

Answer:

Proper sample preparation is crucial for accurate and reproducible results.[3] For a hydrochloride salt, which is generally water-soluble, the process is relatively straightforward.

Recommended Protocol for Sample Preparation from a Tablet:

  • Weighing and Grinding: Accurately weigh a representative number of tablets (e.g., 10-20) to determine the average tablet weight. Grind the tablets into a fine, homogeneous powder using a mortar and pestle.

  • Dissolution: Accurately weigh a portion of the powder equivalent to a target concentration of the active pharmaceutical ingredient (API). Transfer this to a suitable volumetric flask.

  • Solvent Selection: For the hydrochloride salt, start with a high-purity water (HPLC grade). To aid dissolution, you can use a diluent that is a mixture of water and your mobile phase organic solvent (e.g., 80:20 water:acetonitrile). Using hot water can also facilitate the dissolution of hydrochloride salts.[4]

  • Extraction: Add about 70-80% of the final volume of your chosen solvent to the flask. Sonicate for 10-15 minutes to ensure complete dissolution and extraction of the API from the excipients.

  • Dilution and Filtration: Allow the solution to cool to room temperature, then dilute to the final volume with the same solvent. Mix thoroughly. Before injection, filter the sample through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could damage the HPLC column.[3]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

5-Methylpicolinic acid hydrochloride (CAS: 177359-60-3) is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, a substituted pyridine carboxylic acid, is a common feature in pharmacologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of the primary synthetic methodologies, evaluating them on performance, scalability, and environmental impact, complete with detailed protocols and supporting data.

Method 1: Stoichiometric Oxidation of 2,5-Lutidine with Potassium Permanganate

This classical approach is one of the most frequently cited methods for the oxidation of alkylpyridines. It relies on the potent oxidizing power of potassium permanganate (KMnO₄) to convert one of the methyl groups of 2,5-lutidine (CAS: 589-93-5) into a carboxylic acid.

Principle and Mechanistic Insight

The reaction proceeds via a complex mechanism involving the attack of the permanganate ion on the methyl group's C-H bond. The methyl group at the 2-position is generally more activated towards oxidation than the 5-position due to the electronic influence of the adjacent nitrogen atom. However, the strength of KMnO₄ can lead to a significant challenge: over-oxidation. If both methyl groups are oxidized, the byproduct pyridine-2,5-dicarboxylic acid is formed.

The key to a successful synthesis lies in controlling the reaction conditions to favor mono-oxidation and, critically, in the workup procedure to separate the desired product from the dicarboxylic acid byproduct. This separation is elegantly achieved by exploiting the differential solubility of the di-acid and mono-acid at different pH values.

Experimental Protocol
  • Step 1: Oxidation: To a stirred solution of 2,5-lutidine (1.0 eq.) in water, potassium permanganate (approx. 2.5-3.0 eq.) is added portion-wise over several hours.

    • Causality: This reaction is highly exothermic. Slow, portion-wise addition is crucial to maintain the reaction temperature, typically between 25-45°C, preventing a runaway reaction and minimizing the formation of the over-oxidized byproduct[1].

  • Step 2: Quenching and Filtration: After the reaction is complete (monitored by TLC or HPLC), the mixture is filtered to remove the manganese dioxide (MnO₂) byproduct.

    • Insight: The large volume of fine MnO₂ precipitate can make filtration slow and challenging, particularly at an industrial scale. This is a significant operational drawback of the permanganate method[1].

  • Step 3: Byproduct Removal: The filtrate is cooled and acidified with concentrated hydrochloric acid to a pH of approximately 0.5.

    • Causality: At this highly acidic pH, the pyridine-2,5-dicarboxylic acid is protonated and has very low solubility, causing it to precipitate. The desired 5-methylpicolinic acid, being more soluble, remains in the solution[1]. The precipitated di-acid is removed by filtration.

  • Step 4: Product Isolation: The pH of the remaining filtrate is then carefully adjusted to approximately 3.0-3.5.

    • Causality: This pH corresponds to the isoelectric point of 5-methylpicolinic acid, minimizing its solubility and causing it to precipitate as a crude solid, which is then collected by filtration.

  • Step 5: Purification & Salt Formation: The crude product is purified by recrystallization from a suitable solvent like ethanol. To obtain the hydrochloride salt, the purified free acid is dissolved in a solvent like isopropanol, and a solution of HCl (e.g., in isopropanol or as a gas) is added to precipitate the final product, this compound.

G cluster_oxidation Oxidation cluster_workup Workup & Purification Lutidine 2,5-Lutidine in Water KMnO4 KMnO4 (portion-wise) 25-45°C Lutidine->KMnO4 ReactionMix Reaction Mixture (Product + MnO2) KMnO4->ReactionMix Filtration1 Filter MnO2 ReactionMix->Filtration1 Filtrate1 Aqueous Filtrate Filtration1->Filtrate1 HCl1 Add Conc. HCl (pH ~0.5) Filtrate1->HCl1 Filtrate1->HCl1 Byproduct Precipitated Byproduct (Pyridine-2,5-dicarboxylic acid) HCl1->Byproduct Filtration2 Filter Byproduct HCl1->Filtration2 Filtrate2 Purified Filtrate Filtration2->Filtrate2 HCl2 Adjust pH ~3.0 Filtrate2->HCl2 Crude Crude 5-Methylpicolinic Acid HCl2->Crude Recrystal Recrystallize Crude->Recrystal FreeAcid Pure Free Acid Recrystal->FreeAcid HCl_Salt Add HCl FreeAcid->HCl_Salt FinalProduct 5-Methylpicolinic Acid HCl HCl_Salt->FinalProduct

Workflow for KMnO₄ Oxidation Method

Method 2: Selective Oxidation with Selenium Dioxide

Selenium dioxide (SeO₂) is a more selective oxidizing agent known for converting activated methyl groups (e.g., benzylic or adjacent to a heteroaromatic ring) into aldehydes or, with further oxidation, carboxylic acids.

Principle and Mechanistic Insight

The Riley oxidation mechanism involves an initial ene reaction between the lutidine and SeO₂, followed by a[2][3]-sigmatropic rearrangement to form an intermediate that hydrolyzes to the aldehyde[4]. The aldehyde can then be further oxidized to the carboxylic acid. SeO₂ shows a strong preference for oxidizing methyl groups at the 2- and 4-positions of the pyridine ring. For 2,5-lutidine, this directs the oxidation selectively to the 2-methyl group, which is a significant advantage over the less selective KMnO₄.

Experimental Protocol
  • Step 1: Oxidation: 2,5-lutidine (1.0 eq.) is dissolved in a suitable solvent, such as 1,4-dioxane or pyridine[5]. Selenium dioxide (approx. 1.0-1.2 eq.) is added.

  • Step 2: Reaction: The mixture is heated to reflux for several hours and monitored by TLC or GC[5].

    • Insight: The reaction initially forms the aldehyde, which can often be isolated. Pushing the reaction to the carboxylic acid may require longer reaction times or modified conditions.

  • Step 3: Workup: Upon completion, the reaction is cooled, and the precipitated black selenium metal byproduct is removed by filtration.

  • Step 4: Isolation and Purification: The filtrate is concentrated, and the crude product is isolated. If the primary product is the aldehyde, a subsequent oxidation step (e.g., using H₂O₂ or a milder oxidant) would be required. If the carboxylic acid is formed directly, it can be purified by column chromatography or recrystallization.

  • Step 5: Salt Formation: The purified 5-methylpicolinic acid is converted to its hydrochloride salt as described in Method 1.

G cluster_oxidation Oxidation cluster_workup Workup & Purification Lutidine 2,5-Lutidine in Dioxane SeO2 SeO2 Reflux Lutidine->SeO2 ReactionMix Reaction Mixture (Product + Se Metal) SeO2->ReactionMix Filtration Filter Selenium ReactionMix->Filtration Filtrate Dioxane Filtrate Filtration->Filtrate Concentrate Concentrate Filtrate->Concentrate Crude Crude Product Concentrate->Crude Purify Purify (Chromatography/ Recrystallization) Crude->Purify FreeAcid Pure Free Acid Purify->FreeAcid HCl_Salt Add HCl FreeAcid->HCl_Salt FinalProduct 5-Methylpicolinic Acid HCl HCl_Salt->FinalProduct

Workflow for SeO₂ Oxidation Method

Method 3: Catalytic Air Oxidation

Modern synthetic chemistry emphasizes "green" and sustainable methods. Catalytic air oxidation replaces stoichiometric, waste-generating oxidants with a catalyst and uses air or oxygen as the terminal oxidant, with water being the only byproduct.

Principle and Mechanistic Insight

This method typically employs a transition metal catalyst, such as a cobalt or manganese salt, often in combination with a bromide initiator[6]. The process involves a radical chain mechanism. The catalyst and initiator system generates radical species that abstract a hydrogen atom from the methyl group, initiating an oxidation cycle where atmospheric oxygen is incorporated, ultimately leading to the carboxylic acid. This approach can offer high efficiency and excellent atom economy.

Experimental Protocol
  • Step 1: Catalyst Loading: A pressure reactor is charged with 2,5-lutidine (1.0 eq.), a catalyst (e.g., Co(OAc)₂), an initiator (e.g., NaBr), and a solvent (e.g., water or acetic acid)[6].

  • Step 2: Reaction: The reactor is sealed, pressurized with air or pure oxygen (e.g., 1-2 MPa), and heated (e.g., 100-150°C) with vigorous stirring[7][8].

    • Insight: The reaction parameters (temperature, pressure, catalyst loading) must be carefully optimized to achieve high conversion and selectivity. This method requires specialized equipment (autoclave) capable of handling pressure.

  • Step 3: Workup and Isolation: After cooling and depressurizing, the catalyst may be recovered by filtration. The product is isolated from the reaction mixture, often by adjusting the pH to its isoelectric point to induce precipitation, similar to Method 1.

  • Step 4: Purification and Salt Formation: The crude product is purified by recrystallization, and the hydrochloride salt is formed as previously described.

G cluster_oxidation Catalytic Oxidation cluster_workup Workup & Purification Lutidine 2,5-Lutidine, Catalyst, Initiator in Solvent O2 Air / O2 (Pressure) Heat Lutidine->O2 ReactionMix Reaction Mixture O2->ReactionMix Workup Cool, Depressurize, Filter Catalyst ReactionMix->Workup Isolation Isolate by pH Adjustment Workup->Isolation Crude Crude Product Isolation->Crude Recrystal Recrystallize Crude->Recrystal FreeAcid Pure Free Acid Recrystal->FreeAcid HCl_Salt Add HCl FreeAcid->HCl_Salt FinalProduct 5-Methylpicolinic Acid HCl HCl_Salt->FinalProduct

Workflow for Catalytic Air Oxidation

Quantitative and Qualitative Comparison

FeatureMethod 1: KMnO₄ OxidationMethod 2: SeO₂ OxidationMethod 3: Catalytic Air Oxidation
Starting Material 2,5-Lutidine2,5-Lutidine2,5-Lutidine
Oxidant Potassium Permanganate (KMnO₄)Selenium Dioxide (SeO₂)Air / Oxygen
Typical Yield Moderate (~50-60%)[1]Moderate to Good (Variable)Potentially High (>90%)[6]
Purity High after purification (>99%)[1]Good, but depends on conditionsPotentially Very High (>98%)[6]
Key Byproducts Pyridine-2,5-dicarboxylic acid, MnO₂Selenium metal, Aldehyde intermediatePotentially over-oxidation products
Environmental Impact High (Large amount of MnO₂ waste)High (Toxic selenium waste)Low (Water is the main byproduct)
Scalability Challenging (Exotherm, MnO₂ filtration)Limited by cost and toxicity of SeO₂Excellent (Suited for continuous process)
Safety/Cost Low-cost oxidant, but exothermic riskToxic and relatively expensive reagentLow-cost oxidant, requires pressure equipment

Conclusion and Recommendations

The choice of synthetic method for this compound depends heavily on the scale of the synthesis and the priorities of the researcher or organization.

  • Method 1 (KMnO₄ Oxidation): Remains a viable option for small to medium-scale laboratory synthesis due to the low cost and ready availability of potassium permanganate. Its primary drawbacks are the large amount of solid waste and the meticulous pH-controlled workup required for good purity.

  • Method 2 (SeO₂ Oxidation): Offers the advantage of higher selectivity for the 2-methyl group, potentially simplifying purification. However, the high toxicity and cost of selenium reagents make it the least favorable option for large-scale or industrial production .

  • Method 3 (Catalytic Air Oxidation): Represents the most environmentally friendly and industrially scalable approach. It minimizes waste and uses the cheapest possible oxidant. While it requires an initial investment in pressure-rated equipment and process optimization, it is the superior choice for large-scale, commercial manufacturing .

For drug development professionals, transitioning from a permanganate-based route in early discovery to a catalytic air oxidation process for late-stage development and manufacturing would be a logical and sustainable strategy.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Methylpicolinic Acid Hydrochloride

This compound (CAS: 177359-60-3) is a pyridinecarboxylic acid derivative of significant interest in pharmaceutical development.[1] As with any active pharmaceutical ingredient (API), the ability to accurately and reliably quantify it and its potential impurities is the bedrock of quality control, stability testing, and regulatory compliance. An analytical method that is not rigorously validated is merely a collection of data points without context or assurance of quality.

This guide provides a comprehensive framework for the validation of analytical methods for this compound, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4] We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind the experimental design. Our focus is on creating a self-validating system of protocols that ensures the resulting analytical method is fit for its intended purpose.[5]

This document compares two primary analytical techniques: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for assay and purity analysis, and a highly sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method, superior for trace-level impurity quantification.

The Regulatory Cornerstone: ICH Q2(R2) Guidelines

The validation process is not arbitrary; it is prescribed by global regulatory bodies to ensure consistency and scientific soundness. The foundational document governing this process is the ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures.[2][6][7] This guideline outlines the necessary validation characteristics that must be investigated to ensure an analytical method is suitable for its intended application.[8]

The objective of validation is to demonstrate, through documented evidence, that an analytical procedure is fit for its intended purpose.[5][9] This guide will systematically address the core validation parameters as defined by ICH.

Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Execute Phase 2: Experimental Execution cluster_Report Phase 3: Documentation Dev Analytical Method Development Proto Validation Protocol Definition Dev->Proto Crit Define Acceptance Criteria (per ICH) Proto->Crit Spec Specificity (Stress Studies) Crit->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Lim LOD & LOQ Prec->Lim Rob Robustness Lim->Rob Rep Validation Summary Report Rob->Rep SOP Finalized Standard Operating Procedure (SOP) Rep->SOP

Caption: High-level workflow for analytical method validation, from planning to final documentation.

Comparative Analytical Methodologies

The choice of analytical technique is driven by the method's intended purpose. For this compound, a small organic molecule, chromatography is the technique of choice.[10][11]

  • Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

    • Principle: Separates the analyte from impurities based on its polarity using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[12][13] Detection is achieved by measuring the absorbance of UV light at a specific wavelength.

    • Best For: Assay (quantification of the main component), purity determination, and analysis of known impurities at concentrations typically above 0.05%.

    • Advantages: Robust, cost-effective, and widely available.

  • Method B: Reversed-Phase HPLC with Tandem Mass Spectrometry (RP-HPLC-MS/MS)

    • Principle: Utilizes the same separation principles as HPLC but employs a mass spectrometer for detection. This allows for quantification based on the mass-to-charge ratio (m/z) of the analyte and its fragments, providing exceptional specificity and sensitivity.[14]

    • Best For: Quantification of trace-level impurities (including genotoxic impurities), analysis in complex biological matrices, and structural confirmation of unknowns.

    • Advantages: Unmatched sensitivity and specificity.

The Validation Parameters: Protocols and Comparative Data

Here, we detail the experimental protocols for each validation characteristic, explaining the scientific rationale and presenting comparative data for our two proposed methods.

Specificity (Selectivity)

Expertise & Experience: Specificity is the cornerstone of validation. It proves that the analytical signal belongs unequivocally to the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[8] The most rigorous way to establish specificity for a stability-indicating method is through forced degradation (stress testing).

Experimental Protocol:

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent.

  • Expose to Stress Conditions: Subject the solutions to various stress conditions as per ICH Q1A guidelines.[7]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: Expose to light at 1.2 million lux hours (solid state).

  • Analysis: Analyze the stressed samples, along with an unstressed control and a placebo blank.

  • Evaluation (HPLC-UV): Use a photodiode array (PDA) detector to assess peak purity. The peak for this compound should be spectrally pure and well-resolved from any degradation product peaks (Resolution > 2.0).

  • Evaluation (HPLC-MS/MS): Monitor specific mass transitions (parent ion -> fragment ion) for the analyte. The presence of interfering peaks in the same transition would indicate a lack of specificity.

Performance MetricMethod A: HPLC-UVMethod B: HPLC-MS/MSRationale
Peak Purity Index > 0.999 for unstressed and stressed samplesNot ApplicableConfirms spectral homogeneity of the analyte peak.
Resolution from Closest Impurity > 2.5 (for all stress conditions)> 2.5 (for all stress conditions)Ensures baseline separation for accurate quantification.
Interference at Analyte m/z Not ApplicableNo interfering peaks observed in blank or placebo chromatograms for the specific mass transition.Mass spectrometry provides an orthogonal level of specificity beyond chromatographic separation.
Linearity and Range

Expertise & Experience: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a specified range.[9] This is fundamental for accurate quantification. A minimum of five concentration levels are used to statistically validate the relationship and identify any potential curvature at the extremes of the range.[15]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound reference standard at a known concentration.

  • Prepare Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution. For an assay method, the range typically spans 80% to 120% of the target concentration.[16] For an impurity method, the range would cover from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.

  • Analysis: Analyze each concentration level in triplicate.

  • Evaluation: Plot the mean analytical response versus concentration and perform a linear regression analysis.

Performance MetricMethod A: HPLC-UVMethod B: HPLC-MS/MSAcceptance Criterion (ICH)
Correlation Coefficient (r²) > 0.9995> 0.9992≥ 0.999[15]
Y-Intercept (% of 100% response) < 1.5%< 2.0%Should not be significantly different from zero.[16]
Range (Assay) 80 - 120 µg/mL80 - 120 µg/mL80-120% of test concentration
Range (Impurity) 0.5 - 1.5 µg/mL0.005 - 0.2 µg/mLLOQ to 120% of specification
Accuracy

Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value.[8] It is typically determined by a recovery study, where a known amount of analyte is "spiked" into a sample matrix (placebo). This directly assesses how much of the analyte is recovered by the method, accounting for potential losses during sample preparation.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare triplicate samples by spiking a known quantity of this compound into a placebo mixture at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • Analysis: Analyze the spiked samples against a calibration curve.

  • Evaluation: Calculate the percentage recovery for each sample.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Concentration LevelMethod A: HPLC-UV (% Recovery ± RSD)Method B: HPLC-MS/MS (% Recovery ± RSD)Acceptance Criterion (ICH)
80% 99.5% ± 0.8%101.2% ± 1.3%Typically 98.0% - 102.0% for API assay.[16]
100% 100.3% ± 0.6%99.8% ± 1.1%Typically 98.0% - 102.0% for API assay.[16]
120% 99.8% ± 0.7%100.5% ± 1.5%Typically 98.0% - 102.0% for API assay.[16]
Precision

Expertise & Experience: Precision expresses the degree of scatter between a series of measurements from the same homogeneous sample.[8] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.

  • Intermediate Precision: Measures within-laboratory variations (different days, different analysts, different equipment). This demonstrates the method's reliability in a real-world QC environment.

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Alternatively, perform nine determinations covering the specified range (3 concentrations, 3 replicates each).

    • Analyze the samples on the same day, with the same analyst and equipment.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (RSD) for each set of measurements and for the combined data.

Precision LevelMethod A: HPLC-UV (%RSD)Method B: HPLC-MS/MS (%RSD)Acceptance Criterion (ICH)
Repeatability (n=6) 0.7%1.4%≤ 2.0% for API assay.[16]
Intermediate Precision (Analyst 2, Day 2) 0.9%1.8%≤ 2.0% for API assay.[16]
Overall Precision (n=12) 1.1%1.9%Must meet pre-defined criteria.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: These parameters define the sensitivity of the method.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.

  • LOQ: The lowest amount of analyte that can be quantified with suitable accuracy and precision. The LOQ is critical for impurity assays.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Noise: Analyze multiple blank samples and determine the magnitude of the baseline noise.

  • Prepare Low-Concentration Samples: Prepare a series of diluted solutions of the analyte.

  • Analysis: Analyze the diluted solutions.

  • Evaluation:

    • LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1. The LOQ must be confirmed by demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy at that concentration.[15]

ParameterMethod A: HPLC-UVMethod B: HPLC-MS/MSRationale
LOD 0.15 µg/mL (S/N ≈ 3)0.0015 µg/mL (S/N ≈ 3)MS/MS detection is inherently more sensitive, allowing for the detection of much lower concentrations.
LOQ 0.5 µg/mL (S/N ≈ 10)0.005 µg/mL (S/N ≈ 10)The superior sensitivity of MS/MS translates to a significantly lower quantification limit, essential for trace impurity analysis.
Precision at LOQ (%RSD) 6.8%8.5%Confirms the reliability of quantification at this lower limit (typically ≤ 10%).
Robustness

Expertise & Experience: Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. It is typically investigated during the development phase.

Experimental Protocol:

  • Identify Key Parameters: Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Introduce Small Variations: Prepare and analyze samples while systematically varying these parameters within a realistic range (e.g., pH ± 0.2, Temperature ± 5°C, Flow Rate ± 10%).

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., peak resolution, tailing factor, retention time) and quantitative results. The results should remain within the acceptance criteria defined in the validation protocol.

Varied ParameterMethod A: HPLC-UV (Observed Effect)Method B: HPLC-MS/MS (Observed Effect)
Mobile Phase pH (± 0.2) Minor shift in retention time (<5%), results within acceptance criteria.Minor shift in retention time (<5%), results within acceptance criteria.
Column Temperature (± 5°C) Shift in retention time (<8%), resolution maintained, results acceptable.Shift in retention time (<8%), resolution maintained, results acceptable.
Flow Rate (± 10%) Proportional change in retention time, results acceptable.Proportional change in retention time, results acceptable.

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Specificity [label="Specificity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity"]; Range [label="Range"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; LOD [label="LOD"]; LOQ [label="LOQ"]; Robustness [label="Robustness", fillcolor="#FBBC05", fontcolor="#202124"];

Method -> Specificity; Method -> Robustness; Specificity -> Linearity; Linearity -> Range; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOQ; LOQ -> LOD; }

Caption: Interrelationship of core analytical method validation parameters.

Conclusion and Method Selection

Both the HPLC-UV and HPLC-MS/MS methods can be successfully validated for the analysis of this compound. The choice between them is dictated entirely by the intended application.

  • For routine quality control, release testing, and stability studies where the primary goal is to determine the assay and purity against known impurities at levels above ~0.05%, the HPLC-UV method is superior. It is robust, cost-effective, and provides excellent precision and accuracy for its purpose.

  • For the quantification of trace-level or genotoxic impurities, metabolite identification, or analysis in complex biological matrices , the HPLC-MS/MS method is the only viable option. Its significantly lower LOQ and enhanced specificity are essential for these demanding applications.

A well-defined validation protocol, grounded in ICH guidelines, is non-negotiable. It transforms an analytical procedure into a reliable, defensible tool that ensures the quality, safety, and efficacy of the final pharmaceutical product.

References

A Comparative Guide to 5-Methylpicolinic Acid and Its Hydrochloride Salt for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and chemical synthesis, the choice between using a free acid or its salt form is a critical decision that influences everything from reaction kinetics to the bioavailability of a final drug product. This guide provides an in-depth comparative analysis of 5-Methylpicolinic acid and its hydrochloride salt, offering insights into their respective properties, analytical characterization, and practical applications. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions for their specific needs.

Introduction: The Significance of Form Selection

5-Methylpicolinic acid, a derivative of picolinic acid, is a valuable building block in organic synthesis and a key component in the development of various pharmaceutical agents.[1] The decision to use it in its free acid form or as a hydrochloride salt is not trivial. Converting an amine-containing compound like 5-Methylpicolinic acid into its hydrochloride salt is a common strategy to enhance water solubility and stability.[2][3][4] This guide will delve into the nuanced differences between these two forms, providing a framework for selecting the optimal compound for your research and development endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The physical and chemical properties of a compound are paramount in determining its suitability for a particular application. The conversion of 5-Methylpicolinic acid to its hydrochloride salt results in significant changes to these properties.

Property5-Methylpicolinic Acid5-Methylpicolinic Acid HydrochlorideRationale and Implications
Chemical Structure 5-Methylpicolinic acid structurethis compound structureThe hydrochloride salt is formed by the reaction of the basic pyridine nitrogen with hydrochloric acid.[4][5] This protonation is the key to the altered properties.
Molecular Formula C₇H₇NO₂[6]C₇H₈ClNO₂[7]The addition of HCl increases the molecular weight.
Molecular Weight 137.14 g/mol [6]173.60 g/mol [7]This difference is important for stoichiometric calculations in synthesis and formulation.
Melting Point 164-166 °C[6][8]Data not readily available, but typically higher than the free base.Salt formation generally leads to a more stable crystal lattice, resulting in a higher melting point. This can be advantageous for thermal stability during processing.[2]
Solubility Sparingly soluble in water.Generally high water solubility.[2][4]The ionic nature of the hydrochloride salt dramatically improves aqueous solubility, which is critical for many pharmaceutical formulations, especially injectables.[2][3][4] However, at certain gastric pH levels, the free base might be more soluble.[9]
pKa Predicted pKa of ~1.11 (for the carboxylic acid).[8] The pyridine nitrogen has basic character.The protonated pyridine nitrogen makes the overall molecule more acidic.The pKa difference is a key factor in salt formation and stability. A significant pKa difference between the acid and base ensures stable salt formation.[10]
Hygroscopicity Generally lower.Potentially higher.Hydrochloride salts can be more hygroscopic, which may require controlled storage conditions to prevent moisture absorption and potential degradation.[11]
Stability Susceptible to degradation pathways common for pyridine carboxylic acids.Generally more stable, with the protonated nitrogen being less prone to oxidation.[2][4]The salt form often offers a longer shelf-life and increased stability, which is a major advantage in pharmaceutical development.[2][4]
Analytical Characterization: Distinguishing Between the Forms

Accurate analytical methods are essential to confirm the identity and purity of the acid and its salt.

HPLC is a cornerstone technique for assessing the purity and quantifying 5-Methylpicolinic acid and its salt. A well-designed HPLC method can effectively separate the target compound from impurities and starting materials.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[12]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. For picolinic acid derivatives, a mobile phase of methanol and water (20:80) with pH adjusted to 2.5 with orthophosphoric acid has been used.[13]

  • Flow Rate: A flow rate of 1.0 mL/min is common.[13]

  • Detection: UV detection at a wavelength around 264-275 nm is appropriate for the pyridine ring system.[13][14]

  • Sample Preparation:

    • 5-Methylpicolinic Acid: Dissolve an accurately weighed sample in the mobile phase or a suitable organic solvent like methanol.

    • This compound: Dissolve an accurately weighed sample in the mobile phase or water. The salt's higher aqueous solubility simplifies sample preparation.

Causality in Method Design: The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better retention and peak shape on a reversed-phase column. The choice of a C18 column is based on the nonpolar character of the pyridine ring and the methyl group.

Diagram: HPLC Workflow for Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Accurately Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Injector Inject Sample Filter->Injector Column C18 Column Separation Injector->Column Detector UV Detection (264-275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: A typical workflow for determining the purity of 5-Methylpicolinic acid or its hydrochloride salt using HPLC.

FTIR spectroscopy is a powerful tool for the structural confirmation of the free acid versus its hydrochloride salt by identifying key functional group vibrations.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Expected Spectral Differences:

  • 5-Methylpicolinic Acid:

    • A very broad O-H stretching band from the carboxylic acid will be observed in the region of 3300-2500 cm⁻¹.[15][16]

    • A strong C=O stretching band from the carboxylic acid will appear around 1760-1690 cm⁻¹.[15][16]

  • This compound:

    • The broad O-H stretch from the carboxylic acid will still be present.

    • A broad N-H stretching band from the protonated pyridine ring (pyridinium ion) will appear in the 3000-2500 cm⁻¹ region, often overlapping with the O-H stretch.

    • The C=O stretching frequency may shift slightly due to changes in the electronic environment upon protonation of the ring nitrogen. The carboxylate salt form would show a peak below 1600 cm⁻¹.[17]

Causality in Spectral Shifts: The protonation of the pyridine nitrogen in the hydrochloride salt withdraws electron density from the ring, which can influence the vibrational frequency of the C=O bond. The appearance of the N-H stretch is a direct confirmation of salt formation.

Practical Implications in Research and Development

The choice between the free acid and its hydrochloride salt has significant consequences for various stages of research and development.

  • Chemical Synthesis: In organic reactions, the free acid is often the desired reactant. The hydrochloride salt may need to be neutralized with a base to liberate the free form before proceeding with a reaction. Conversely, the salt form can be advantageous for purification by crystallization.

  • Drug Formulation: For developing aqueous formulations, such as intravenous solutions or oral syrups, the high water solubility of the hydrochloride salt is a major advantage, potentially leading to improved bioavailability.[2][3][4] The solid, crystalline nature of the salt can also improve handling and processing during the manufacturing of tablets and capsules.[2]

  • Stability and Storage: The enhanced stability of the hydrochloride salt often translates to a longer shelf life for both the active pharmaceutical ingredient (API) and the final drug product.[2][4] However, its potential for hygroscopicity must be managed through appropriate packaging and storage conditions.[11]

Diagram: Decision-Making Framework for Form Selection

Form_Selection Start Application Goal Solubility High Aqueous Solubility Required? Start->Solubility Stability Enhanced Stability/ Shelf-Life Critical? Solubility->Stability No UseSalt Select 5-Methylpicolinic Acid Hydrochloride Salt Solubility->UseSalt Yes Handling Ease of Handling/ Solid Form Needed? Stability->Handling No Stability->UseSalt Yes Handling->UseSalt Yes UseAcid Select 5-Methylpicolinic Acid (Free Acid) Handling->UseAcid No

Caption: A logical flow for choosing between the free acid and its hydrochloride salt based on key project requirements.

Conclusion

The selection of 5-Methylpicolinic acid or its hydrochloride salt is a strategic decision guided by the specific demands of the application. The hydrochloride salt offers significant advantages in terms of aqueous solubility and stability, making it a preferred choice for many pharmaceutical formulations.[2][3][4] In contrast, the free acid may be more suitable for certain organic synthesis applications where the unprotonated form is required. A thorough understanding of their comparative physicochemical properties and the availability of robust analytical methods to confirm their identity and purity are essential for successful research and development outcomes. By carefully considering the factors outlined in this guide, scientists can optimize their experimental design and accelerate their path to discovery and innovation.

References

A Comparative Guide to the Biological Activity of 5-Methylpicolinic Acid Hydrochloride and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The pyridine ring is a foundational scaffold in medicinal chemistry, integral to numerous natural products and FDA-approved drugs.[1] Its unique electronic properties, basicity, and ability to form hydrogen bonds make it a privileged structure in drug design.[] This guide provides an in-depth comparison of the biological activities of several key pyridinecarboxylic acid isomers: picolinic acid, nicotinic acid, and isonicotinic acid. We will use this established landscape to frame a prospective analysis of 5-Methylpicolinic acid hydrochloride, a derivative with limited published biological data but significant potential based on structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced bioactivity within this important class of compounds.

The Pyridinecarboxylic Acid Isomers: A Structural Overview

Pyridinecarboxylic acids are derivatives of pyridine with a single carboxylic acid substituent. The position of this group on the pyridine ring dictates the molecule's geometry, electronic distribution, and, consequently, its biological function. The three primary isomers—picolinic acid, nicotinic acid, and isonicotinic acid—exhibit vastly different pharmacological profiles, underscoring the profound impact of substituent placement.[3][4]

5-Methylpicolinic acid is a derivative of picolinic acid, featuring an additional methyl group at the 5-position. This modification is expected to alter its physicochemical properties, such as lipophilicity and steric profile, potentially leading to a novel biological activity profile.

Pyridine_Derivatives_Structures cluster_0 Picolinic Acid (Pyridine-2-carboxylic acid) cluster_1 5-Methylpicolinic Acid cluster_2 Nicotinic Acid (Niacin) (Pyridine-3-carboxylic acid) cluster_3 Isonicotinic Acid (Pyridine-4-carboxylic acid) Picolinic Picolinic Methylpicolinic Methylpicolinic Nicotinic Nicotinic Isonicotinic Isonicotinic

Caption: Chemical structures of the pyridine derivatives discussed.

Biological Profiles of Key Pyridinecarboxylic Acids

The therapeutic applications of pyridine derivatives are diverse, ranging from essential vitamins to front-line antibiotics.[5][6] Understanding the established activities of the core isomers is crucial for predicting the potential of novel derivatives like 5-Methylpicolinic acid.

Picolinic Acid: The Metal Chelator with Broad-Spectrum Activity

Picolinic acid (pyridine-2-carboxylic acid) is an endogenous metabolite of tryptophan.[7] Its defining chemical feature is the proximity of the carboxylic acid to the ring's nitrogen atom, which makes it an excellent bidentate chelating agent for divalent and trivalent metal ions like zinc, iron, and chromium.[8] This chelation ability is central to many of its biological effects.

  • Antimicrobial and Antiviral Activity: Picolinic acid shows potent activity against both extracellular and intracellular Mycobacterium avium complex (MAC), an effect mimicked by other metal ion chelators.[9] It also functions as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus, by targeting viral-cellular membrane fusion.[10] The chelation of zinc ions is believed to alter the structure of viral or host zinc-finger proteins, inhibiting their function.[11]

  • Anticancer and Immunomodulatory Effects: Picolinic acid has demonstrated antitumor activity in mouse models, retarding the growth of Ehrlich ascites tumors.[12] It also possesses a range of immunomodulatory and neuroprotective properties, though its exact physiological role in the central nervous system is still under investigation.[7][13]

Nicotinic Acid (Niacin): The Essential Metabolite

Nicotinic acid (pyridine-3-carboxylic acid), widely known as Vitamin B3, is an essential human nutrient.[14] In the body, it is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[15] These coenzymes are vital for a vast number of redox reactions central to the catabolism of fats, carbohydrates, and proteins, as well as cell signaling and DNA repair.[15][16]

  • Primary Role in Metabolism: Its primary biological function is metabolic. A deficiency leads to the disease pellagra.[14]

  • Pharmacological Use: At pharmacological doses, nicotinic acid is used as an antilipemic drug to treat hyperlipidemia by reducing the synthesis of low-density lipoprotein (LDL) cholesterol.[17][18]

Isonicotinic Acid: The Anti-Tuberculosis Cornerstone

Isonicotinic acid (pyridine-4-carboxylic acid) is most famous as the direct precursor to isoniazid, a first-line drug for the treatment of tuberculosis.[19][20]

  • Mechanism of Action (via Isoniazid): Isoniazid itself is a prodrug. It is activated by the mycobacterial enzyme catalase-peroxidase (KatG), and the activated form proceeds to inhibit the synthesis of mycolic acids—essential, long-chain fatty acids that are unique and critical components of the mycobacterial cell wall.[19] This targeted disruption leads to bacterial cell death.

  • Anti-inflammatory Properties: Beyond its role in antimicrobials, derivatives of isonicotinic acid have been investigated for potent anti-inflammatory activities, in part through the suppression of reactive oxygen species (ROS) overproduction.[21]

Prospective Analysis: this compound

Direct experimental data on the biological activity of this compound is scarce in peer-reviewed literature. However, we can formulate well-grounded hypotheses based on its structure-activity relationship (SAR) with its parent compound, picolinic acid.

The key structural modification is the addition of a methyl group at the 5-position of the pyridine ring. This seemingly small change can have significant consequences:

  • Increased Lipophilicity: The methyl group is hydrophobic, which will increase the overall lipophilicity of the molecule compared to picolinic acid. This could enhance its ability to cross biological membranes, such as the bacterial cell wall or the host cell membrane, potentially leading to increased intracellular concentrations and improved efficacy in antimicrobial or antiviral assays.

  • Modified Electronic Properties: The methyl group is weakly electron-donating, which could subtly alter the pKa of the carboxylic acid and the basicity of the pyridine nitrogen. This may, in turn, affect the molecule's metal-chelating affinity and strength, a key driver of picolinic acid's activity.

  • Steric Influence: While the 5-position is relatively remote from the chelating groups at positions 1 and 2, the methyl group could still exert some steric influence on how the molecule interacts with enzyme binding pockets or protein surfaces.

Hypothesized Activities:

  • Enhanced Antimicrobial/Antiviral Activity: If membrane penetration is a rate-limiting step for picolinic acid's activity, the 5-methyl derivative could exhibit superior potency.

  • Modulated Enzyme Inhibition: The altered electronic and steric profile could make it a more selective or potent inhibitor of specific metalloenzymes compared to the parent compound.[22]

  • Novel Anticancer Profile: The increased lipophilicity might improve its uptake by cancer cells, potentially enhancing the antiproliferative effects seen with picolinic acid.[23]

Comparative Data Summary

This table summarizes the known activities of the principal isomers and provides a prospective outlook for this compound.

FeaturePicolinic AcidNicotinic Acid (Niacin)Isonicotinic Acid5-Methylpicolinic Acid HCl (Prospective)
Primary Function Metal Chelator, Immunomodulator[8][11]Vitamin B3, Metabolic Coenzyme Precursor[14][15]Precursor for Antimicrobials (Isoniazid)[19]To Be Determined (TBD); Potentially a modulated metal chelator
Antimicrobial Yes (e.g., M. avium)[9]No significant direct activityYes (via derivatives like Isoniazid)[19]Hypothesized: Potentially enhanced activity due to increased lipophilicity
Antiviral Yes (Broad-spectrum, enveloped viruses)[10]NoNoHypothesized: Activity may be retained or enhanced
Anticancer Yes (demonstrated in vivo)[12]NoDerivatives under investigation[6]Hypothesized: Potential for enhanced cytotoxicity due to better cell uptake
Metabolic Role Tryptophan Catabolite[7]Essential Nutrient, Lipid-lowering agent[15][18]Not a primary metabolic roleTBD
Mechanism Metal Chelation, Membrane Fusion Inhibition[8][10]NAD/NADP Synthesis, G-protein coupled receptor activation[15][18]Mycolic Acid Synthesis Inhibition (as Isoniazid)[19]Hypothesized: Primarily via metal chelation, with modulated potency

Experimental Protocols for Biological Evaluation

To validate the hypothesized activities of this compound, a series of standardized in vitro assays are required. The following protocols provide a robust framework for an initial biological characterization.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: The broth microdilution method is chosen for its efficiency, scalability, and quantitative nature, allowing for the simultaneous testing of multiple compounds against various microbial strains. It provides a clear endpoint (visible growth) to determine the MIC value.

MIC_Workflow prep Prepare Stock Solution (e.g., 10 mg/mL in DMSO) serial_dilute Serial Dilution Create a range of concentrations in a 96-well plate using growth medium. prep->serial_dilute Step 1 inoculate Inoculate Wells Add standardized bacterial suspension (e.g., 5x10^5 CFU/mL) to each well. serial_dilute->inoculate Step 2 incubate Incubate (e.g., 37°C for 18-24 hours) inoculate->incubate Step 3 controls Set Up Controls - Positive Control (bacteria + medium) - Negative Control (medium only) - Solvent Control (bacteria + medium + DMSO) controls->incubate read Read Results Visually inspect for turbidity. The lowest concentration without growth is the MIC. incubate->read Step 4

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve this compound and control compounds (e.g., Picolinic acid, Ciprofloxacin) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL to well 1.

  • Serial Dilution: Add a calculated amount of the stock solution to well 1 to achieve the highest desired concentration. Mix well and transfer 50 µL from well 1 to well 2. Repeat this two-fold serial dilution across the plate to well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it in growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Add 50 µL of sterile medium to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxic or antiproliferative effects of chemical compounds on cancer cell lines.

Causality: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC50 value (the concentration of drug that inhibits cell growth by 50%).

MTT_Workflow seed Seed Cells Plate cancer cells (e.g., HepG2, B16-F10) in a 96-well plate and allow to adhere overnight. treat Treat with Compound Add serial dilutions of the test compound to the wells. seed->treat Step 1 incubate1 Incubate (e.g., 37°C, 5% CO2 for 48-72 hours) treat->incubate1 Step 2 add_mtt Add MTT Reagent Add MTT solution (e.g., 5 mg/mL) to each well. incubate1->add_mtt Step 3 incubate2 Incubate (3-4 hours to allow formazan formation) add_mtt->incubate2 Step 4 solubilize Solubilize Formazan Remove medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple crystals. incubate2->solubilize Step 5 read_abs Read Absorbance Measure absorbance at ~570 nm using a plate reader. solubilize->read_abs Step 6 calculate Calculate IC50 Plot absorbance vs. concentration to determine the IC50 value. read_abs->calculate Step 7

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a chosen cancer cell line (e.g., HT29, B16-F10) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[24]

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Gently agitate the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[25]

Conclusion and Future Directions

While picolinic, nicotinic, and isonicotinic acids have well-defined and distinct biological roles, the profile of this compound remains to be elucidated. Structure-activity relationship analysis suggests that its increased lipophilicity could enhance the known antimicrobial, antiviral, and anticancer activities of its parent compound, picolinic acid. However, this modification could also alter its metal chelation properties, potentially leading to a unique or more selective mechanism of action.

The immediate path forward requires a systematic in vitro evaluation using the protocols outlined in this guide. Initial screening should focus on a panel of bacteria, enveloped viruses, and cancer cell lines to test the primary hypotheses. Subsequent mechanistic studies, including metalloenzyme inhibition assays and membrane permeability studies, will be critical to deconstruct the specific contributions of the 5-methyl group. This foundational work will determine if this compound is simply a modulated version of picolinic acid or a novel chemical entity with its own distinct therapeutic potential.

References

A Senior Application Scientist’s Guide to the Spectroscopic Differentiation of Picolinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Picolinic acid, nicotinic acid, and isonicotinic acid are the three structural isomers of pyridinecarboxylic acid, differing only in the position of the carboxylic acid group on the pyridine ring (positions 2, 3, and 4, respectively).[1] This seemingly minor structural variance imparts distinct physicochemical properties and biological activities, making their accurate and rapid differentiation a critical task in pharmaceutical development, quality control, and metabolic research.[2][3][4] Picolinic acid, for instance, is a known metal chelating agent and a catabolite of tryptophan, whereas nicotinic acid is the essential vitamin B3.[5][6] Isonicotinic acid is a key metabolite of the tuberculosis drug isoniazid.

This guide provides an in-depth comparison of the spectroscopic signatures of these three isomers. We will explore how fundamental differences in their molecular structure—particularly the proximity of the electron-withdrawing carboxylic acid group to the ring nitrogen—can be exploited for unambiguous identification using a suite of common analytical techniques. The focus will be on the causality behind the observed spectral differences, providing researchers with the foundational knowledge to not only interpret data but also to design robust analytical workflows.

isomers cluster_picolinic Picolinic Acid (2-Pyridinecarboxylic Acid) cluster_nicotinic Nicotinic Acid (3-Pyridinecarboxylic Acid) cluster_isonicotinic Isonicotinic Acid (4-Pyridinecarboxylic Acid) picolinic picolinic nicotinic nicotinic isonicotinic isonicotinic

Figure 1: Structures of the three pyridinecarboxylic acid isomers.

Comparative Spectroscopic Analysis

The key to differentiating these isomers lies in how the position of the carboxyl group influences their electronic structure, vibrational modes, and the chemical environment of their protons and carbons.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy is arguably the most powerful technique for distinguishing these isomers in their pure form. The unique position of the carboxyl group in picolinic acid allows for the formation of an intramolecular hydrogen bond between the carboxylic proton and the pyridine nitrogen, a feature absent in the other two isomers.[7] This interaction is the single most dominant factor influencing its spectral characteristics.

Causality Behind the Spectra:

  • Picolinic Acid (2-): The intramolecular O-H···N hydrogen bond significantly weakens the O-H bond, causing its stretching vibration to appear as very broad, distinct bands at lower wavenumbers (e.g., centered around 2600 cm⁻¹ and 2100 cm⁻¹), which is a hallmark of strong hydrogen bonding.[7][8] This is in stark contrast to the typical broad O-H stretch from intermolecularly-bonded carboxylic acid dimers seen in nicotinic and isonicotinic acids, which usually appears above 3000 cm⁻¹. Furthermore, this internal chelation affects the C=O bond, and its stretching frequency is also shifted.

  • Nicotinic (3-) & Isonicotinic (4-) Acids: These isomers cannot form intramolecular hydrogen bonds. In the solid state, they typically form intermolecular hydrogen-bonded dimers via their carboxylic acid groups. Their IR spectra, therefore, exhibit the characteristic broad O-H stretching band of a carboxylic acid dimer (typically 2500-3300 cm⁻¹) and a C=O stretching frequency around 1700 cm⁻¹. The primary differences between nicotinic and isonicotinic acids are more subtle, appearing in the fingerprint region (below 1600 cm⁻¹) where ring C-C and C-N stretching and bending vibrations are sensitive to the substituent position.[9]

Summary of Key Vibrational Bands:

Vibrational ModePicolinic Acid (cm⁻¹)Nicotinic Acid (cm⁻¹)Isonicotinic Acid (cm⁻¹)Rationale for Differentiation
O-H Stretch Broad bands centered ~2600 & ~2100[7][8]Broad band ~3000Broad band ~3000The presence of strong, low-frequency bands is a definitive marker for the intramolecular H-bond in picolinic acid.
C=O Stretch ~1718[7]~1700~1710Subtle shifts, but picolinic acid's C=O can differ due to the H-bond's influence on the molecular environment.
Ring Vibrations ~1610, 1570, 1440~1620, 1590, 1488~1616, 1562, 1478[8]The precise frequencies of pyridine ring stretching modes are sensitive to the position of the electron-withdrawing group, allowing for differentiation, especially between nicotinic and isonicotinic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in solution provides unambiguous structural confirmation by mapping the chemical environment of each nucleus. The electron-withdrawing nature of the carboxylic acid group and the electronegativity of the ring nitrogen create distinct electronic environments for the protons and carbons in each isomer.

Causality Behind the Spectra:

The carboxylic acid group is strongly electron-withdrawing (deshielding). The effect is most pronounced on the atoms closest to it (ortho and para positions).

  • Picolinic Acid (2-): The proton at position 6 (ortho to N) is significantly deshielded by the adjacent nitrogen. The protons at positions 3, 4, and 5 show a distinct pattern influenced by both the nitrogen and the adjacent carboxyl group.

  • Nicotinic Acid (3-): The protons at positions 2 and 4 (ortho and para to the carboxyl group) are the most deshielded. The proton at position 2 is further deshielded by the adjacent nitrogen.

  • Isonicotinic Acid (4-): This isomer possesses the highest degree of symmetry. The protons at positions 2 and 6 are chemically equivalent, as are the protons at 3 and 5. The 2/6 protons are strongly deshielded by the adjacent nitrogen, while the 3/5 protons are deshielded by the adjacent carboxyl group. This results in a simple, two-signal pattern for the aromatic protons.

Typical ¹H NMR Chemical Shifts (in DMSO-d₆):

IsomerH2/H6 (ppm)H3/H5 (ppm)H4 (ppm)Rationale for Differentiation
Picolinic Acid H6: ~8.76H3: ~8.32, H5: ~7.67~8.03Complex four-proton pattern. H6 is the most downfield proton.[10]
Nicotinic Acid H2: ~9.0, H6: ~8.7H5: ~7.5~8.2Four distinct proton signals. H2 is uniquely deshielded and appears furthest downfield.
Isonicotinic Acid ~8.79~7.83-Symmetrical structure gives two signals, each integrating to 2H. This simple pattern is a key identifier.[11]

Note: Exact chemical shifts can vary with solvent and concentration.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecules. The pyridine ring and carboxylic acid group are both chromophores. The spectra of these isomers are characterized by π→π* transitions of the aromatic system and n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.[12]

Causality Behind the Spectra:

The position of the carboxyl group alters the extent of conjugation and the overall electronic distribution in the pyridine ring, which in turn affects the energy of the electronic transitions. Solvent polarity and pH play a significant role, as they can alter the protonation state of the molecule (neutral, zwitterionic, or anionic), dramatically changing the absorption spectrum.[13] For example, studies have shown that in ethanol, the isomers exist primarily in their neutral form, while in water, they exist as a mixture of anion and zwitterion forms.[13]

Typical Absorption Maxima (λmax):

Isomerλmax 1 (nm)λmax 2 (nm)Rationale for Differentiation
Picolinic Acid ~215~265Subtle differences in λmax and molar absorptivity compared to the others. The spectrum is highly sensitive to pH and solvent.[12][13]
Nicotinic Acid ~213~261In acidic solution, nicotinic acid shows characteristic peaks used for spectrophotometric quantification.[14]
Isonicotinic Acid ~214~264The absorption maxima are very similar to the other isomers, making UV-Vis a less reliable primary identification tool without strict control of solvent and pH.[15]

While UV-Vis spectroscopy can be used for quantification, its utility for qualitative differentiation of the isomers is limited due to the similarity of their spectra and high sensitivity to environmental conditions.

Mass Spectrometry (MS)

Since all three isomers have the identical chemical formula (C₆H₅NO₂) and molecular weight (123.11 g/mol ), low-resolution mass spectrometry cannot distinguish them based on the parent molecular ion (M⁺) alone.[1] However, differentiation is possible through analysis of fragmentation patterns in tandem MS (MS/MS) or by coupling mass spectrometry with a separation technique like liquid chromatography (LC-MS).[13][16]

Causality Behind Fragmentation:

Upon ionization (e.g., by electron impact), the molecular ion undergoes fragmentation. The fragmentation pathways are directed by the most stable carbocations and radical cations that can be formed. The initial position of the carboxyl group influences these pathways.

  • Common Fragments: A primary fragmentation for all three is the loss of the carboxyl group as •COOH (loss of 45 Da) or the sequential loss of H₂O and CO.

  • Differentiating Fragments: The interaction of the carboxyl group with the adjacent nitrogen in picolinic acid can lead to unique fragmentation pathways compared to the meta and para isomers, although these differences can be subtle. For definitive analysis, coupling with liquid chromatography (UPLC-MS/MS) is the industry standard, as the isomers can be separated chromatographically before entering the mass spectrometer.[16] Their distinct retention times provide the primary identification, which is then confirmed by the mass-to-charge ratio.

workflow cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Spectroscopic Analysis cluster_data Step 3: Data Interpretation Sample Select Isomer (Picolinic, Nicotinic, or Isonicotinic) Dissolve Dissolve in Appropriate Solvent (e.g., D2O for NMR, Acetonitrile for LC-MS) Sample->Dissolve FTIR FTIR Spectroscopy Dissolve->FTIR Acquire Data NMR NMR Spectroscopy Dissolve->NMR Acquire Data LCMS LC-MS Dissolve->LCMS Acquire Data Data_FTIR Analyze O-H Stretch Region & Fingerprint FTIR->Data_FTIR Data_NMR Analyze Chemical Shifts & Splitting Patterns NMR->Data_NMR Data_LCMS Compare Retention Times & m/z LCMS->Data_LCMS Identify Identify Isomer Data_FTIR->Identify Data_NMR->Identify Data_LCMS->Identify

Figure 2: General experimental workflow for isomer differentiation.

Experimental Protocols

The following protocols are provided as a self-validating framework. Successful differentiation relies on consistent and precise execution.

Protocol 1: FTIR Analysis of Solid Samples
  • Sample Preparation: No extensive preparation is needed for solid samples. Ensure the sample is dry.

  • Background Collection: With the sample compartment empty, run a background scan (typically 16-32 scans) to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount of the solid sample on the ATR (Attenuated Total Reflectance) crystal. Apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Baseline correct the spectrum and normalize. Critically examine the 3500-2000 cm⁻¹ region. The presence of strong, broad absorption centered below 2700 cm⁻¹ is a strong indicator of picolinic acid.[7] Differentiate nicotinic and isonicotinic acids based on subtle shifts in the 1600-1400 cm⁻¹ fingerprint region.[9]

Protocol 2: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Ensure complete dissolution.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform a baseline correction.

  • Data Analysis: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate the signals and analyze the splitting patterns and chemical shifts to identify the isomer as outlined in the table above.[10][11]

Protocol 3: LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of each isomer at 1 mg/mL in a suitable solvent like 50:50 acetonitrile/water. Create a dilute working solution (e.g., 1 µg/mL) from the stock.

  • Chromatographic Conditions:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[16]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over several minutes is a good starting point.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Full scan from m/z 50-200 to confirm the parent mass, and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification and confirmation. Target the protonated molecule [M+H]⁺ at m/z 124.1.

  • Data Analysis: The isomers will elute at different retention times due to slight differences in polarity. The elution order on a C18 column is typically picolinic acid, followed by nicotinic and isonicotinic acids. The combination of a unique retention time and the correct mass-to-charge ratio provides definitive identification.[13][16]

Conclusion

While each spectroscopic technique offers valuable information, a multi-faceted approach provides the most robust and unambiguous differentiation of picolinic, nicotinic, and isonicotinic acids. For rapid, definitive identification of pure, solid samples, FTIR spectroscopy is unparalleled due to the unique intramolecular hydrogen bonding signature of picolinic acid. For absolute structural confirmation and analysis in solution, NMR spectroscopy is the gold standard, providing a distinct spectral fingerprint for each isomer. In complex matrices or for trace-level quantification, the combination of chromatographic separation with LC-MS is the method of choice, leveraging differences in retention time for separation and mass for detection. By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently select the optimal analytical strategy for their specific application.

References

A Comprehensive Guide to Assessing the Purity of Synthesized 5-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, establishing the purity of the final compound is a critical step that directly impacts its safety, efficacy, and stability. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 5-Methylpicolinic acid hydrochloride, a key building block in pharmaceutical development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.

The Criticality of Purity in this compound

This compound, a derivative of pyridine, serves as a vital precursor in the synthesis of various pharmaceutical agents. Impurities, even in trace amounts, can originate from starting materials, by-products of the synthesis, or degradation products, and can significantly alter the pharmacological and toxicological profile of the final drug product.[1] Therefore, a robust analytical strategy to ensure high purity is not just a regulatory requirement but a cornerstone of quality drug development.[1][2]

A Multi-faceted Approach to Purity Assessment

A single analytical technique is often insufficient to comprehensively assess the purity of a synthesized compound.[3][4] A combination of chromatographic and spectroscopic methods provides a more complete picture of the impurity profile.[5] This guide will focus on a suite of powerful analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of organic impurities.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and quantification of the main component and impurities.[5][6]

  • Mass Spectrometry (MS): For the identification and characterization of impurities with high sensitivity.[5][7][8]

  • Elemental Analysis: To confirm the elemental composition and the presence of the hydrochloride salt.[9][10]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][5] For this compound, a reversed-phase HPLC method is typically employed.

Experimental Protocol: Reversed-Phase HPLC

Objective: To separate and quantify impurities in a synthesized batch of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (AR Grade)

  • This compound reference standard of known purity

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 20:80 v/v) and adjust the pH to 2.5 with orthophosphoric acid. Filter and degas the mobile phase.[11]

  • Standard Preparation: Accurately weigh about 25 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute 10 mL of this solution to 50 mL with the mobile phase.[11]

  • Sample Preparation: Accurately weigh a quantity of the synthesized this compound equivalent to 50 mg of the standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute 10 mL of this solution to 50 mL with the mobile phase.[11]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[11]

    • Injection volume: 20 µL[11]

    • Detector wavelength: 264 nm[11]

  • Analysis: Inject the blank (mobile phase), standard, and sample solutions into the chromatograph.[11]

Data Interpretation and Comparison

The purity of the synthesized sample is calculated by comparing the peak area of the main component in the sample chromatogram to that of the standard. Impurity levels are determined by the area percentage of all other peaks.

Compound Retention Time (min) Area (%) - Synthesized Batch Area (%) - Reference Standard
5-Methylpicolinic acid6.599.5>99.9
Impurity A4.20.25<0.05
Impurity B8.10.15<0.05
Unidentified Impurities-0.10<0.05

Table 1: Comparative HPLC Purity Analysis of Synthesized this compound vs. Reference Standard.

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC Purity Assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[6][12] For pyridine derivatives like 5-Methylpicolinic acid, ¹H and ¹³C NMR provide detailed information about the molecular structure and can reveal the presence of impurities.[6]

Experimental Protocol: ¹H NMR

Objective: To confirm the structure of this compound and identify any structural impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard for qNMR (optional, e.g., maleic acid)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of the deuterated solvent. If performing qNMR, add a known amount of a certified internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

Data Interpretation

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts of protons adjacent to the protonated nitrogen atom will be shifted downfield.[13] The presence of unexpected signals may indicate impurities.

Proton Expected Chemical Shift (ppm) in DMSO-d₆ Observed Chemical Shift (ppm) - Synthesized Batch Integration
H-6~8.78.681H
H-4~7.87.821H
H-3~7.47.411H
-CH₃~2.42.403H
-COOH>1313.5 (broad)1H

Table 2: ¹H NMR Data for Synthesized this compound.

Workflow for NMR Purity Assessment

Caption: Workflow for NMR Purity Assessment.

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to elucidate the structure of impurities, even at trace levels.[7][8] High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities.[7]

Experimental Protocol: LC-MS

Objective: To identify the molecular weights of potential impurities.

Instrumentation:

  • LC-MS system (e.g., coupled with an electrospray ionization - ESI source)

Procedure:

  • Utilize the same HPLC method as described previously, but with a mass spectrometer as the detector.

  • Acquire mass spectra for the main peak and any impurity peaks.

Data Interpretation

The mass spectrum of 5-Methylpicolinic acid will show a molecular ion peak corresponding to its protonated form [M+H]⁺. The mass spectra of the impurity peaks can be used to propose potential structures, which can then be confirmed by synthesizing the suspected impurity and comparing its retention time and mass spectrum.[2]

Peak Retention Time (min) [M+H]⁺ (m/z) Proposed Impurity Structure
Main Component6.5138.055-Methylpicolinic acid
Impurity A4.2124.06Starting material (e.g., 5-methyl-2-cyanopyridine)
Impurity B8.1152.07Over-oxidation product (e.g., pyridine-2,5-dicarboxylic acid)

Table 3: LC-MS Data for Impurity Identification.

Workflow for Mass Spectrometry Impurity Identification

Caption: Workflow for MS Impurity Identification.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the compound. This is a fundamental technique to confirm the empirical formula and the formation of the hydrochloride salt.[9][10]

Experimental Protocol: Elemental Analysis

Objective: To confirm the elemental composition of the synthesized this compound.

Instrumentation:

  • Elemental Analyzer

Procedure:

  • A small, accurately weighed amount of the dried sample is combusted in a stream of oxygen.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Chloride content can be determined by titration or ion chromatography.[14]

Data Interpretation

The experimentally determined percentages of each element are compared to the theoretical values calculated from the molecular formula (C₇H₈ClNO₂).

Element Theoretical (%) Found (%) - Synthesized Batch Difference (%)
Carbon (C)48.4348.35-0.08
Hydrogen (H)4.644.68+0.04
Nitrogen (N)8.078.01-0.06
Chlorine (Cl)20.4220.35-0.07

Table 4: Elemental Analysis Data for Synthesized this compound.

A close agreement between the theoretical and found values provides strong evidence for the purity and correct composition of the synthesized compound.

Conclusion: An Integrated Strategy for Purity Assurance

The assessment of purity for a synthesized pharmaceutical intermediate like this compound requires a multi-pronged analytical approach. While HPLC provides robust quantitative data on purity and impurity levels, NMR offers invaluable structural confirmation. Mass spectrometry is crucial for the identification of unknown impurities, and elemental analysis confirms the fundamental composition. By integrating these techniques, researchers and drug development professionals can confidently establish the purity profile of their synthesized compounds, ensuring the quality and safety of the final pharmaceutical product. This self-validating system of cross-referencing data from orthogonal techniques provides a high degree of confidence in the final purity assessment.

References

Introduction: The Emergence of Picolinic Acid as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Picolinic Acid-Based Inhibitors

Picolinic acid (pyridine-2-carboxylic acid) is an endogenous catabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway.[1][2] Beyond its physiological role in facilitating mineral absorption, the picolinic acid structure has garnered significant attention in medicinal chemistry. Its inherent ability to act as a bidentate chelating agent, coupled with the aromatic pyridine ring that facilitates π-π stacking and hydrogen bond interactions, makes it a highly versatile scaffold for designing potent enzyme inhibitors.[1][3] The structural rigidity and ease of substitution on the pyridine ring allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of inhibitors against a wide array of therapeutic targets.[3]

This guide provides a comparative analysis of the efficacy of various picolinic acid-based inhibitors, grounded in experimental data from peer-reviewed literature. We will delve into their mechanisms of action against key enzymatic targets, compare their potencies, and detail the experimental workflows used to validate their activity. This analysis is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this remarkable molecular scaffold.

Targeting the Kynurenine Pathway: A Hotbed for Picolinic Acid Inhibitor Development

The kynurenine pathway (KP) is the primary route of tryptophan metabolism, producing several neuroactive and immunomodulatory molecules.[2][4] Dysregulation of this pathway is implicated in cancer, neurodegenerative diseases, and inflammatory disorders.[5][6] Picolinic acid-based inhibitors have been instrumental in targeting key enzymatic nodes within this pathway.

Kynurenine_Pathway cluster_targets Key Picolinic Acid Inhibitor Targets TRP L-Tryptophan IDO1_TDO IDO1 / TDO TRP->IDO1_TDO O2 KYN Kynurenine IDO1_TDO->KYN KMO KMO KYN->KMO 3HK 3-Hydroxykynurenine KMO->3HK ACMS ACMS 3HK->ACMS ACMSD ACMSD ACMS->ACMSD Inhibition Point QA Quinolinic Acid (Neurotoxic, NAD+ Precursor) ACMS->QA Spontaneous Cyclization (ACMSD Saturation/Inhibition) PA Picolinic Acid (Neuroprotective) ACMSD->PA Leads to Citric Acid Cycle QPRT QPRT QA->QPRT NAD NAD+ QPRT->NAD

Caption: The Kynurenine Pathway highlighting key enzymatic targets for picolinic acid-based inhibitors.

Indoleamine 2,3-dioxygenase 1 (IDO1): Disarming the Tumor Immune Escape Mechanism

Expertise & Experience: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation.[5] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This dual effect suppresses the proliferation and activity of effector T-cells and natural killer (NK) cells while promoting the generation of regulatory T-cells (Tregs), thereby creating an immunosuppressive shield that allows cancer cells to evade immune destruction.[5] Consequently, inhibiting IDO1 is a major strategy in cancer immunotherapy. The picolinic acid scaffold has been explored for developing both competitive inhibitors that bind to the active site and allosteric inhibitors that displace the essential heme cofactor.[7][8]

Quantitative Data Comparison:

Compound Class/ExampleMechanismCellular IC50Key Structural FeaturesReference
Hydroxyamidine Series (I-4)Heme-Displacing (Apo-form binder)0.44 µMDiisobutylaminophenyl hydroxyamidine[7]
Spirofused Bicyclic (Cmpd 18)Heme-Displacing3.9 nM (HeLa cells)Spiro[3.3]heptane core[8]
IsoxazolopyrimidinoneCompetitiveLow µMp-trifluoromethyl aniline moiety[9]
Phenylimidazole ScaffoldStructure-Based DesignPotent (specific values not listed)Phenylimidazole core[10]

Trustworthiness - Experimental Protocol: IDO1 Inhibition HeLa Cell-Based Assay

This assay provides a physiologically relevant system to measure an inhibitor's ability to penetrate cells and engage the IDO1 target.

  • Cell Culture: HeLa cells are cultured to sub-confluency in appropriate media. These cells are known to express IDO1 upon stimulation.

  • IDO1 Induction: Cells are treated with human interferon-gamma (hIFN-γ, e.g., 100 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.

  • Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the picolinic acid-based test inhibitor. A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: Cells are incubated for a set period (e.g., 24 hours) to allow for tryptophan metabolism.

  • Kynurenine Quantification: A supernatant aliquot is taken and treated with trichloroacetic acid to precipitate proteins. After centrifugation, the kynurenine in the supernatant is reacted with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Data Analysis: The resulting colorimetric change is measured spectrophotometrically (e.g., at 480 nm). The absorbance is proportional to the kynurenine concentration. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality: The choice of IFN-γ stimulation is critical as it mimics the pro-inflammatory conditions in a tumor microenvironment that upregulate IDO1 expression.[5] Measuring the downstream product, kynurenine, provides a direct readout of the enzymatic activity of IDO1 within a living cell.

Aminocarboxymuconate-Semialdehyde Decarboxylase (ACMSD): Modulating the NAD+/Neurotoxicity Balance

Expertise & Experience: ACMSD is a pivotal enzyme located at a branch point of the kynurenine pathway. It converts α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) towards intermediates that enter the citric acid cycle, eventually forming picolinic acid.[2] When ACMSD activity is low or inhibited, its substrate ACMS spontaneously cyclizes to form quinolinic acid, a precursor for de novo NAD+ synthesis but also a potent NMDA receptor agonist with well-documented neurotoxic effects.[4][11] Therefore, inhibiting ACMSD is being explored as a therapeutic strategy to increase NAD+ levels, which may be beneficial in age-related and neurodegenerative diseases like Parkinson's and Alzheimer's.[12]

Quantitative Data Comparison:

InhibitorTargetEnzymatic IC50SignificanceReference
TES-991ACMSD3 nMPotent inhibitor used in pre-clinical models[12]
TES-1025ACMSD13 nMPotent inhibitor developed from co-crystal structures[12]

Trustworthiness - Experimental Workflow:

ACMSD_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis recombinant_enzyme 1. Purify Recombinant ACMSD Enzyme reaction_setup 3. Incubate Enzyme, Inhibitor, and Substrate (ACMS) recombinant_enzyme->reaction_setup inhibitor_prep 2. Prepare Serial Dilutions of Picolinic Acid-Based Inhibitor inhibitor_prep->reaction_setup measurement 4. Measure Product Formation (e.g., via HPLC or Spectrophotometry) reaction_setup->measurement dose_response 5. Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) measurement->dose_response ic50 6. Calculate IC50 Value dose_response->ic50

Caption: A generalized workflow for determining the IC50 of ACMSD inhibitors.

Picolinic Acid Derivatives as Novel Antimicrobial Agents

The metal-chelating properties of the picolinic acid scaffold are particularly effective for inhibiting metalloenzymes, which are crucial for the survival of many pathogenic bacteria.

New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors

Expertise & Experience: NDM-1 is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often the last resort for treating multidrug-resistant infections. The enzyme contains two zinc ions in its active site that are essential for catalysis.[13] The dipicolinic acid (pyridine-2,6-dicarboxylic acid) scaffold was identified as a potent metal-binding pharmacophore. Through structure-activity relationship (SAR) studies, this primary hit was optimized to develop highly potent and selective inhibitors that could potentially be used as adjuvants to restore the efficacy of existing antibiotics.[13]

Quantitative Data Comparison:

CompoundNDM-1 IC50Selectivity NotesReference
Dipicolinic Acid (DPA)~320 nMParent compound[13]
Compound 36~80 nM4-fold improvement over DPA; >100-fold selective over human metalloenzymes (MMPs, HDACs)[13]
L-captopril~8 µMA repurposed drug, also a zinc-binding inhibitor[13]

Causality: The design strategy hinges on the picolinic acid's carboxylate group coordinating with the active site zinc ions, displacing the catalytic hydroxide anion and inactivating the enzyme.[13] The selectivity of compound 36 demonstrates successful optimization, as it avoids significant inhibition of host metalloenzymes, a critical requirement for a safe therapeutic agent.[13]

Broad-Spectrum Antiviral Activity of Picolinic Acid

Recent groundbreaking research has revealed that picolinic acid itself possesses broad-spectrum antiviral activity against a range of enveloped viruses, including SARS-CoV-2 and Influenza A Virus (IAV).[14][15]

Expertise & Experience: Unlike the targeted enzyme inhibition described above, the antiviral mechanism of picolinic acid is more pleiotropic and targets the viral entry process. Mechanistic studies have shown that picolinic acid compromises the integrity of the viral membrane, inhibits the crucial fusion step between the viral and cellular membranes, and interferes with cellular endocytosis.[14][15][16] This multi-pronged attack on a fundamental step in the viral life cycle makes it an attractive candidate for a host-targeted antiviral, which is typically associated with a higher barrier to resistance.

Efficacy Data:

  • In Vitro: Picolinic acid demonstrated a dose-dependent inhibition of SARS-CoV-2 spike pseudotyped virus entry, with 90% inhibition at a 2 mM concentration.[14] The in vitro antiviral action was more potent against SARS-CoV-2 compared to IAV.[14]

  • In Vivo: In pre-clinical hamster and mouse models, picolinic acid showed promising antiviral efficacy against SARS-CoV-2 and IAV, respectively, paving the way for potential clinical development.[14][15]

Antiviral_Mechanism cluster_entry Viral Entry Steps Virus Enveloped Virus (e.g., SARS-CoV-2, IAV) Binding 1. Binding to Cell Receptor Virus->Binding PA Picolinic Acid PA->Virus Compromises Viral Membrane Fusion 2. Membrane Fusion (Endosomal or Plasma Membrane) PA->Fusion INHIBITS HostCell Host Cell Binding->Fusion Release 3. Release of Viral Genome Fusion->Release Release->HostCell Infection

Caption: Mechanism of picolinic acid's broad-spectrum antiviral activity by inhibiting viral entry.

Conclusion and Future Outlook

The picolinic acid scaffold has proven to be exceptionally fruitful in the development of potent and selective inhibitors for a diverse range of biological targets. From re-sensitizing bacteria to antibiotics and disarming tumor immune evasion to directly combating viral infections, its applications are both broad and clinically relevant. The comparative efficacy data clearly show that derivatives can achieve nanomolar potency against specific enzymes like IDO1 and ACMSD. Furthermore, the inherent antiviral properties of the parent molecule itself open up new avenues for therapeutic development.

Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors for improved in vivo efficacy and safety, exploring novel picolinic acid derivatives for other challenging enzymatic targets, and advancing the most promising candidates, such as the antiviral and immunomodulatory agents, into clinical trials. The continued exploration of this privileged scaffold holds immense promise for addressing some of today's most pressing medical needs.

References

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 5-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, from procurement to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Methylpicolinic acid hydrochloride (CAS RN: 177359-60-3), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and operational excellence.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information. For this compound, the following hazard classifications are of note:

Hazard CategoryClassificationAssociated Risks
Acute Toxicity (Oral) Harmful if swallowedIngestion can lead to adverse health effects.
Skin Corrosion/Irritation Causes skin irritation[1]Direct contact can cause redness, itching, and inflammation.
Serious Eye Damage/Irritation Causes serious eye damage[2]Can cause irreversible damage to the eyes upon contact.
Aquatic Hazard Harmful to aquatic life[2]Release into the environment can harm aquatic ecosystems.

This table summarizes the key hazards associated with this compound, underscoring the necessity for careful handling and disposal.

Given these hazards, it is imperative that this compound is not disposed of via standard laboratory drains or in regular solid waste. Such actions would not only violate environmental regulations but also pose a significant risk to public health and wastewater treatment systems.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound, as stated in its Safety Data Sheet, is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal."[3] This directive necessitates a multi-step approach within the laboratory.

Step 1: Waste Characterization and Classification

The first crucial step is to classify the waste. Based on its known hazards, this compound waste should be treated as hazardous chemical waste . This classification is the foundation of the entire disposal process. It is the responsibility of the waste generator—the laboratory professional—to make this determination.

Step 2: On-Site Accumulation and Storage

Proper segregation and storage of chemical waste are critical to preventing accidental reactions and ensuring safe handling.

  • Container Selection : Use a dedicated, chemically compatible, and clearly labeled waste container. The container must be in good condition and have a secure, leak-proof lid.

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Segregation : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents.

  • Containment : It is best practice to use secondary containment, such as a chemically resistant tray or tub, to capture any potential leaks or spills.

Step 3: Arranging for Professional Disposal

Laboratories are required to partner with a licensed professional waste disposal service for the removal and final treatment of hazardous waste.

  • Vendor Selection : Choose a reputable waste disposal company that is permitted to handle and transport hazardous chemical waste.

  • Waste Profile Sheet : Your institution's Environmental Health and Safety (EHS) office will typically assist in preparing a waste profile sheet for the disposal vendor. This document details the chemical composition and hazards of the waste.

  • Packaging for Transport : The waste disposal vendor will provide specific instructions for packaging the waste for transport. This may include using specific types of containers or overpacks.

  • Manifesting : A hazardous waste manifest, a legal document that tracks the waste from the generator to the final disposal facility, must be completed. Your EHS office will guide you through this process.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuation : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Personal Protective Equipment (PPE) : Before attempting to clean a small spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment and Cleanup : For small spills of solid material, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontamination : Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

  • Reporting : Report all spills to your laboratory supervisor and EHS office, regardless of size.

The Logic of Proper Disposal: A Visual Guide

The decision-making process for the disposal of this compound can be visualized as a clear workflow. This ensures that all necessary steps are considered and executed in the correct order, from initial handling to final disposal.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS & Disposal Vendor A Receive & Handle 5-Methylpicolinic Acid Hydrochloride B Perform Experiment A->B C Generate Waste (Unused reagent, contaminated materials) B->C D Characterize as Hazardous Waste C->D E Segregate & Store in Labeled, Closed Container in Satellite Accumulation Area D->E F Request Waste Pickup (via EHS Office) E->F G EHS Coordinates with Licensed Disposal Vendor F->G H Vendor Transports Waste with Manifest G->H I Final Disposal at Permitted Facility (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By adhering to these procedures, researchers and drug development professionals demonstrate a commitment to the safety of their colleagues, the community, and the environment. This diligence builds a culture of safety and reinforces the trust placed in the scientific community.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 5-Methylpicolinic acid hydrochloride. As researchers, scientists, and drug development professionals, our primary responsibility is to maintain a safe laboratory environment, not only for ourselves but for our colleagues. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in the causality behind each safety recommendation. The protocols described herein are designed to be self-validating systems, ensuring a robust culture of safety.

Understanding the Hazard: Why This PPE is Necessary

This compound is a derivative of picolinic acid, presented as a hydrochloride salt. The primary hazards associated with this class of compounds stem from its potential to cause irritation and damage upon contact. Safety Data Sheets (SDS) for analogous compounds, such as picolinic acid and other derivatives, consistently highlight several key risks:

  • Serious Eye Damage/Irritation: This is a significant concern. Contact with the eyes can lead to severe irritation or irreversible damage[1][2][3].

  • Skin Irritation: The compound can cause skin irritation upon contact[4][5][6].

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system[4][6][7].

  • Harmful if Swallowed: Ingestion is another route of exposure that can lead to adverse health effects[1][6][7][8].

The hydrochloride component also contributes to the compound's acidic and corrosive nature, reinforcing the need for diligent protective measures[9][10]. Therefore, the personal protective equipment (PPE) strategy is designed to create a complete barrier against these routes of exposure.

Core Protective Equipment: Your First Line of Defense

Handling this compound in its solid, powdered form requires a baseline of PPE to mitigate the risks of accidental exposure.

A. Eye and Face Protection Due to the significant risk of serious eye damage, appropriate eye protection is mandatory.

  • Requirement: Wear chemical safety goggles with side-shields that conform to government standards such as EN166 (EU) or NIOSH (US)[1][11].

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust particles that can become airborne during handling. Chemical goggles provide this necessary seal. In situations with a higher risk of splashing (e.g., preparing concentrated solutions), a face shield should be worn in addition to goggles[12].

B. Skin and Body Protection

  • Gloves: Nitrile gloves are the standard for handling most solid chemicals. Always inspect gloves for tears or degradation before use[11]. After handling, remove gloves using the proper technique (without touching the outer surface) and wash your hands thoroughly[11].

  • Lab Coat: A full-length laboratory coat must be worn to protect your skin and personal clothing from contamination[3].

  • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed[13].

C. Respiratory Protection When handling the powder outside of a certified chemical fume hood, or if there is a potential for dust generation, respiratory protection is essential.

  • Requirement: Use a NIOSH-approved respirator equipped with a particulate filter (e.g., N95 or P100)[3][11].

  • Causality: The fine particulate nature of the solid poses an inhalation hazard. A respirator prevents these particles from entering the respiratory tract, which can cause irritation[4][6]. All respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training[14].

Operational Plans: Step-by-Step Guidance

A. Weighing and Handling the Solid Compound This procedure is designed to minimize the generation of airborne dust.

  • Preparation: Don all required PPE (chemical goggles, nitrile gloves, lab coat).

  • Work Area: Whenever possible, perform weighing operations inside a chemical fume hood or a ventilated balance enclosure to control dust[13].

  • Handling: Use a spatula to carefully transfer the desired amount of this compound to a weighing vessel. Avoid pouring the powder from a height, which can create dust clouds.

  • Cleanup: After weighing, gently wipe down the spatula and the balance area with a damp cloth to collect any residual dust.

  • Storage: Ensure the primary container is tightly sealed before returning it to its designated storage location, which should be a cool, dry, and well-ventilated area[8][15].

B. Accidental Release and Spill Response A prompt and correct response to a spill is critical to prevent exposure.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large.

  • Assess: Evaluate the extent of the spill. For a minor spill of solid material, trained laboratory personnel can proceed with cleanup.

  • Don PPE: Before approaching the spill, ensure you are wearing the appropriate PPE, including respiratory protection (N95 or higher), chemical goggles, a lab coat, and gloves.

  • Containment: Gently cover the spill with a dry absorbent material to prevent further dust generation[1]. Do NOT use water to clean up the dry powder, as this can create a solution that may spread.

  • Cleanup: Carefully sweep or scoop the material into a designated, labeled waste container[11]. Avoid aggressive sweeping that could create dust.

  • Decontamination: Wipe the spill area with a damp cloth.

  • Disposal: Dispose of the contaminated absorbent material, cleaning cloths, and any contaminated PPE as hazardous waste according to your institution's guidelines[1][2].

Below is a workflow diagram illustrating the logical steps for responding to a chemical spill.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Preparation Preparation cluster_Cleanup_Process Cleanup Process cluster_Finalization Finalization Spill Spill Occurs Alert Alert Personnel & Assess Spill Spill->Alert DonPPE Don Appropriate PPE (Goggles, Gloves, Respirator) Alert->DonPPE Cover Gently Cover Spill with Dry Absorbent DonPPE->Cover Collect Collect Material into Hazardous Waste Container Cover->Collect Decontaminate Decontaminate Area with Damp Cloth Collect->Decontaminate Dispose Dispose of All Waste as Hazardous Decontaminate->Dispose Wash Remove PPE & Wash Hands Dispose->Wash

Caption: Workflow for a solid chemical spill response.

Summary of Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot generally required
Weighing Solid Chemical Safety GogglesNitrile GlovesLab CoatRequired if not in a fume hood (N95 minimum)[3][11]
Preparing Solutions Chemical Safety Goggles & Face ShieldNitrile GlovesLab CoatRecommended if not in a fume hood
Minor Spill Cleanup Chemical Safety GogglesNitrile GlovesLab CoatRequired (N95 minimum)[7]

Disposal of Contaminated PPE and Chemical Waste

All materials contaminated with this compound, including used gloves, absorbent materials from spills, and weighing papers, must be treated as hazardous waste.

  • Operational Plan: Collect all solid waste in a clearly labeled, sealed container[16]. Do not mix this waste with other waste streams[1].

  • Disposal: Dispose of the waste container through your institution's environmental health and safety office, following all local and national regulations[2][12][15].

By adhering to these rigorous safety protocols, you contribute to a secure research environment, allowing for scientific advancement without compromising personal health. Your commitment to these practices is the cornerstone of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.